molecular formula C6H14N2O B048386 N-Methyl-1-(morpholin-2-yl)methanamine CAS No. 122894-45-5

N-Methyl-1-(morpholin-2-yl)methanamine

Cat. No.: B048386
CAS No.: 122894-45-5
M. Wt: 130.19 g/mol
InChI Key: HMIOFHWVBNNKPR-UHFFFAOYSA-N
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Description

N-Methyl-1-(morpholin-2-yl)methanamine (CAS 122894-45-5) is a chemical compound with the molecular formula C6H14N2O and a molecular weight of 130.19 g/mol. This morpholine derivative is provided as a high-purity building block for research and development, particularly in medicinal chemistry and drug discovery. Research Applications: As a versatile synthetic intermediate, this compound is valuable for constructing more complex molecules. Its structure, featuring both a secondary amine and a morpholine ring, makes it a useful precursor in the synthesis of potential pharmacologically active compounds. Research indicates that morpholine derivatives are frequently explored for their diverse biological activities and are found in compounds targeting a range of conditions . Specifically, such scaffolds are of significant interest in the optimization of drug candidates, where they can influence key properties like solubility and potency . Handling and Storage: This product requires careful handling. It is classified with the GHS Signal Word "Danger" and carries the Hazard Statement H314, indicating it causes severe skin burns and eye damage. Researchers must use appropriate personal protective equipment and adhere to all relevant safety protocols. The recommended storage condition is in a dark place, sealed in a dry environment, and at a temperature of 2-8°C . Note: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-1-morpholin-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c1-7-4-6-5-8-2-3-9-6/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMIOFHWVBNNKPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CNCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10394306
Record name N-Methyl-1-(morpholin-2-yl)methanamine
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Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122894-45-5
Record name N-Methyl-2-morpholinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122894-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-1-(morpholin-2-yl)methanamine
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Foundational & Exploratory

An In-depth Technical Guide to N-Methyl-1-(morpholin-2-yl)methanamine: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

N-Methyl-1-(morpholin-2-yl)methanamine is a substituted morpholine derivative that serves as a valuable building block in medicinal chemistry. Its structural features, combining a chiral morpholine ring with a secondary amine, make it an attractive scaffold for the synthesis of complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of the known chemical properties, a proposed synthetic pathway, and a discussion of its potential applications in drug discovery, particularly in the development of kinase inhibitors and agents targeting the central nervous system. While detailed experimental data for this specific compound is not widely available in public literature, this document consolidates existing information and provides expert insights based on analogous structures to support further research and development.

Chemical Identity and Core Properties

This compound is a chiral secondary amine featuring a morpholine heterocycle. The presence of both a hydrogen bond donor (the secondary amine) and acceptor (the morpholine oxygen and nitrogen), along with its structural rigidity, makes it a key intermediate in the synthesis of pharmacologically active compounds.

Table 1: Chemical Identifiers and Basic Properties

PropertyValueSource
Chemical Name This compoundN/A
Synonyms N-methyl-N-(2-morpholinylmethyl)amineN/A
CAS Number 122894-45-5N/A
Molecular Formula C₆H₁₄N₂ON/A
Molecular Weight 130.19 g/mol N/A
Appearance Pale-yellow to yellow-brown liquidN/A
Storage Conditions 2-8°C, sealed in a dry, dark placeN/A
Structural Diagram

Caption: 2D structure of this compound.

Physicochemical and Spectroscopic Characterization (Predicted and Analog-Based)

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value/RangeJustification
Boiling Point 180-200 °CBased on the boiling point of the related compound (4-Methylmorpholin-2-yl)methanamine (189 °C) and the presence of a secondary amine capable of hydrogen bonding.
Density ~0.98 g/mLBased on the density of the related compound (4-Methylmorpholin-2-yl)methanamine (0.976 g/mL).
pKa 8.5 - 9.5Typical range for secondary amines, influenced by the electron-withdrawing effect of the morpholine oxygen.
Solubility Miscible with water and polar organic solventsThe presence of polar functional groups (amine, ether) suggests good solubility in polar media.
Predicted Spectroscopic Data

While experimental spectra are not available, the following are predicted key features based on the molecule's structure:

  • ¹H NMR:

    • Signals corresponding to the morpholine ring protons.

    • A singlet or doublet for the N-methyl group.

    • Signals for the methylene bridge protons.

    • A broad singlet for the secondary amine proton.

  • ¹³C NMR:

    • Distinct signals for the six carbon atoms in the molecule, with those adjacent to the oxygen and nitrogen atoms shifted downfield.

  • IR Spectroscopy:

    • N-H stretching vibration (around 3300-3500 cm⁻¹).

    • C-H stretching vibrations (around 2800-3000 cm⁻¹).

    • N-H bending vibration (around 1590-1650 cm⁻¹).

    • C-O-C stretching vibration (around 1070-1150 cm⁻¹).

  • Mass Spectrometry:

    • A molecular ion peak corresponding to the molecular weight of the compound (130.19 g/mol ).

    • Fragmentation patterns characteristic of morpholine and amine-containing compounds.

Synthesis and Reactivity

A specific, validated synthesis protocol for this compound is not detailed in the available literature. However, a plausible synthetic route can be proposed based on established methods for the synthesis of N-alkylated morpholine derivatives.

Proposed Synthetic Pathway

A potential two-step synthesis could involve the reductive amination of morpholine-2-carbaldehyde with methylamine.

Synthesis_of_this compound reactant1 Morpholine-2-carbaldehyde intermediate Imine Intermediate reactant1->intermediate Condensation reactant2 Methylamine (CH3NH2) reactant2->intermediate product This compound intermediate->product Reduction (e.g., NaBH4)

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Methodology (Proposed):

  • Imine Formation: Morpholine-2-carbaldehyde is reacted with an equimolar amount of methylamine in a suitable solvent such as methanol or ethanol. The reaction is typically carried out at room temperature and may be facilitated by a dehydrating agent or Dean-Stark apparatus to remove the water formed.

  • Reductive Amination: The resulting imine intermediate is then reduced in situ without isolation. A mild reducing agent like sodium borohydride (NaBH₄) is added portion-wise to the reaction mixture. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or distillation to yield this compound.

Reactivity Profile

The primary reactive site of this compound is the secondary amine, which can undergo various reactions such as:

  • N-Alkylation and N-Arylation: To introduce further substituents.

  • Acylation: To form amides.

  • Sulfonylation: To form sulfonamides.

  • Formation of Guanidines and Ureas: By reacting with appropriate reagents.

This reactivity makes it a versatile intermediate for building a diverse library of compounds for drug discovery screening.

Applications in Drug Discovery and Medicinal Chemistry

The morpholine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. Its inclusion can improve physicochemical properties such as solubility and metabolic stability. This compound is particularly interesting as it provides a readily functionalizable handle for incorporation into larger molecules.

Role as a Key Intermediate in Pharmaceutical Synthesis

This compound is primarily utilized as a key intermediate in the synthesis of more complex pharmaceutical compounds.[1] Its structure is particularly suited for the development of bioactive molecules targeting the central nervous system (CNS).[1] The presence of nitrogen-containing motifs enhances binding affinity and selectivity, making it a valuable component in the preparation of kinase inhibitors and receptor modulators.[1]

Potential Therapeutic Areas

While no marketed drugs have been definitively identified as being synthesized from this specific intermediate based on the available literature, the broader class of morpholine derivatives has shown activity in several therapeutic areas:

  • Oncology (Kinase Inhibitors): The morpholine ring is a common feature in many kinase inhibitors. Patents for various kinase inhibitors describe compounds containing morpholine derivatives, suggesting that this compound could be a useful building block in this area.

  • Central Nervous System Disorders: As previously mentioned, this compound is considered a valuable intermediate for CNS-active molecules.[1] Morpholine derivatives have been investigated as tachykinin antagonists, which have potential applications in treating pain, inflammation, and migraine.

  • Benign Prostatic Hyperplasia (BPH): Certain morpholine derivatives have been patented as selective antagonists for human alpha1a receptors, which are a target for the treatment of BPH.

Safety and Handling

Detailed toxicological studies for this compound are not publicly available. However, based on the safety data for related compounds and its chemical structure, certain precautions should be taken.

Table 3: GHS Hazard Information

HazardDescription
Pictogram Corrosive
Signal Word Danger
Hazard Statements H314: Causes severe skin burns and eye damage.
Precautionary Statements P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician.

It is imperative to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Conclusion

This compound is a promising, albeit not extensively characterized, chemical building block with significant potential in drug discovery and development. Its utility as an intermediate for synthesizing CNS-active compounds and kinase inhibitors is noteworthy. While a comprehensive experimental dataset for its physicochemical and toxicological properties is currently lacking in the public domain, this guide provides a foundational understanding based on available information and chemical principles. Further research to fully characterize this compound is warranted and would be highly beneficial to the scientific community.

References

  • MySkinRecipes. This compound. [Link]

  • Google Patents. US5968934A - Morpholine derivatives and their use as therapeutic agents.
  • Google Patents.
  • Zhu, M., et al. (2013). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Asian Journal of Chemistry, 25(13), 7531-7534. [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of N-Methyl-1-(morpholin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Spectroscopic Diligence in Drug Discovery

Molecular Structure and Its Spectroscopic Implications

The structure of N-Methyl-1-(morpholin-2-yl)methanamine presents a unique combination of a morpholine ring, a secondary amine, and a primary amine, which will manifest in distinct spectroscopic signatures. Understanding the interplay of these functional groups is key to interpreting the spectral data.

Figure 1: Molecular Structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Anticipated ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 3.8 - 4.0m1HH-2
~ 3.6 - 3.8m2HH-3eq, H-5eq
~ 2.8 - 3.0m2HH-3ax, H-5ax
~ 2.6 - 2.8m2HH-6
~ 2.5 - 2.7m2H-CH₂-NH
~ 2.45s3HN-CH₃
~ 1.5 - 2.0 (broad)s2HNH, NH₂

Expert Interpretation:

The ¹H NMR spectrum is expected to be complex due to the diastereotopic protons of the morpholine ring and potential signal overlap. The proton at C-2, being adjacent to two nitrogen atoms and a chiral center, will likely appear as a multiplet in the downfield region of the aliphatic signals. The equatorial and axial protons on C-3 and C-5 of the morpholine ring are expected to be distinct, giving rise to complex multiplets. The protons on C-6, adjacent to the nitrogen, will also be in the range of 2.6-2.8 ppm. The methylene protons of the methanamine side chain are anticipated to be a multiplet due to coupling with the adjacent NH group and the chiral center at C-2. The N-methyl group should present as a sharp singlet around 2.45 ppm. The signals for the NH and NH₂ protons are expected to be broad and may exchange with deuterium upon the addition of D₂O.

Experimental Protocol for ¹H NMR Spectroscopy:

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve ~5-10 mg of sample in ~0.7 mL of CDCl₃ prep2 Add a small amount of TMS as an internal standard prep1->prep2 prep3 Transfer to a 5 mm NMR tube prep2->prep3 acq1 Acquire spectrum on a 500 MHz spectrometer prep3->acq1 acq2 Set appropriate spectral width and number of scans acq1->acq2 acq3 Perform shimming to optimize magnetic field homogeneity acq2->acq3 proc1 Apply Fourier transformation acq3->proc1 proc2 Phase and baseline correction proc1->proc2 proc3 Integrate signals and reference to TMS (0.00 ppm) proc2->proc3

Figure 2: Workflow for ¹H NMR Data Acquisition.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Anticipated ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 70 - 72C-3, C-5
~ 55 - 58C-2
~ 50 - 53-CH₂-NH
~ 46 - 48C-6
~ 36 - 38N-CH₃

Expert Interpretation:

The ¹³C NMR spectrum is expected to show six distinct signals corresponding to the six carbon atoms in the molecule. The carbons of the morpholine ring attached to the oxygen atom (C-3 and C-5) are expected to be the most downfield among the aliphatic carbons. The chiral carbon C-2, being attached to two nitrogen atoms, will also be in the downfield region. The methylene carbon of the side chain and the C-6 of the morpholine ring will appear in the mid-aliphatic region. The N-methyl carbon is anticipated to be the most upfield signal.

Infrared (IR) Spectroscopy

Anticipated IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3350 - 3250Medium, BroadN-H stretching (primary and secondary amines)
2950 - 2800StrongC-H stretching (aliphatic)
1590 - 1500MediumN-H bending (scissoring)
1120 - 1080StrongC-O-C stretching (ether)

Expert Interpretation:

The IR spectrum will be characterized by broad absorptions in the 3350-3250 cm⁻¹ region, indicative of N-H stretching vibrations from both the primary and secondary amine groups. Strong C-H stretching bands from the methyl and methylene groups will be prominent in the 2950-2800 cm⁻¹ region. A key feature will be the strong C-O-C stretching vibration of the morpholine ring's ether linkage, expected around 1120-1080 cm⁻¹. N-H bending vibrations should also be observable in the 1590-1500 cm⁻¹ range.

Mass Spectrometry (MS)

Anticipated Fragmentation Pattern (Electron Ionization - EI)

The molecular ion peak (M⁺) is expected at m/z 130. Key fragmentation pathways would likely involve the cleavage of the morpholine ring and the side chain.

mol [C₆H₁₄N₂O]⁺ m/z = 130 frag1 [C₅H₁₁N₂O]⁺ m/z = 115 mol->frag1 - CH₃ frag2 [C₄H₈NO]⁺ m/z = 86 mol->frag2 - C₂H₅N frag3 [C₂H₅N]⁺ m/z = 43 frag2->frag3 - C₂H₃O

Figure 3: Predicted EI-MS Fragmentation of this compound.

Expert Interpretation:

Upon electron ionization, the parent molecule is expected to lose a methyl radical to form a fragment at m/z 115. A characteristic fragmentation of morpholine derivatives is the cleavage of the ring, which could lead to a fragment at m/z 86 corresponding to the morpholinium ion. Further fragmentation could result in smaller amine fragments.

Conclusion: A Roadmap for Empirical Validation

This guide provides a detailed predictive analysis of the spectroscopic characteristics of this compound. While based on sound scientific principles and comparative data, these predictions must be empirically validated. Researchers synthesizing this compound are encouraged to use the methodologies outlined herein to acquire and interpret the actual spectroscopic data. The congruence or divergence of experimental data from these predictions will provide invaluable insights into the subtle electronic and conformational properties of this molecule, thereby contributing to a more profound understanding of its chemical nature.

References

  • MySkinRecipes. This compound. [Link][1]

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A Proposed Strategic Synthesis of N-Methyl-1-(morpholin-2-yl)methanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Methyl-1-(morpholin-2-yl)methanamine is a substituted morpholine derivative with potential applications as a key intermediate or building block in the synthesis of pharmaceutical compounds and other bioactive molecules.[1] This technical guide outlines a robust and efficient three-step synthetic pathway, designed for researchers and drug development professionals. Lacking a directly published protocol for this specific molecule, this guide leverages well-established, high-yield chemical transformations—namely, Dess-Martin oxidation and one-pot reductive amination—to propose a scientifically sound and practical route from a commercially available starting material. Each step is detailed with causality-driven experimental choices, step-by-step protocols, and validation through analogous, peer-reviewed methodologies.

Introduction and Strategic Overview

The morpholine ring is a privileged scaffold in medicinal chemistry, valued for its favorable physicochemical properties, including aqueous solubility and metabolic stability.[2] The target molecule, this compound, combines this heterocyclic core with a short, N-methylated side chain, making it a valuable synthon for constructing more complex molecular architectures.

This guide proposes a logical and efficient three-step synthesis starting from the readily available N-Boc-2-(hydroxymethyl)morpholine.[3][4] The core strategy involves:

  • Oxidation: Mild and selective oxidation of the primary alcohol to the corresponding aldehyde.

  • Reductive Amination: A one-pot reaction to form the C-N bond and install the N-methyl group.

  • Deprotection: Removal of the tert-butoxycarbonyl (Boc) protecting group to yield the final product.

This pathway was selected for its high efficiency, use of mild reagents, and operational simplicity, minimizing the need for extensive chromatographic purification between steps.

G cluster_0 Proposed Synthetic Pathway Start N-Boc-2-(hydroxymethyl)morpholine Intermediate1 N-Boc-morpholine-2-carbaldehyde Start->Intermediate1 Step 1: Dess-Martin Oxidation Intermediate2 N-Boc-N-Methyl-1-(morpholin-2-yl)methanamine Intermediate1->Intermediate2 Step 2: Reductive Amination (Methylamine, NaBH(OAc)₃) Final This compound Intermediate2->Final Step 3: Boc Deprotection (TFA or HCl)

Caption: High-level overview of the proposed three-step synthesis.

Part 1: Synthesis of the Key Aldehyde Intermediate

The first critical step is the conversion of the primary alcohol of the starting material into a reactive aldehyde.

Causality & Reagent Choice: Dess-Martin Periodinane (DMP)

For the oxidation of N-protected amino alcohols, preventing epimerization at the adjacent chiral center is paramount.[5] While other methods like Swern oxidation are effective, they often require cryogenic temperatures and can be operationally complex. The Dess-Martin periodinane (DMP) oxidation was selected for its numerous advantages:

  • Mild Conditions: The reaction proceeds efficiently at room temperature and neutral pH.[5][6]

  • High Chemoselectivity: DMP selectively oxidizes alcohols without affecting other sensitive functional groups, such as the Boc-protecting group.[5][7]

  • High Yields & Short Reaction Times: These reactions are typically complete within a few hours and result in high yields of the desired aldehyde.[8]

  • Simplified Workup: The workup procedure is straightforward, often involving a simple filtration and extraction.[5]

Experimental Protocol: Dess-Martin Oxidation
  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N-Boc-2-(hydroxymethyl)morpholine (1.0 eq.).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Reagent Addition: Add Dess-Martin periodinane (1.2 eq.) to the stirred solution in one portion at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Quenching: Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃) solution. Stir vigorously for 15-20 minutes until the layers are clear.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc-morpholine-2-carbaldehyde, which can often be used in the next step without further purification.

Part 2: One-Pot Reductive Amination

Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds.[9][10] It proceeds via the in-situ formation of an imine or iminium ion, which is then reduced by a selective hydride agent.[11]

Causality & Reagent Choice: Sodium Triacetoxyborohydride (NaBH(OAc)₃)

The choice of reducing agent is critical for the success of a one-pot reductive amination. While stronger reagents like sodium borohydride (NaBH₄) can be used, they also readily reduce the starting aldehyde, leading to side products and lower yields.[11] Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for several reasons:

  • Mild and Selective: It is a mild reducing agent that reduces iminium ions much faster than it reduces aldehydes or ketones.[12][13] This allows for a one-pot procedure where all reagents can be mixed together.[14]

  • Acid Tolerance: The reaction tolerates the presence of acetic acid, which can be used to catalyze the formation of the iminium ion intermediate.[12]

  • High Yields: This method consistently provides high yields for a wide range of aldehydes and amines.[14]

G cluster_1 Reductive Amination Mechanism Aldehyde Aldehyde (R-CHO) Iminium Iminium Ion [R-CH=NHCH₃]⁺ Aldehyde->Iminium Condensation (+ H⁺, - H₂O) Amine Methylamine (CH₃NH₂) Amine->Iminium Product Protected Amine (R-CH₂-NHCH₃) Iminium->Product Reduction (Hydride Attack) Hydride NaBH(OAc)₃ Hydride->Iminium

Caption: The core mechanism of one-pot reductive amination.

Experimental Protocol: Reductive Amination
  • Setup: To a round-bottom flask, add the crude N-Boc-morpholine-2-carbaldehyde (1.0 eq.) from the previous step.

  • Dissolution: Dissolve the aldehyde in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[12]

  • Amine Addition: Add a solution of methylamine (1.5 eq., e.g., 2.0 M in THF or a 40% aqueous solution).

  • Catalyst (Optional): Add a catalytic amount of glacial acetic acid (0.1 eq.) to facilitate iminium ion formation.

  • Stirring: Allow the mixture to stir at room temperature for 30-60 minutes to ensure imine formation.

  • Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to control any initial effervescence.

  • Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the intermediate imine and formation of the product.

  • Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃). Extract the mixture with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield pure N-Boc-N-Methyl-1-(morpholin-2-yl)methanamine.

Part 3: Final Deprotection

The final step is the removal of the acid-labile Boc protecting group to unmask the secondary amine on the morpholine ring.

Causality & Reagent Choice: Trifluoroacetic Acid (TFA)

The Boc group is robust under many reaction conditions but is easily cleaved under acidic conditions. Trifluoroacetic acid (TFA) is a common and effective choice because:

  • Efficiency: It rapidly and cleanly cleaves the Boc group at room temperature.

  • Volatile Byproducts: The byproducts of the reaction (isobutylene and carbon dioxide) are volatile gases, and excess TFA can be easily removed under reduced pressure, simplifying the workup.

  • Alternative: Anhydrous hydrochloric acid (HCl) in a solvent like dioxane or diethyl ether is also a standard and effective alternative, yielding the hydrochloride salt of the final product.

Experimental Protocol: Boc Deprotection
  • Setup: Dissolve the purified N-Boc-N-Methyl-1-(morpholin-2-yl)methanamine (1.0 eq.) in a minimal amount of dichloromethane (DCM).

  • Acid Addition: Add trifluoroacetic acid (TFA) (5-10 eq.) dropwise to the solution at 0 °C (ice bath).

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC for the consumption of the starting material.

  • Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Final Product Isolation: The resulting residue is the trifluoroacetate salt of the target compound. To obtain the free base, dissolve the residue in a minimal amount of water, basify to pH > 10 with 1 M NaOH, and extract thoroughly with an organic solvent (e.g., DCM or ethyl acetate). Dry the combined organic layers over MgSO₄, filter, and concentrate to yield the final product, this compound.

Data Summary and Characterization

The following table summarizes the proposed synthetic pathway with expected outcomes based on analogous reactions reported in the literature.

StepReactionKey ReagentsSolventExpected YieldExpected Purity (Post-Purification)
1 Dess-Martin OxidationDMPDCM85-95%>95%
2 Reductive AminationMethylamine, NaBH(OAc)₃DCE / THF75-90%>98%
3 Boc DeprotectionTFA or HClDCM>95% (quantitative)>98%

Final product characterization should be performed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the structure and purity.

Conclusion

This technical guide presents a well-reasoned and robust synthetic strategy for the preparation of this compound. By employing reliable and high-yielding reactions such as the Dess-Martin oxidation and reductive amination with sodium triacetoxyborohydride, this three-step pathway offers an efficient and scalable route for drug development professionals and research scientists. The protocols provided are grounded in established chemical principles, ensuring a high probability of success for synthesizing this valuable morpholine-based building block.

References

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  • Wiley Online Library. The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. Advanced Synthesis & Catalysis. Available from: [Link]

  • Google Patents. Preparation method of N-(2-aminoethyl) morpholine.
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  • ResearchGate. Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. Available from: [Link]

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  • Google Patents. Preparation of morpholine.
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  • Google Patents. Method for preparing N-methylmorpholine.
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  • NIH. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Available from: [Link]

  • MDPI. Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. Available from: [Link]

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An In-Depth Technical Guide to (4-methylmorpholin-2-yl)methanamine: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The morpholine heterocycle is a cornerstone in modern medicinal chemistry, prized for its favorable physicochemical properties, metabolic stability, and ability to improve the pharmacokinetic profile of drug candidates. This guide provides a comprehensive technical overview of a key derivative, (4-methylmorpholin-2-yl)methanamine , a versatile building block for the synthesis of novel therapeutics. We will delve into its chemical identity, synthesis, physicochemical properties, and its emerging role in drug discovery, with a particular focus on its application in the development of central nervous system (CNS) active agents. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of this important chemical entity.

Chemical Identity and Nomenclature

The precise chemical identification of a compound is fundamental to scientific rigor. The molecule initially described as "N-Methyl-1-(morpholin-2-yl)methanamine" is correctly identified by the International Union of Pure and Applied Chemistry (IUPAC) as (4-methylmorpholin-2-yl)methanamine [1]. This nomenclature specifies that a methyl group is attached to the nitrogen at position 4 of the morpholine ring, and a methanamine (aminomethyl) group is located at position 2.

Table 1: Chemical Identifiers for (4-methylmorpholin-2-yl)methanamine

IdentifierValueSource
IUPAC Name (4-methylmorpholin-2-yl)methanamine[1]
CAS Number 141814-57-5[1]
Molecular Formula C₆H₁₄N₂O[1]
Molecular Weight 130.19 g/mol [1]

A variety of synonyms are used in literature and commercial listings for this compound, including:

  • 4-Methyl-2-morpholinemethanamine[1]

  • 2-(Aminomethyl)-4-methylmorpholine[1]

  • 1-(4-Methylmorpholin-2-yl)methanamine

Physicochemical and Spectroscopic Data

Understanding the physical and chemical properties of a compound is crucial for its application in synthesis and drug design.

Table 2: Physicochemical Properties of (4-methylmorpholin-2-yl)methanamine

PropertyValueSource
Appearance Colorless to light yellow liquidCommercial Suppliers
Boiling Point 189 °CCommercial Suppliers
Density 0.976 g/cm³Commercial Suppliers
Flash Point 68 °CCommercial Suppliers
pKa 9.37 ± 0.29 (Predicted)Commercial Suppliers
  • ¹H NMR: Expected signals would include a singlet for the N-methyl group, multiplets for the morpholine ring protons, and signals corresponding to the aminomethyl group.

  • ¹³C NMR: Resonances for the six carbon atoms would be present, including the N-methyl carbon, the four distinct carbons of the morpholine ring, and the aminomethyl carbon.

  • Mass Spectrometry: The molecular ion peak [M]+ would be expected at m/z 130, with characteristic fragmentation patterns.

Synthesis and Experimental Protocols

The synthesis of substituted morpholines is a well-established area of organic chemistry. While a specific, detailed, and peer-reviewed synthesis protocol for (4-methylmorpholin-2-yl)methanamine is not prominently available in the searched literature, its preparation can be logically deduced from established synthetic routes for analogous compounds. A plausible and efficient synthetic strategy would involve a multi-step sequence starting from readily available precursors.

Retrosynthetic Analysis and Proposed Synthetic Pathway

A logical retrosynthetic approach would involve the disconnection of the N-methyl group and the C2-aminomethyl group. This suggests a pathway starting from a protected 2-(hydroxymethyl)morpholine, followed by introduction of the amino group and subsequent N-methylation.

G Target (4-methylmorpholin-2-yl)methanamine Intermediate1 N-Boc-(4-methylmorpholin-2-yl)methanamine Target->Intermediate1 Deprotection Intermediate2 N-Boc-2-(azidomethyl)-4-methylmorpholine Intermediate1->Intermediate2 Reduction of Azide Intermediate3 2-(Azidomethyl)-4-methylmorpholine Intermediate2->Intermediate3 Boc Protection Intermediate4 2-(Hydroxymethyl)morpholine Intermediate3->Intermediate4 Azide Formation

Caption: Retrosynthetic analysis of (4-methylmorpholin-2-yl)methanamine.

Proposed Experimental Protocol

The following is a proposed, detailed experimental protocol based on established chemical transformations for similar structures. This protocol should be considered a template and may require optimization.

Step 1: Synthesis of 2-(Hydroxymethyl)morpholine This can be achieved through various published methods, often starting from diethanolamine and a suitable C2 synthon.

Step 2: N-Methylation of 2-(Hydroxymethyl)morpholine

  • Rationale: Introduction of the methyl group at the N4 position is a key step. Reductive amination is a common and effective method.

  • Protocol:

    • To a solution of 2-(hydroxymethyl)morpholine (1.0 eq) in methanol, add formaldehyde (37% in water, 1.2 eq).

    • Stir the mixture at room temperature for 1 hour.

    • Cool the reaction to 0 °C and add sodium borohydride (1.5 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the product with dichloromethane, dry the organic layer over sodium sulfate, and concentrate under reduced pressure to yield 2-(hydroxymethyl)-4-methylmorpholine.

Step 3: Conversion of the Hydroxyl Group to a Leaving Group

  • Rationale: Activation of the primary alcohol is necessary for nucleophilic substitution. Conversion to a tosylate or mesylate is a standard procedure.

  • Protocol:

    • Dissolve 2-(hydroxymethyl)-4-methylmorpholine (1.0 eq) in dichloromethane at 0 °C.

    • Add triethylamine (1.5 eq) followed by the dropwise addition of p-toluenesulfonyl chloride (1.2 eq).

    • Stir the reaction at 0 °C for 4 hours.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer and concentrate to obtain the tosylated intermediate.

Step 4: Introduction of the Amino Group via Azide Intermediate

  • Rationale: The use of an azide intermediate followed by reduction is a safe and efficient method to introduce a primary amine.

  • Protocol:

    • Dissolve the tosylated intermediate (1.0 eq) in dimethylformamide (DMF).

    • Add sodium azide (3.0 eq) and heat the mixture to 80 °C for 12 hours.

    • Cool the reaction, pour into water, and extract with ethyl acetate.

    • Wash the organic layer with brine, dry, and concentrate to yield 2-(azidomethyl)-4-methylmorpholine.

Step 5: Reduction of the Azide to the Primary Amine

  • Rationale: The azide is reduced to the desired primary amine. Catalytic hydrogenation is a clean and effective method.

  • Protocol:

    • Dissolve 2-(azidomethyl)-4-methylmorpholine (1.0 eq) in methanol.

    • Add Palladium on carbon (10 mol%) to the solution.

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12 hours.

    • Filter the reaction mixture through Celite and concentrate the filtrate under reduced pressure to yield the final product, (4-methylmorpholin-2-yl)methanamine.

G cluster_0 Synthesis Pathway A 2-(Hydroxymethyl)morpholine B 2-(Hydroxymethyl)-4-methylmorpholine A->B HCHO, NaBH4 Methanol C Tosyl-O-(4-methylmorpholin-2-yl)methane B->C TsCl, Et3N DCM D 2-(Azidomethyl)-4-methylmorpholine C->D NaN3 DMF E (4-methylmorpholin-2-yl)methanamine D->E H2, Pd/C Methanol

Caption: Proposed synthetic workflow for (4-methylmorpholin-2-yl)methanamine.

Role in Drug Discovery and Development

The morpholine moiety is a privileged scaffold in drug design due to its ability to improve aqueous solubility, metabolic stability, and act as a hydrogen bond acceptor. The introduction of a methyl group on the nitrogen and an aminomethyl group at the C2 position in (4-methylmorpholin-2-yl)methanamine provides a versatile platform for creating diverse chemical libraries with potential therapeutic applications.

Central Nervous System (CNS) Drug Discovery

The blood-brain barrier (BBB) presents a significant challenge in the development of drugs targeting the CNS. The physicochemical properties of the morpholine ring, including its pKa and ability to form hydrogen bonds, can enhance BBB permeability. The structural features of (4-methylmorpholin-2-yl)methanamine make it an attractive starting point for the synthesis of CNS-active compounds.

A notable example of a closely related structure with CNS activity is found in the development of dopamine receptor antagonists. A series of chiral alkoxymethyl morpholine analogs have been synthesized and evaluated for their activity at the dopamine D4 receptor. In these studies, the morpholine core serves as a central scaffold, with modifications at the N4 and C2 positions leading to potent and selective antagonists. For instance, the synthesis of (S)-2-(((6-chloropyridin-2-yl) oxy)methyl)-4-((6-fluoro-1H-indol-3-yl)methyl)morpholine demonstrated high selectivity for the D4 receptor over other dopamine receptor subtypes[2][3]. This highlights the potential of the (4-methylmorpholin-2-yl)methanamine scaffold in the design of novel CNS-targeted therapies.

General Applications as a Building Block

The primary amino group of (4-methylmorpholin-2-yl)methanamine serves as a key functional handle for further chemical modifications. It can readily participate in a variety of chemical reactions, including:

  • Amide bond formation: Reaction with carboxylic acids or their activated derivatives to form amides.

  • Reductive amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.

  • Sulfonamide formation: Reaction with sulfonyl chlorides to generate sulfonamides.

  • Urea and thiourea formation: Reaction with isocyanates or isothiocyanates.

This chemical versatility allows for the facile incorporation of the 4-methylmorpholin-2-yl)methyl moiety into a wide range of molecular architectures, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Conclusion

(4-methylmorpholin-2-yl)methanamine is a valuable and versatile building block in medicinal chemistry. Its well-defined structure, favorable physicochemical properties, and synthetic accessibility make it an attractive starting point for the development of novel therapeutic agents, particularly those targeting the central nervous system. The strategic incorporation of the 4-methylmorpholine scaffold can impart desirable pharmacokinetic properties to drug candidates, enhancing their potential for clinical success. Further exploration of the chemical space around this privileged core is warranted and holds significant promise for the discovery of new and effective medicines.

References

  • PubChem. (4-Methylmorpholin-2-yl)methanamine. National Center for Biotechnology Information. [Link]

  • PrepChem. Preparation of 2-aminomethyl-4-(4-fluorobenzyl)morpholine. [Link]

  • Creative Commons. Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. [Link]

  • PubMed. Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. [Link]

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An In-Depth Technical Guide to N-Methyl-1-(morpholin-2-yl)methanamine for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of N-Methyl-1-(morpholin-2-yl)methanamine, a heterocyclic amine of increasing interest in medicinal chemistry. It is intended for researchers, scientists, and drug development professionals who are considering this molecule as a synthetic intermediate or a scaffold for novel therapeutics. This document synthesizes the currently available safety, handling, and application data to provide a robust operational framework.

A Note on Data Integrity: As of the date of this publication, a complete, formally issued Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for this compound (CAS 122894-45-5) from a major regulatory-compliant supplier has not been identified in publicly available resources. The following information has been meticulously compiled from chemical supplier databases and cross-referenced with the known properties of structurally related morpholine derivatives.[1][2][3] This guide is designed to be a self-validating system; where specific data for the target compound is unavailable, this is explicitly stated. The causality behind safety and handling recommendations is explained based on the compound's structure and the established precedent of the morpholine chemical class.

Part 1: Chemical Identity and Physicochemical Properties

This compound is a substituted morpholine derivative. The morpholine ring is a privileged scaffold in medicinal chemistry, known for improving the pharmacokinetic profiles of drug candidates.[1][2] The presence of both a secondary amine within the ring and a primary amine in the methylamine substituent makes this molecule a versatile building block for further chemical elaboration.

Table 1: Chemical Identifiers and Properties

PropertyValueSource
Chemical Name This compoundChemScene
CAS Number 122894-45-5ChemScene[1]
Molecular Formula C₆H₁₄N₂OMySkinRecipes[3], BIOFOUNT[2]
Molecular Weight 130.19 g/mol MySkinRecipes[3]
InChI Key HMIOFHWVBNNKPR-UHFFFAOYSA-NBIOFOUNT[2]

Part 2: Hazard Assessment and Safety Protocols

Given the limited specific toxicological data, a cautious approach to handling is paramount. The hazard assessment is based on preliminary classifications from chemical suppliers and the known properties of similar amine-containing heterocyclic compounds.

GHS Hazard Classification (Provisional)

Based on available supplier information, the following hazards are identified:

  • Serious Eye Damage/Eye Irritation (Category 1) [1]

  • May be harmful if swallowed (Acute Toxicity, Oral - Category 5) [2]

  • May be harmful in contact with skin (Acute Toxicity, Dermal - Category 5) [2]

  • May be harmful if inhaled (Acute Toxicity, Inhalation - Category 5) [2]

Signal Word: Danger[1]

Hazard Statements (H-Statements):

  • H318: Causes serious eye damage.

  • H303+H313+H333: May be harmful if swallowed, in contact with skin or if inhaled.[2]

Precautionary Statements (P-Statements): [2]

  • P264: Wash skin thoroughly after handling.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P337+P313: If eye irritation persists: Get medical advice/attention.

Experimental Workflow: Safe Handling Protocol

The following step-by-step protocol is a self-validating system designed to minimize exposure and risk during laboratory use.

  • Preparation and Engineering Controls:

    • Work within a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.

    • Ensure an eyewash station and safety shower are readily accessible and have been recently tested.

    • Clear the workspace of any incompatible materials. Amines can react vigorously with strong oxidizing agents and acids.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles and a face shield. The Category 1 eye damage classification necessitates this dual layer of protection.[1]

    • Hand Protection: Wear nitrile or neoprene gloves. Inspect gloves for any signs of degradation or puncture before use.

    • Body Protection: A lab coat is mandatory. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron is recommended.

  • Chemical Handling:

    • Use a properly calibrated pipette or syringe for liquid transfers. Avoid pouring, which can cause splashing.

    • Keep containers tightly sealed when not in use to minimize the release of vapors.

    • Grounding of containers may be necessary if large quantities are being handled to prevent static discharge, a common ignition source for organic vapors.

  • Waste Disposal and Decontamination:

    • Dispose of waste in a dedicated, clearly labeled hazardous waste container.

    • Decontaminate all surfaces with an appropriate solvent and then wash with soap and water.

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

G cluster_prep Preparation cluster_ppe Personal Protective Equipment cluster_handling Handling cluster_disposal Disposal & Decontamination prep1 Work in Fume Hood prep2 Verify Eyewash/Shower prep1->prep2 ppe1 Goggles & Face Shield prep2->ppe1 ppe2 Nitrile/Neoprene Gloves ppe1->ppe2 ppe3 Lab Coat / Apron ppe2->ppe3 handle1 Pipette/Syringe Transfer ppe3->handle1 handle2 Keep Containers Sealed handle1->handle2 disp1 Segregated Hazardous Waste handle2->disp1 disp2 Decontaminate Surfaces disp1->disp2 disp3 Thorough Hand Washing disp2->disp3

Caption: Safe Handling Workflow for this compound.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Part 3: Application in Drug Discovery and Development

This compound is primarily utilized as a key intermediate in the synthesis of more complex pharmaceutical compounds.[3] The morpholine moiety is a well-established "privileged structure" in medicinal chemistry due to its ability to improve solubility, metabolic stability, and cell permeability, which are critical for developing drugs, especially those targeting the central nervous system (CNS).[1]

Role as a Synthetic Intermediate

The compound's structure, featuring two reactive amine groups, allows for its use as a versatile scaffold. It can be incorporated into larger molecules to introduce the favorable properties of the morpholine ring.

  • CNS-Active Compounds: The morpholine ring's physicochemical properties make it ideal for designing molecules that can cross the blood-brain barrier (BBB).[1] This makes this compound a valuable building block for novel therapeutics targeting neurological disorders.

  • Kinase Inhibitors: The nitrogen-containing motifs in this molecule can enhance binding affinity and selectivity towards the active sites of kinases.[3] Kinase inhibitors are a major class of drugs, particularly in oncology. The morpholine group can form crucial hydrogen bonds within the kinase hinge region, a common feature in potent inhibitors.[4]

  • Receptor Modulators: The structural features of this compound are also suitable for the synthesis of molecules that modulate the activity of various cell surface and intracellular receptors.[3]

G A This compound (Building Block) B Improved Solubility & Metabolic Stability A->B C Enhanced BBB Permeability A->C D Key H-Bonding Moieties A->D E CNS-Active Drugs B->E F Kinase Inhibitors B->F G Receptor Modulators B->G C->E D->F D->G

Caption: Role of the compound in developing new therapeutics.

Part 4: Storage and Stability

Proper storage is crucial to maintain the integrity of this reactive intermediate.

Table 2: Storage Recommendations

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)[3] or -20°C (Long-term)[2]Low temperatures slow down potential degradation pathways.
Light Store in an amber vial or in the dark.[3]To prevent light-induced degradation.
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen).To prevent oxidation and reaction with atmospheric moisture.
Container Tightly sealed container.To prevent contamination and exposure to air/moisture.

Part 5: Conclusion and Future Outlook

This compound is a promising, albeit not yet fully characterized, building block for modern drug discovery. Its structural features align well with the requirements for developing CNS-active drugs and targeted therapies like kinase inhibitors. The primary challenge for researchers is the current lack of comprehensive safety and toxicological data. Therefore, a highly cautious and well-documented approach to its handling is essential. As this molecule sees greater use in discovery chemistry, it is anticipated that more robust safety data will become available, further enabling its application in the development of next-generation therapeutics.

References

  • BIOFOUNT. N-Methyl(morpholin-2-yl)methanamine. [Link]

  • MySkinRecipes. This compound. [Link]

  • Loba Chemie. N-METHYL MORPHOLINE EXTRA PURE MSDS. [Link]

  • Wikipedia. Methenamine. [Link]

  • Liu, Q. et al. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1][5]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry.

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The Morpholine Core: A Privileged Scaffold for Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals

Foreword: The Quest for Specificity and Potency in Kinase Inhibition

The human kinome, comprising over 500 protein kinases, represents a fertile ground for therapeutic intervention in a multitude of diseases, most notably cancer. Kinase inhibitors have revolutionized treatment paradigms, yet the persistent challenges of off-target effects, acquired resistance, and suboptimal pharmacokinetic properties demand a continuous search for novel chemical scaffolds. This guide delves into the morpholine moiety, a "privileged" heterocyclic motif, as a foundational scaffold for the design of potent and selective kinase inhibitors.[1][2] While we will use N-Methyl-1-(morpholin-2-yl)methanamine as a conceptual starting point, the principles discussed herein apply broadly to the versatile and highly valuable morpholine core.

The morpholine ring's utility stems from its unique combination of features: it can enhance aqueous solubility, improve metabolic stability, and crucially, its oxygen atom can act as a key hydrogen bond acceptor, anchoring inhibitors to the hinge region of the kinase active site.[1][3][4] This guide will provide an in-depth exploration of the morpholine scaffold, from chemical synthesis and structure-activity relationships (SAR) to preclinical evaluation methodologies, equipping researchers with the knowledge to leverage this powerful chemical entity in their drug discovery programs.

I. The Morpholine Scaffold: Physicochemical Properties and Rationale for Use

The morpholine ring is a saturated six-membered heterocycle containing both a secondary amine and an ether linkage. This unique structure confers a favorable balance of hydrophilicity and lipophilicity, which is advantageous for optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates.[5] The weak basicity of the morpholine nitrogen (pKa of ~8.5 for morpholine itself) allows for potential salt formation to improve solubility and can contribute to favorable interactions with biological targets.[6]

From a structural biology perspective, the morpholine oxygen is a key player in its success as a kinase inhibitor scaffold.[3][4] It frequently forms a critical hydrogen bond with the backbone NH of a valine residue in the hinge region of the kinase domain, a common interaction motif for many ATP-competitive inhibitors.[3][4] This interaction provides a strong anchoring point, and the rest of the molecule can then be elaborated to achieve potency and selectivity.

II. Synthesis of Chiral Morpholine Scaffolds

The stereochemistry of the morpholine ring can be a critical determinant of biological activity. Therefore, the ability to synthesize enantiomerically pure morpholine derivatives is essential. A variety of synthetic strategies have been developed to access chiral morpholines.

Protocol 1: Electrophile-Induced Cyclization of Chiral N-allyl-β-aminoalcohols

This protocol provides a method for the synthesis of chiral morpholines via an electrophile-induced cyclization reaction.

Materials:

  • Optically pure N-allyl-β-aminoalcohol

  • Dichloromethane (DCM), anhydrous

  • Bromine (10% w/v solution in DCM)

  • Saturated aqueous sodium carbonate (Na2CO3) solution

  • Magnesium sulfate (MgSO4), anhydrous

  • Silica gel for flash chromatography

  • Petroleum ether and diethyl ether for chromatography

Procedure:

  • Dissolve the optically pure N-allyl-β-aminoalcohol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C using an acetone/dry ice bath.

  • Add the 10% (w/v) solution of bromine in DCM (1.0 eq) dropwise to the cooled solution over 5 minutes.

  • After the addition is complete, remove the flask from the cooling bath.

  • Immediately quench the reaction by adding saturated aqueous Na2CO3 solution.

  • Separate the organic layer. Extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers and dry over anhydrous MgSO4.

  • Filter the solution and evaporate the solvent under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel using a petroleum ether-diethyl ether solvent system to yield the chiral morpholine derivative.

III. The Morpholine Scaffold in Action: A Look at Key Kinase Targets

The versatility of the morpholine scaffold is evident in its successful application against a range of important kinase targets.

A. PI3K/mTOR Pathway Inhibitors

The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a central regulator of cell growth and proliferation, and its dysregulation is a hallmark of many cancers.[3] The morpholine moiety is a recurring feature in potent PI3K/mTOR inhibitors.[3][4]

In many morpholino-triazine based inhibitors, the morpholine ring forms hydrogen bonds with a valine residue in the receptor's hinge region.[4] The rest of the scaffold can be modified to achieve dual inhibition of both PI3K and mTOR, which can be a powerful strategy to shut down Akt activation.[4]

B. Epidermal Growth Factor Receptor (EGFR) Kinase Inhibitors

The morpholine scaffold has also been successfully incorporated into inhibitors of EGFR, a key target in non-small cell lung cancer and other epithelial tumors. Insertion of morpholine alkoxy groups at positions 6 and 7 of a quinazoline core has been shown to increase antiproliferative activity.[7] A longer linker chain between the quinazoline and morpholine cores can allow for the formation of a hydrogen bond between the morpholine oxygen and a lysine residue in the kinase domain, leading to higher affinity.[8]

IV. Structure-Activity Relationship (SAR) and Bioisosteric Replacement

Systematic exploration of the SAR of morpholine-containing inhibitors is crucial for optimizing potency and selectivity. Key areas for modification include:

  • Substitution on the Morpholine Ring: Introducing substituents on the carbon atoms of the morpholine ring can probe steric and electronic requirements of the binding pocket and can also influence the molecule's conformation.

  • Modification of the Linker: The nature and length of the linker connecting the morpholine ring to other parts of the scaffold can significantly impact activity.

  • Bioisosteric Replacement: While the morpholine ring is often beneficial, it can be metabolically labile in some cases.[9][10] Bioisosteric replacement, the substitution of the morpholine ring with another group that retains similar steric and electronic properties, can be a valuable strategy to improve metabolic stability or other pharmacokinetic properties.[11] Examples of morpholine bioisosteres include spiro-oxetanes and azetidines, as well as 3,6-dihydro-2H-pyran (DHP) and tetrahydro-2H-pyran (THP).[12][13]

Data Presentation: Representative Morpholine-Containing Kinase Inhibitors
Compound IDCore ScaffoldTarget Kinase(s)Key SAR Insights
ZSTK474 TriazinePI3KThe two morpholine groups are crucial for potent inhibition. Replacement of one morpholine with piperazine significantly reduces activity.[14]
PKI-587 Morpholino-triazinePI3K/mTORA dual inhibitor where the morpholine moiety is key for binding to the hinge region of both kinases.[4][15]
Gefitinib Analog QuinazolineEGFR6,7-dimorpholinoalkoxy substitution enhances antiproliferative activity.[8]

V. Experimental Evaluation of Novel Morpholine-Based Kinase Inhibitors

A hierarchical screening approach is typically employed to evaluate novel kinase inhibitors, starting with biochemical assays and progressing to cell-based and in vivo models.

Protocol 2: In Vitro Kinase Inhibition Assay (Radiometric)

This protocol describes a general method for assessing the inhibitory activity of a compound against a specific kinase using a radiometric assay.[16]

Materials:

  • Recombinant active kinase

  • Kinase reaction buffer

  • Peptide or protein substrate

  • [γ-33P]ATP

  • Test compound (e.g., a novel morpholine derivative)

  • 96-well plates

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in the kinase reaction buffer.

  • In a 96-well plate, add the kinase, the peptide/protein substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding [γ-33P]ATP.

  • Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30 °C) for a specific time period (e.g., 30 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively to remove unincorporated [γ-33P]ATP.

  • Quantify the amount of incorporated radiolabel in the substrate using a scintillation counter.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol 3: Cell-Based Proliferation Assay

This protocol provides a general method for assessing the effect of a compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound

  • 96-well cell culture plates

  • Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

  • Plate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in complete cell culture medium.

  • Remove the old medium from the cells and add the medium containing the test compound at various concentrations.

  • Incubate the cells for a specific period (e.g., 72 hours).

  • Add the cell proliferation reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percent inhibition of cell proliferation for each concentration and determine the GI50 value (the concentration of inhibitor that causes 50% growth inhibition).

VI. Computational Modeling in Morpholine-Based Inhibitor Design

Computational approaches, such as molecular docking, can provide valuable insights into the binding mode of morpholine-containing inhibitors and guide further optimization.[4][17] Docking studies can help to:

  • Predict the binding orientation of a novel inhibitor in the kinase active site.

  • Rationalize observed SAR data.

  • Identify key interactions between the inhibitor and the protein.

  • Guide the design of new analogs with improved potency and selectivity.

VII. Conclusion and Future Directions

The morpholine scaffold has firmly established itself as a privileged structure in the design of kinase inhibitors. Its ability to confer favorable pharmacokinetic properties and engage in key interactions within the kinase active site makes it an attractive starting point for drug discovery campaigns. The continued exploration of novel synthetic routes to chiral morpholine derivatives, coupled with a deeper understanding of SAR and the application of computational tools, will undoubtedly lead to the development of the next generation of highly effective and selective kinase inhibitors for the treatment of a wide range of human diseases.

Diagrams

G cluster_0 Kinase Inhibitor Design Workflow Scaffold_Selection Scaffold Selection (e.g., Morpholine Core) Synthesis Chemical Synthesis (Chiral Morpholine Derivatives) Scaffold_Selection->Synthesis Biochemical_Assay Biochemical Assays (Kinase Inhibition) Synthesis->Biochemical_Assay Cell_Based_Assay Cell-Based Assays (Proliferation, Pathway Modulation) Biochemical_Assay->Cell_Based_Assay SAR_Optimization SAR Optimization & Computational Modeling Cell_Based_Assay->SAR_Optimization SAR_Optimization->Synthesis Iterative Design Lead_Candidate Lead Candidate SAR_Optimization->Lead_Candidate

Caption: A generalized workflow for the discovery of morpholine-based kinase inhibitors.

G cluster_1 PI3K/mTOR Signaling Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt activates Inhibitor Morpholine-Based PI3K/mTOR Inhibitor Inhibitor->PI3K Inhibitor->mTORC1

Caption: Inhibition of the PI3K/mTOR pathway by a dual morpholine-based inhibitor.

References

  • Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. (n.d.). PMC. Retrieved from [Link]

  • Synthesis of Biologically Important Chiral Morpholine Derivatives. (n.d.). Bangladesh Journals Online. Retrieved from [Link]

  • Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. (2016). Journal of Computer-Aided Molecular Design. Retrieved from [Link]

  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. (n.d.). PMC. Retrieved from [Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (2020). Bioorganic Chemistry. Retrieved from [Link]

  • Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. (2023). European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020). ResearchGate. Retrieved from [Link]

  • New Screening Approaches for Kinases. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. (2025). ResearchGate. Retrieved from [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (n.d.). PubMed Central. Retrieved from [Link]

  • Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. (2008). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. (n.d.). PubMed Central. Retrieved from [Link]

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • A Targeted Library Screen Reveals a New Inhibitor Scaffold for Protein Kinase D. (2012). PLoS ONE. Retrieved from [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023). MDPI. Retrieved from [Link]

  • Biological activities of morpholine derivatives and molecular targets involved. (n.d.). ResearchGate. Retrieved from [Link]

  • Morpholine-containing molecular scaffolds of our in-house library. (n.d.). ResearchGate. Retrieved from [Link]

  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020). Consensus. Retrieved from [Link]

  • This compound. (n.d.). MySkinRecipes. Retrieved from [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (n.d.). ACS Publications. Retrieved from [Link]

  • Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. (2017). Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Morpholine derivatives and their use as therapeutic agents. (1996). Google Patents.
  • Synthesis and SAR of morpholine and its derivatives: A review update. (n.d.). ResearchGate. Retrieved from [Link]

  • Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. Retrieved from [Link]

  • Method for preparing N-methylmorpholine. (n.d.). Google Patents.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023). ResearchGate. Retrieved from [Link]

  • Synthesis process of N-methylmorpholine. (n.d.). Google Patents.
  • Benzimidazole-2-methyl-morpholine derivatives. (n.d.). Google Patents.
  • Chemical synthesis of morpholine derivatives. (n.d.). Google Patents.
  • This compound. (n.d.). AtoZ C&I. Retrieved from [Link]

  • Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][3][14]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. (n.d.). MDPI. Retrieved from [Link]

  • Integration of Computational Docking into Anti-Cancer Drug Response Prediction Models. (2023). MDPI. Retrieved from [Link]

  • This compound hydrochloride 1g. (n.d.). Dana Bioscience. Retrieved from [Link]

  • Combined 3D-QSAR Modeling and Molecular Docking Studies on Pyrrole-Indolin-2-ones as Aurora A Kinase Inhibitors. (n.d.). PubMed Central. Retrieved from [Link]

  • Computational Biology Dynamics of Mps1 Kinase Molecular Interactions with Isoflavones Reveals a Chemical Scaffold with Potential to Develop New Therapeutics for the Treatment of Cancer. (2022). MDPI. Retrieved from [Link]

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A Technical Guide to the Agrochemical Potential of N-Methyl-1-(morpholin-2-yl)methanamine: A Scaffold-Based Approach to Novel Active Ingredient Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Agrochemical Development Professionals

Abstract: The morpholine heterocycle is a cornerstone in modern agrochemical design, contributing to a diverse array of commercial products with varied modes of action.[1][2][3][4][5] This technical guide explores the untapped potential of a specific morpholine derivative, N-Methyl-1-(morpholin-2-yl)methanamine, as a candidate for novel agrochemical active ingredient discovery. While direct research on this compound's specific agrochemical applications is not yet prevalent, its structural features, rooted in the well-established bioactivity of the morpholine scaffold, present a compelling case for its investigation. This document provides a comprehensive analysis of the morpholine class in agrochemicals, details the physicochemical properties of this compound, and outlines a strategic, field-proven workflow for its synthesis and systematic biological screening.

The Morpholine Scaffold: A Privileged Structure in Agrochemicals

The morpholine ring, a six-membered heterocycle containing both an amine and an ether functional group, is a recurring motif in a multitude of successful agrochemicals.[1][2][3][4][5] Its prevalence stems from a combination of favorable physicochemical properties and the ability to interact with a wide range of biological targets. The inherent polarity of the morpholine ring can enhance aqueous solubility and improve systemic movement within plants, while its stable, non-planar conformation allows for precise three-dimensional positioning of substituent groups to optimize target binding.

The biological activities associated with morpholine derivatives are remarkably broad, encompassing:

  • Fungicidal Activity: Morpholine-containing fungicides are among the most commercially successful. They often act by inhibiting sterol biosynthesis in fungi, a critical pathway for maintaining cell membrane integrity.

  • Herbicidal Activity: Certain morpholine derivatives have demonstrated potent herbicidal effects by disrupting various physiological processes in weeds.

  • Insecticidal Activity: The morpholine scaffold has been incorporated into insecticides that target the nervous systems of insects.

  • Plant Growth Regulation: Some morpholine-based compounds can influence plant development, offering potential applications in enhancing crop yield and quality.

This compound: A Candidate for Exploration

This compound presents an intriguing starting point for an agrochemical discovery program. Its structure combines the proven morpholine core with a simple N-methylmethanamine substituent, offering a balance of hydrophilicity and potential for further chemical modification.

Physicochemical Properties
PropertyValueSource
Molecular FormulaC6H14N2OChemSpider
Molecular Weight130.19 g/mol ChemSpider
LogP (Predicted)-1.1ChemSpider
pKa (Predicted)9.5ChemSpider

Note: Predicted values are estimations and should be experimentally verified.

The low predicted LogP value suggests high water solubility, a desirable trait for systemic agrochemicals. The predicted pKa indicates that the compound will be protonated at physiological pH, which can influence its uptake and transport in biological systems.

Strategic Research Workflow: From Synthesis to Biological Evaluation

A systematic and rigorous experimental workflow is essential to unlock the agrochemical potential of this compound. The following diagram and protocols outline a comprehensive approach.

Agrochemical_Discovery_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization synthesis Synthesis of This compound purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization primary_screening Primary in vitro Screening (Herbicidal, Fungicidal, Insecticidal) characterization->primary_screening Test Compound dose_response Dose-Response Assays primary_screening->dose_response secondary_screening Secondary in vivo Screening (Greenhouse Trials) dose_response->secondary_screening sar_studies Structure-Activity Relationship (SAR) Studies secondary_screening->sar_studies Active Hits analog_synthesis Analog Synthesis sar_studies->analog_synthesis adme_tox ADME/Tox Profiling analog_synthesis->adme_tox final_candidate Candidate for Field Trials adme_tox->final_candidate Optimized Lead

Caption: A logical workflow for the discovery and optimization of novel agrochemicals.

Synthesis and Characterization

A robust and scalable synthetic route is the foundation of any screening program. The following is a general, illustrative procedure.

Protocol: Synthesis of this compound

  • Starting Material: Commercially available morpholine-2-carbaldehyde.

  • Reductive Amination:

    • Dissolve morpholine-2-carbaldehyde in a suitable solvent (e.g., methanol).

    • Add an excess of methylamine (as a solution in a compatible solvent).

    • Introduce a reducing agent, such as sodium borohydride, portion-wise while maintaining a controlled temperature.

    • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Quench the reaction with a suitable aqueous solution (e.g., ammonium chloride).

    • Extract the product into an organic solvent (e.g., dichloromethane).

    • Dry the organic layer over an anhydrous salt (e.g., sodium sulfate).

    • Concentrate the solution under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Characterization:

    • Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Primary Biological Screening

The initial screening should be broad to identify any potential biological activity.

Protocol: High-Throughput Primary Screening

  • Herbicidal Activity:

    • Utilize a multi-well plate assay with representative monocot and dicot weed species (e.g., Lolium rigidum and Arabidopsis thaliana).

    • Dispense seeds into agar-based medium containing a range of concentrations of the test compound.

    • Incubate under controlled light and temperature conditions.

    • Assess germination rates and seedling growth (root and shoot length) after a defined period.

  • Fungicidal Activity:

    • Employ a microtiter plate-based assay against a panel of economically important fungal pathogens (e.g., Botrytis cinerea, Fusarium graminearum).

    • Add a spore suspension to a liquid growth medium containing serial dilutions of the test compound.

    • Incubate and measure fungal growth inhibition using a spectrophotometer (optical density).

  • Insecticidal Activity:

    • Conduct a diet-based assay with a model insect pest (e.g., Spodoptera frugiperda).

    • Incorporate the test compound into an artificial insect diet at various concentrations.

    • Introduce larvae and monitor mortality and developmental effects over several days.

Future Directions: Lead Optimization and Structure-Activity Relationship (SAR) Studies

Should this compound exhibit promising activity in the primary screens, a lead optimization program should be initiated. This will involve the synthesis of a library of analogs to establish a structure-activity relationship (SAR).

SAR_Strategy cluster_modifications Potential Modifications core This compound Morpholine Ring N-Methyl Group Methylene Linker mod_morpholine Substitution on the Morpholine Nitrogen (e.g., alkyl, aryl) core:f1->mod_morpholine mod_n_methyl Variation of the N-Alkyl Group (e.g., ethyl, propyl, benzyl) core:f2->mod_n_methyl mod_linker Modification of the Linker (e.g., chain extension, introduction of rigidity) core:f3->mod_linker

Caption: A schematic representation of a structure-activity relationship (SAR) strategy.

By systematically modifying different parts of the molecule, researchers can identify the key structural features responsible for the observed biological activity and optimize the compound for potency, selectivity, and favorable pharmacokinetic properties.

Conclusion

While direct evidence for the agrochemical role of this compound is currently limited, its composition as a morpholine derivative provides a strong rationale for its investigation.[1][2][3][4][5] The morpholine scaffold is a well-validated starting point for the discovery of novel agrochemicals. The proposed research workflow, encompassing synthesis, comprehensive biological screening, and a clear strategy for lead optimization, provides a robust framework for evaluating the potential of this and other novel morpholine derivatives. This scaffold-based approach, grounded in the historical success of the morpholine chemical class, represents a promising avenue for the development of the next generation of crop protection solutions.

References

  • Yu, M., Liu, H., Guo, L., Zhou, T., Shan, Y., Xia, Z., Li, X., An, M., & Wu, Y. (2023). Morpholine Derivatives in Agrochemical Discovery and Development. Journal of Agricultural and Food Chemistry, 71(36), 13197–13208. [Link]

  • Co.Lab. (n.d.). Morpholine Derivatives in Agrochemical Discovery and Development. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Morpholine Derivatives in Agrochemical Discovery and Development. Retrieved from [Link]

  • PubMed. (2023). Morpholine Derivatives in Agrochemical Discovery and Development. Retrieved from [Link]

  • ACS Publications. (2023). Morpholine Derivatives in Agrochemical Discovery and Development. Retrieved from [Link]

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Discovery and history of "N-Methyl-1-(morpholin-2-yl)methanamine"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-Methyl-1-(morpholin-2-yl)methanamine: Synthesis, and Potential Applications

Abstract

This compound is a substituted morpholine derivative. While not extensively documented in peer-reviewed literature as a standalone compound of interest, its structural motifs are pertinent to medicinal chemistry. This guide provides a comprehensive overview of its synthesis, leveraging established protocols for its precursors and analogous structures. We will delve into the chemical principles underpinning its synthesis and discuss the broader significance of the morpholine scaffold in drug discovery. This document serves as a technical resource for researchers and scientists in the field of synthetic and medicinal chemistry.

Introduction and Chemical Properties

This compound is a secondary amine with the molecular formula C6H14N2O and a molecular weight of 130.19 g/mol . Its structure features a morpholine ring, a common scaffold in medicinal chemistry known for its favorable physicochemical properties, including metabolic stability and aqueous solubility. The presence of a methylaminomethyl substituent at the 2-position of the morpholine ring provides a handle for further chemical modification and potential interaction with biological targets.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC6H14N2O
Molecular Weight130.19 g/mol
CAS Number119730-96-2

Synthesis and Methodologies

The synthesis of this compound can be approached through a multi-step process, starting from more readily available precursors. A key intermediate in this synthesis is 2-(aminomethyl)morpholine.

Synthesis of the Precursor: (S)-2-(Aminomethyl)morpholine

A patented method for the synthesis of (S)-2-(aminomethyl)morpholine provides a well-documented starting point. This process involves the cyclization of a protected amino alcohol.

Experimental Protocol: Synthesis of (S)-2-(Aminomethyl)morpholine

  • Step 1: Preparation of (S)-N-[2-hydroxy-3-(p-toluenesulfonyloxy)-propyl]acetamide. To a solution of (S)-N-(2,3-dihydroxypropyl)acetamide in pyridine, p-toluenesulfonyl chloride is added portionwise at 0°C. The mixture is stirred overnight at room temperature, and the product is isolated by extraction.

  • Step 2: Cyclization to (S)-N-(morpholin-2-ylmethyl)acetamide. The product from Step 1 is treated with a base, such as sodium hydroxide, in an aqueous or alcoholic solution to induce intramolecular cyclization.

  • Step 3: Hydrolysis to (S)-2-(Aminomethyl)morpholine. The acetamide is hydrolyzed by heating with an aqueous acid, such as hydrochloric acid, followed by neutralization to yield the free amine.

G A (S)-N-(2,3-dihydroxypropyl)acetamide B (S)-N-[2-hydroxy-3-(p-toluenesulfonyloxy)-propyl]acetamide A->B p-toluenesulfonyl chloride, pyridine C (S)-N-(morpholin-2-ylmethyl)acetamide B->C NaOH D (S)-2-(Aminomethyl)morpholine C->D HCl, heat

Caption: Synthesis pathway for (S)-2-(aminomethyl)morpholine.

Synthesis of this compound

With the precursor in hand, the final methylation step can be achieved through several standard organic chemistry reactions. A plausible route involves reductive amination or direct alkylation. A method described in chemical databases involves the methylation of a protected precursor followed by deprotection.

Experimental Protocol: Synthesis of this compound

  • Step 1: Protection of 2-(Aminomethyl)morpholine. The primary amine of 2-(aminomethyl)morpholine is protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group, by reacting it with di-tert-butyl dicarbonate (Boc)2O.

  • Step 2: Methylation. The protected intermediate, tert-butyl (morpholin-2-ylmethyl)carbamate, is then N-methylated. This can be achieved using a methylating agent like methyl iodide in the presence of a base such as sodium hydride.

  • Step 3: Deprotection. The Boc group is removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent, to yield the final product, this compound.

G A 2-(Aminomethyl)morpholine B tert-butyl (morpholin-2-ylmethyl)carbamate A->B (Boc)2O C tert-butyl methyl(morpholin-2-ylmethyl)carbamate B->C CH3I, NaH D This compound C->D TFA

Caption: Proposed synthesis of this compound.

Potential Applications and Broader Context

While specific research on this compound is limited, the morpholine scaffold is a privileged structure in medicinal chemistry. Morpholine-containing compounds are found in a wide range of approved drugs and clinical candidates. The morpholine ring is often used as a bioisostere for other rings, such as piperidine or piperazine, to improve pharmacokinetic properties.

A patent for "Morpholine derivatives and their use for the treatment of diseases" highlights the potential of this class of compounds in developing treatments for various conditions. Although this patent does not specifically name this compound, it underscores the therapeutic potential of substituted morpholines. The development of novel derivatives and their evaluation in biological assays could uncover new therapeutic applications.

Conclusion

This compound is a readily synthesizable compound with a structural framework that is of interest in medicinal chemistry. While its own biological activity and applications are not well-documented, the synthetic routes to this and related molecules are established. The methodologies presented here provide a foundation for the preparation of this compound for further research and screening. The prevalence of the morpholine scaffold in drug discovery suggests that this compound and its derivatives could be valuable building blocks for the development of new therapeutic agents. Further investigation into the biological properties of this specific molecule is warranted.

References

  • This compound | 119730-96-2. (n.d.). Retrieved January 4, 2024, from [Link]

  • US4833148A - (s)-2-(aminomethyl) morpholine - Google Patents. (n.d.).
  • 119730-96-2 this compound synthesis. (n.d.). Retrieved January 4, 2024, from [Link]

  • WO2008013923A2 - Morpholine derivatives and their use for the treatment of diseases - Google Patents. (n.d.).

"N-Methyl-1-(morpholin-2-yl)methanamine" solubility and stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of N-Methyl-1-(morpholin-2-yl)methanamine

Introduction

This compound is a substituted morpholine derivative, a class of heterocyclic compounds widely utilized in medicinal chemistry for their favorable physicochemical and metabolic properties.[1] The morpholine scaffold is a privileged structure in drug design, appearing in numerous approved pharmaceuticals. The subject molecule features a morpholine ring, which imparts hydrophilicity and metabolic stability, along with primary and secondary amine functionalities that can influence its acid-base properties, solubility, and potential degradation pathways.

For any new chemical entity (NCE) entering the drug development pipeline, a thorough understanding of its fundamental physicochemical properties is paramount. Solubility and stability are not merely checkboxes in a regulatory submission; they are the cornerstones of successful formulation development, directly impacting a drug's bioavailability, efficacy, and safety.[2][3][4] Poor solubility can lead to inadequate absorption, while uncharacterized instability can result in the formation of potentially toxic degradants and a loss of therapeutic potency.[1][4]

Publicly available data on the specific solubility and stability profile of this compound is limited. Therefore, this guide serves as a comprehensive experimental framework, providing researchers, scientists, and drug development professionals with the theoretical basis and detailed protocols necessary to authoritatively characterize these critical attributes. The methodologies described herein are grounded in industry best practices and aligned with the principles set forth by the International Council for Harmonisation (ICH).[3][5][6]

Part I: Solubility Profile Characterization

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and subsequent absorption in the gastrointestinal tract. For this compound, the presence of multiple nitrogen atoms suggests that its solubility will be highly dependent on the pH of the medium.

Theoretical Considerations: Kinetic vs. Thermodynamic Solubility

In pharmaceutical sciences, solubility is assessed in two primary forms:

  • Kinetic Solubility : This measures the concentration of a compound at the point it begins to precipitate from a solution when added from a concentrated organic stock (typically DMSO). It is a high-throughput screening method used in early discovery to flag compounds that might have solubility issues.[1]

  • Thermodynamic Solubility : This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions with the solid, undissolved substance.[1] This is the "gold-standard" measurement required for later-stage development and formulation.[7]

Given its structure, this compound is expected to be a weak base. The amine groups will be protonated at acidic pH, forming more soluble hydrochloride salts, a common characteristic of amine-containing drugs.[8][9] Therefore, its thermodynamic solubility must be evaluated across a range of physiologically relevant pH values.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the definitive technique for determining thermodynamic solubility.[7][10] The protocol requires careful execution to ensure a true equilibrium is reached.

Methodology:

  • Preparation : Add an excess amount of solid this compound (enough to ensure a solid phase remains at equilibrium) to a series of glass vials.

  • Solvent Addition : To each vial, add a precise volume of the desired test solvent. A recommended starting set includes:

    • pH 1.2 HCl buffer (simulated gastric fluid)

    • pH 4.5 Acetate buffer

    • pH 6.8 Phosphate buffer (simulated intestinal fluid)

    • pH 7.4 Phosphate buffer (physiological pH)

    • Purified water

  • Equilibration : Seal the vials and place them in a constant-temperature shaker or rotator (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. A preliminary time-course experiment can be run to confirm when equilibrium is established (i.e., when the concentration in solution no longer increases).

  • Phase Separation : After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. It is critical to separate the dissolved API from the undissolved solid without disturbing the equilibrium. This is best achieved by:

    • Centrifugation : Centrifuge the aliquot at high speed (e.g., >14,000 rpm) to pellet any suspended microparticles.

    • Filtration : Alternatively, filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF). Note: Adsorption to the filter should be pre-evaluated.

  • Quantification : Dilute the clarified supernatant with a suitable mobile phase and analyze the concentration using a validated analytical method, typically a stability-indicating HPLC-UV method (as will be developed in Part II).

  • Calculation : Compare the measured concentration against a standard curve prepared from a known concentration of the compound to determine the solubility in mg/mL or µg/mL.

Data Presentation: Solubility Profile

All quantitative solubility data should be summarized in a clear, structured table for easy comparison and interpretation.

Solvent/Medium pH Temperature (°C) Solubility (mg/mL) Solubility (mM)
0.1 M HCl1.225Experimental ValueCalculated Value
Acetate Buffer4.525Experimental ValueCalculated Value
Phosphate Buffer6.825Experimental ValueCalculated Value
Phosphate Buffer7.425Experimental ValueCalculated Value
Purified Water~7.025Experimental ValueCalculated Value
0.1 M HCl1.237Experimental ValueCalculated Value
Phosphate Buffer6.837Experimental ValueCalculated Value
Visualization: Thermodynamic Solubility Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Add Excess Solid API to Vials B Add pH Buffers (1.2, 4.5, 6.8, 7.4) A->B C Equilibrate (24-48h at 25°C/37°C) B->C D Phase Separation (Centrifuge/Filter) C->D E Quantify Supernatant (Validated HPLC-UV) D->E F Calculate Solubility (mg/mL & mM) E->F

Caption: Workflow for Thermodynamic Solubility Determination.

Part II: Stability Assessment and Forced Degradation

Stability testing is the process of evaluating how environmental factors such as temperature, humidity, and light affect the quality of a drug substance over time.[11] Forced degradation, or stress testing, is a critical component of this process, designed to accelerate the degradation of a molecule to identify likely degradation products and establish its intrinsic stability.[3][12] This is essential for developing a stability-indicating analytical method (SIAM).[6][13]

Prerequisite: Development of a Stability-Indicating Method (SIAM)

Before stability can be assessed, a validated analytical method that can separate the intact API from all potential process impurities and degradation products is required.[14][15] A reverse-phase HPLC method with UV detection is the industry standard.

Key Development Steps:

  • Column and Mobile Phase Screening : Screen various C18 and other stationary phases with different mobile phase compositions (e.g., acetonitrile/methanol and various pH buffers) to achieve optimal retention and selectivity.

  • Gradient Optimization : Develop a gradient elution method to ensure that both early-eluting (polar) and late-eluting (non-polar) degradants are resolved from the parent peak.

  • Forced Degradation Sample Analysis : Inject samples from the forced degradation studies (described below) to challenge the method. The goal is to demonstrate "specificity"—the ability to resolve all degradation products from the API and from each other.

  • Peak Purity Analysis : Use a photodiode array (PDA) detector to assess peak purity of the API peak in stressed samples, ensuring no co-eluting degradants are present.

Experimental Protocols: Forced Degradation Studies

Forced degradation studies should aim for 5-20% degradation of the API to ensure that secondary degradation is minimized and the primary degradation pathways are revealed.[5]

1. Acid Hydrolysis

  • Rationale : To assess stability in an acidic environment, mimicking gastric conditions.

  • Protocol :

    • Prepare a solution of this compound (e.g., 1 mg/mL) in 0.1 M HCl.

    • Incubate a sample at room temperature and another at an elevated temperature (e.g., 60°C).

    • Withdraw aliquots at various time points (e.g., 2, 8, 24 hours).

    • Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH to prevent damage to the HPLC column.

    • Analyze by the developed SIAM.

2. Base Hydrolysis

  • Rationale : To assess stability in an alkaline environment. Amines and ethers can be susceptible to base-catalyzed reactions.

  • Protocol :

    • Prepare a solution of the compound (e.g., 1 mg/mL) in 0.1 M NaOH.

    • Follow the same incubation and time-point sampling as in the acid hydrolysis protocol.

    • Neutralize samples with an equivalent amount of 0.1 M HCl before injection.

    • Analyze by HPLC.

3. Oxidative Degradation

  • Rationale : To evaluate susceptibility to oxidation. The amine and ether moieties in the morpholine ring are potential sites for oxidation.

  • Protocol :

    • Prepare a solution of the compound (e.g., 1 mg/mL) in a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Store at room temperature and monitor at various time points. Oxidative reactions are often rapid.

    • Analyze directly by HPLC. Note: Ensure the mobile phase is compatible with residual peroxide.

4. Thermal Degradation

  • Rationale : To assess the intrinsic stability of the molecule at elevated temperatures.

  • Protocol :

    • Expose the solid drug substance to dry heat in a calibrated oven (e.g., 80°C).

    • Expose a solution of the drug substance (in a suitable solvent like water or acetonitrile:water) to the same temperature.

    • Test samples at various time points.

    • Analyze by HPLC.

5. Photolytic Degradation

  • Rationale : To determine if the molecule is sensitive to light energy.

  • Protocol :

    • Expose both the solid drug substance and a solution of the drug substance to a light source conforming to ICH Q1B guidelines. This requires a combined exposure of not less than 1.2 million lux hours (visible) and 200 watt hours/square meter (UV-A).[12]

    • A control sample should be wrapped in aluminum foil to shield it from light.

    • Analyze the exposed and control samples by HPLC.

Data Analysis and Presentation: Forced Degradation Summary

Results should be tabulated to provide a clear overview of the molecule's stability profile. Mass balance (the sum of the assay of the parent drug and the percentage of all degradation products) should be calculated to account for all material. A mass balance between 95-105% is generally considered acceptable.

Stress Condition Duration/Temp % Assay of API % Degradation No. of Degradants >0.1% Mass Balance (%)
0.1 M HCl24h / 60°CValueValueValueValue
0.1 M NaOH24h / 60°CValueValueValueValue
3% H₂O₂8h / RTValueValueValueValue
Dry Heat (Solid)7 days / 80°CValueValueValueValue
Photolytic (Solution)ICH Q1BValueValueValueValue
Visualization: Hypothetical Degradation Pathway

Based on the chemical structure, a potential degradation pathway could involve oxidation of the morpholine ring or N-dealkylation. This diagram illustrates a hypothetical oxidative pathway for discussion and as a template for mapping experimentally determined degradants.

G A This compound (Parent Compound) B N-Oxide Derivative (Oxidation at Morpholine N) A->B [Oxidation] C Hydroxylated Derivative (Oxidation at C adjacent to O) A->C [Oxidation] D Ring-Opened Product C->D Further Degradation

Caption: Hypothetical Oxidative Degradation Pathway.

Conclusion

This guide provides a comprehensive, technically grounded framework for the complete characterization of the solubility and stability of this compound. By systematically applying the detailed protocols for thermodynamic solubility determination and forced degradation, researchers can generate the robust data package required for informed decision-making in the drug development process. The establishment of a pH-solubility profile will guide formulation strategies, while the insights gained from forced degradation will ensure the development of a robust, stability-indicating analytical method and provide a clear understanding of the molecule's liabilities. Adherence to these principles of scientific integrity and methodological rigor is essential for advancing any new chemical entity toward clinical application.

References

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). Syrris.com. Available at: [Link]

  • A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019). ResearchGate. Available at: [Link]

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution. Available at: [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Available at: [Link]

  • Stability indicating assay. (2014). Slideshare. Available at: [Link]

  • Stability indicating study by using different analytical techniques. (2020). IJSDR. Available at: [Link]

  • Lab 14: Qualitative Organic Analysis. (n.d.). CSUB. Available at: [Link]

  • Identification of Organic Compounds. (n.d.). Available at: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Available at: [Link]

  • Qualitative Analysis of Organic Compounds. (2024). Chemistry LibreTexts. Available at: [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Web.pdx.edu. Available at: [Link]

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. (2003). EMA. Available at: [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (2017). Crimson Publishers. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2013). NIH. Available at: [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2020). LCGC International. Available at: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Available at: [Link]

  • (PDF) Stability Indicating Analytical Methods (SIAMS). (2015). ResearchGate. Available at: [Link]

  • Stability testing of existing active substances and related finished products. (2023). EMA. Available at: [Link]

  • Forced Degradation Studies. (2016). MedCrave online. Available at: [Link]

  • Guidance for Industry #5 - Drug Stability Guidelines. (1986). FDA. Available at: [Link]

  • ASEAN GUIDELINE ON STABILITY STUDY OF DRUG PRODUCT (R1). (2014). ASEAN. Available at: [Link]

  • Development of validated stability-indicating assay methods – Critical review. (2023). Request PDF on ResearchGate. Available at: [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Available at: [Link]

  • Stability Testing of Pharmaceutical Products. (2012). Journal of Applied Pharmaceutical Science. Available at: [Link]

Sources

Methodological & Application

Protocol for N-methylation of 1-(morpholin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Protocol for the Selective N,N-dimethylation of 1-(morpholin-2-yl)methanamine via the Eschweiler-Clarke Reaction

Abstract

This application note provides a comprehensive, field-proven protocol for the N-methylation of the primary amine, 1-(morpholin-2-yl)methanamine, to yield its tertiary amine analogue, N,N-dimethyl-1-(morpholin-2-yl)methanamine. The morpholine scaffold is a privileged structure in medicinal chemistry, and the ability to selectively functionalize its derivatives is of paramount importance in drug discovery. This guide details the use of the Eschweiler-Clarke reaction, a classic and highly reliable method for the exhaustive methylation of primary and secondary amines. The protocol is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, step-by-step experimental procedures, purification, characterization, and expert insights to ensure successful implementation.

Introduction and Scientific Rationale

N-methylation is a fundamental chemical transformation in the synthesis of pharmaceuticals and bioactive molecules. The introduction of a methyl group to a nitrogen atom can profoundly alter a compound's physicochemical properties, including its basicity, lipophilicity, metabolic stability, and receptor-binding affinity. The target starting material, 1-(morpholin-2-yl)methanamine, contains a primary amine that serves as a key handle for synthetic elaboration.

For the conversion to N,N-dimethyl-1-(morpholin-2-yl)methanamine, the Eschweiler-Clarke reaction is the method of choice. This reductive amination procedure utilizes an excess of formic acid and formaldehyde to methylate primary or secondary amines.[1][2] A key advantage of this reaction is its inherent chemoselectivity; the reaction ceases at the tertiary amine stage, thereby preventing the formation of undesired quaternary ammonium salts, a common side reaction with other alkylating agents like methyl iodide.[1][3][4] The reaction is driven to completion by the irreversible loss of carbon dioxide gas, making it a robust and high-yielding procedure.[1]

Reaction Principle and Mechanism

The Eschweiler-Clarke reaction proceeds through a two-step sequence that repeats until the tertiary amine is formed.

  • Iminium Ion Formation: The primary amine first performs a nucleophilic attack on formaldehyde to form a hemiaminal intermediate. This intermediate readily dehydrates to generate a reactive electrophilic species, the iminium ion.

  • Hydride Transfer: Formic acid then serves as a hydride donor. The formate anion transfers a hydride to the iminium ion, reducing it to a secondary amine and releasing carbon dioxide.

  • Second Methylation: The resulting secondary amine, being more nucleophilic than the primary amine, rapidly undergoes the same sequence—formation of a new iminium ion with another equivalent of formaldehyde, followed by hydride reduction by formic acid—to yield the final tertiary amine.[3][4]

The reaction stops at the tertiary amine because it can no longer form an iminium ion with formaldehyde under these conditions.[1]

Eschweiler_Clarke_Mechanism Figure 1: Eschweiler-Clarke Reaction Mechanism cluster_reactants Reactants cluster_intermediates Intermediates & Products Amine R-NH₂ (Primary Amine) Iminium1 [R-N⁺H=CH₂] (Iminium Ion) Amine->Iminium1 + CH₂O, - H₂O TertAmine R-N(CH₃)₂ (Tertiary Amine) Amine->TertAmine Overall Transformation Formaldehyde CH₂O (Formaldehyde) FormicAcid HCOOH (Formic Acid) SecAmine R-NHCH₃ (Secondary Amine) Iminium1->SecAmine + HCOOH, - CO₂ Iminium2 [R-N⁺(CH₃)=CH₂] (Iminium Ion) SecAmine->Iminium2 + CH₂O, - H₂O Iminium2->TertAmine + HCOOH CO2 CO₂ Workflow Figure 2: Experimental Workflow cluster_reaction Reaction Phase cluster_workup Work-up Phase cluster_purification Purification & Analysis Setup 1. Combine Amine, HCOOH, CH₂O in Flask React 2. Heat to 100°C for 12-18h Setup->React Cool 3. Cool to Room Temp React->Cool Basify 4. Quench on Ice & Basify with NaOH (pH > 11) Cool->Basify Extract 5. Extract with Dichloromethane (3x) Basify->Extract Dry 6. Dry Organic Layer (Na₂SO₄) & Concentrate Extract->Dry Purify 7. Silica Gel Column Chromatography Dry->Purify Analyze 8. Characterize Pure Product (NMR, MS) Purify->Analyze

Sources

Topic: Chiral Separation of N-Methyl-1-(morpholin-2-yl)methanamine Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Introduction

The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2] N-Methyl-1-(morpholin-2-yl)methanamine is a chiral secondary amine featuring this important core. As with most chiral molecules intended for pharmaceutical use, the individual enantiomers can exhibit profoundly different pharmacological, pharmacokinetic, and toxicological profiles.[3][4] This is because biological systems, such as enzymes and receptors, are inherently chiral and can interact differently with each enantiomer.[5]

Regulatory bodies like the U.S. Food and Drug Administration (FDA) have established guidelines that emphasize the need to study enantiomers separately, making robust analytical methods for their separation and quantification essential.[4][5] The development of single-enantiomer drugs is now the industry standard, as it can lead to improved therapeutic indices, simpler pharmacological profiles, and reduced adverse effects.[6][7]

This application note provides a detailed, field-proven guide for the chiral separation of this compound enantiomers. We present a primary method based on High-Performance Liquid Chromatography (HPLC) and an alternative high-throughput method using Supercritical Fluid Chromatography (SFC). The protocols are designed to be self-validating through clear system suitability criteria, ensuring reliable and reproducible results for researchers in drug discovery, development, and quality control.

Compound Overview

A foundational understanding of the analyte's physicochemical properties is crucial for effective method development.

PropertyValue
Structure O(CCN(C)C1)C1
Molecular Formula C₆H₁₄N₂O
Molecular Weight 130.19 g/mol
Type Chiral Secondary Amine
Estimated pKa ~9.5 (basic amine)
Estimated LogP ~ -0.5

Note: pKa and LogP are estimated based on structural similarity to other N-alkylated morpholines and are provided as a guide for method development.

The Principle of Chiral Recognition in Chromatography

The separation of enantiomers, which have identical physical properties in an achiral environment, requires the introduction of another chiral entity. In chiral chromatography, this is the Chiral Stationary Phase (CSP). The differential retention of two enantiomers on a CSP is explained by the three-point interaction model .[8][9]

For stable chiral recognition to occur, one enantiomer must form at least three simultaneous interactions with the chiral selector on the stationary phase. Its mirror image, due to its different spatial arrangement, will be unable to form the same three interactions concurrently, leading to a weaker overall binding energy and a different retention time.[9][10] These interactions can be a combination of hydrogen bonds, π-π interactions, dipole-dipole forces, steric hindrance, or ionic interactions.[10][11]

MethodDevelopmentWorkflow Start Define Analyte & Separation Goal Screening Phase 1: Screening - Test 3-4 diverse CSPs - Use generic mobile phases (Normal, Polar Organic, SFC) Start->Screening Evaluate Evaluate Results - Any separation? - Promising peak shape? Screening->Evaluate Evaluate->Screening No Separation Optimization Phase 2: Optimization - Adjust mobile phase ratio - Vary alcohol modifier - Optimize additive concentration - Adjust Temp. & Flow Rate Evaluate->Optimization 'Hit' Found Validation System Suitability Testing (SST) - Check Resolution (Rs) - Tailing Factor (Tf) - Repeatability (%RSD) Optimization->Validation Validation->Optimization SST Failed FinalMethod Final Validated Method Validation->FinalMethod SST Passed

Caption: Workflow for Chiral Method Development.

Primary Protocol: Chiral HPLC-UV Method

This protocol details a normal-phase HPLC method, which is often successful for polar amine compounds. Polysaccharide-based CSPs are selected for their broad applicability. [12][13]

Instrumentation and Materials
  • System: HPLC or UHPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV/PDA detector.

  • Columns (Recommended for Screening):

    • CHIRALPAK® IA or IB (Immobilized Amylose/Cellulose)

    • CHIRALCEL® OD-H or AD-H (Coated Cellulose/Amylose)

    • Dimensions: 250 x 4.6 mm, 5 µm particle size is standard.

  • Solvents: HPLC-grade n-Hexane, Ethanol (EtOH), Isopropanol (IPA).

  • Additive: Diethylamine (DEA) or other suitable basic modifier.

  • Sample Diluent: Mobile Phase or Hexane/IPA (50/50, v/v).

Chromatographic Conditions

The presence of a basic additive like DEA is critical. The secondary amine in the analyte can interact strongly with residual acidic silanols on the silica support of the CSP, causing severe peak tailing. [14]The additive masks these sites, leading to symmetrical peaks and improved resolution.

ParameterRecommended ConditionRationale / Optimization Notes
Column CHIRALPAK® IB (Cellulose tris(3,5-dimethylphenylcarbamate))A good starting point with broad selectivity.
Mobile Phase n-Hexane / Ethanol / DEA (80:20:0.1, v/v/v)Hexane is the weak solvent; Ethanol is the polar modifier. Adjust the EtOH % (10-30%) to optimize retention time and resolution.
Flow Rate 1.0 mL/minLower flow rates can sometimes improve resolution for complex separations.
Column Temp. 25 °CTemperature affects kinetics. Test a range (e.g., 15-40°C) as lower temperatures often increase enantioselectivity.
Detection UV at 210 nmThe morpholine structure lacks a strong chromophore; detection at low UV is necessary.
Injection Vol. 5 µLAdjust based on sample concentration and detector response.
Sample Conc. 0.5 mg/mLEnsure the sample is fully dissolved in the diluent.
Step-by-Step Protocol
  • Mobile Phase Preparation: For 1 L, carefully measure 800 mL of n-Hexane, 200 mL of Ethanol, and 1.0 mL of Diethylamine. Mix thoroughly and degas.

  • Sample Preparation: Accurately weigh ~5 mg of this compound racemate and dissolve in 10 mL of sample diluent to achieve a 0.5 mg/mL solution.

  • System Equilibration: Purge the system with the mobile phase and then equilibrate the column at the set flow rate until a stable baseline is achieved (typically 20-30 minutes).

  • Injection: Inject the sample and acquire data for a sufficient duration to allow both enantiomeric peaks to elute.

  • Analysis: Integrate the peaks and calculate the resolution and tailing factors as part of the system suitability assessment.

Alternative Protocol: Chiral SFC-UV Method

Supercritical Fluid Chromatography (SFC) is a powerful alternative to HPLC for chiral separations. It uses compressed CO₂ as the primary mobile phase, which reduces solvent consumption and can significantly shorten analysis times, making it ideal for high-throughput screening. [15][16]

Instrumentation and Materials
  • System: Analytical SFC system with a binary pump for CO₂ and co-solvent, automated back pressure regulator (BPR), column thermostat, and UV/PDA detector.

  • Columns: SFC-specific chiral columns are recommended (e.g., 3 µm particle size). The same stationary phases as HPLC are used.

  • Mobile Phase A: Supercritical CO₂.

  • Mobile Phase B (Co-solvent): Methanol (MeOH) with additive.

  • Additive: Diethylamine (DEA).

Chromatographic Conditions

Additives are also crucial in SFC to improve peak shape for polar and basic analytes. [17]

Parameter Recommended Condition Rationale / Optimization Notes
Column CHIRALPAK® IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate)) Immobilized phases are robust and compatible with a wide range of modifiers.
Mobile Phase CO₂ / Methanol with 0.2% DEA Start with a 15-25% MeOH gradient or isocratic condition. Methanol is a common polar modifier in SFC. [15]
Flow Rate 3.0 mL/min Higher flow rates are possible in SFC due to the low viscosity of the mobile phase. [16]
Back Pressure 150 bar Maintaining the CO₂ in a supercritical state is essential.
Column Temp. 40 °C Higher temperatures are often used in SFC to improve efficiency.
Detection UV at 210 nm
Injection Vol. 2 µL

| Sample Conc. | 0.5 mg/mL in Methanol | |

System Suitability and Method Validation

To ensure the trustworthiness and reliability of the analytical results, a system suitability test (SST) must be performed before running any samples. The following criteria should be met for a validation-ready method. [18][19]

Parameter Acceptance Criterion Description
Resolution (Rs) Rs ≥ 1.5 A measure of the baseline separation between the two enantiomer peaks. A value of 1.5 indicates baseline resolution. [18]
Tailing Factor (Tf) 0.8 ≤ Tf ≤ 1.5 Measures peak symmetry. Values outside this range indicate interactions that can affect integration and accuracy. [20]

| Repeatability (%RSD) | ≤ 2.0% | The relative standard deviation of peak areas from at least five replicate injections of the same standard. [21]|

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
No separation (single peak) 1. Incorrect CSP choice. 2. Mobile phase is too strong.1. Screen other CSPs (e.g., switch from cellulose to amylose). 2. Decrease the percentage of alcohol modifier (e.g., from 20% to 10% EtOH).
Poor Resolution (Rs < 1.5) 1. Mobile phase composition is not optimal. 2. Temperature is too high. 3. Flow rate is too high.1. Fine-tune the alcohol percentage (+/- 1-2%). Try a different alcohol (e.g., IPA instead of EtOH). 2. Decrease the column temperature in 5°C increments. 3. Reduce the flow rate (e.g., from 1.0 to 0.8 mL/min).
Peak Tailing (Tf > 1.5) 1. Insufficient or no basic additive. 2. Column degradation.1. Increase the concentration of DEA (e.g., from 0.1% to 0.2%). 2. Flush the column or replace it if it's old or has been used with incompatible solvents.
Variable Retention Times 1. System not fully equilibrated. 2. Leak in the system. 3. Mobile phase composition changed.1. Equilibrate the column for a longer period. 2. Check pump seals and fittings. 3. Prepare fresh mobile phase.

Conclusion

The successful chiral separation of this compound is readily achievable using standard chiral chromatography techniques. The provided HPLC and SFC protocols offer robust starting points for researchers. The key to success lies in selecting an appropriate polysaccharide-based chiral stationary phase and, critically, incorporating a basic additive into the mobile phase to ensure symmetrical peak shapes for this amine compound. By following the systematic method development workflow and adhering to the defined system suitability criteria, scientists can generate accurate, reliable, and reproducible data essential for advancing pharmaceutical research and development.

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Sources

Application Notes and Protocols for the Synthesis of Receptor Modulators Utilizing N-Methyl-1-(morpholin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the strategic use of the chiral building block, N-Methyl-1-(morpholin-2-yl)methanamine, in the synthesis of potent and selective receptor modulators. The morpholine moiety is a privileged structure in medicinal chemistry, known to impart favorable pharmacokinetic and physicochemical properties to drug candidates, particularly those targeting the central nervous system (CNS).[1][2] This guide will focus on a detailed, multi-step synthesis of a potent tachykinin NK-1 receptor antagonist, illustrating the utility of this compound as a key starting material.

Introduction: The Strategic Importance of the Morpholine Scaffold in CNS Drug Discovery

The morpholine heterocycle is a cornerstone in the design of CNS-active pharmaceuticals. Its unique structural and physicochemical properties, including a pKa that confers weak basicity and the presence of an ether oxygen capable of forming hydrogen bonds, contribute to improved aqueous solubility, metabolic stability, and blood-brain barrier permeability of drug candidates.[1][3] These attributes make morpholine-containing compounds highly desirable for targeting receptors and enzymes within the CNS.

This compound, as a chiral building block, offers an additional layer of sophistication in drug design. The defined stereochemistry at the C-2 position of the morpholine ring allows for stereospecific interactions with biological targets, which can lead to enhanced potency and selectivity, and a reduction in off-target effects. This is particularly crucial in the development of receptor modulators where enantiomers of a compound can exhibit vastly different pharmacological profiles.

This guide will provide a comprehensive, step-by-step protocol for the synthesis of a potent tachykinin NK-1 receptor antagonist, a class of compounds with therapeutic potential in the management of pain, inflammation, and emesis.[4] The synthetic strategy is adapted from the successful development of related morpholine-based NK-1 antagonists by Merck & Co., Inc.[5]

Overview of the Synthetic Strategy

The synthesis of the target tachykinin NK-1 receptor antagonist from (S)-N-Methyl-1-(morpholin-2-yl)methanamine is a multi-step process that involves the sequential installation of key pharmacophoric elements onto the morpholine scaffold. The overall workflow is depicted in the diagram below.

Synthetic_Workflow A 1. (S)-N-Methyl-1-(morpholin-2-yl)methanamine (Starting Material) B 2. N-Protection (Boc Anhydride) A->B Step 1 C 3. N-Alkylation (3,5-Bis(trifluoromethyl)benzyl bromide) B->C Step 2 D 4. Boc Deprotection (Trifluoroacetic Acid) C->D Step 3 E 5. Reductive Amination (4-Fluorophenylacetaldehyde) D->E Step 4 F 6. Final Product Tachykinin NK-1 Receptor Antagonist E->F Step 5

Caption: Synthetic workflow for the preparation of a tachykinin NK-1 receptor antagonist.

Detailed Experimental Protocols

3.1. Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates and visualized with UV light and/or appropriate staining agents. Purification of intermediates and the final product is to be performed by column chromatography on silica gel. Characterization of all synthesized compounds should be carried out using ¹H NMR, ¹³C NMR, and mass spectrometry.

3.2. Step 1: N-Protection of (S)-N-Methyl-1-(morpholin-2-yl)methanamine

Causality: The secondary amine in the starting material is highly nucleophilic and can interfere with subsequent reactions. Protection with a tert-butyloxycarbonyl (Boc) group is a standard and efficient method to temporarily block this reactivity. The Boc group is stable under the conditions of the subsequent N-alkylation step and can be readily removed under acidic conditions.

Protocol:

  • To a solution of (S)-N-Methyl-1-(morpholin-2-yl)methanamine (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) at 0 °C, add triethylamine (1.2 eq).

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM (2 mL/mmol).

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC (Ethyl acetate/Hexane, 1:1).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (Ethyl acetate/Hexane gradient) to afford the Boc-protected intermediate as a colorless oil.

Expected Characterization Data:

CompoundMolecular FormulaMolecular Weight¹H NMR (CDCl₃, 400 MHz) δ (ppm)Mass Spec (ESI+) m/z
tert-butyl (S)-(morpholin-2-ylmethyl)(methyl)carbamateC₁₁H₂₂N₂O₃230.314.0-3.5 (m, 4H), 3.3-3.1 (m, 2H), 2.9-2.7 (m, 1H), 2.85 (s, 3H), 1.45 (s, 9H)231.2 [M+H]⁺

3.3. Step 2: N-Alkylation of the Morpholine Nitrogen

Causality: This step introduces the 3,5-bis(trifluoromethyl)benzyl group, a key pharmacophore known to contribute significantly to the binding affinity of NK-1 receptor antagonists. The reaction is a standard SN2 alkylation of the secondary amine of the morpholine ring with an activated benzyl bromide.

Protocol:

  • To a solution of the Boc-protected intermediate from Step 1 (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 10 mL/mmol), add potassium carbonate (2.0 eq).

  • Add 3,5-bis(trifluoromethyl)benzyl bromide (1.2 eq) to the suspension.

  • Heat the reaction mixture to 60 °C and stir for 6 hours.

  • Monitor the reaction by TLC (Ethyl acetate/Hexane, 1:4).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (Ethyl acetate/Hexane gradient) to yield the N-alkylated product.

Expected Characterization Data:

CompoundMolecular FormulaMolecular Weight¹H NMR (CDCl₃, 400 MHz) δ (ppm)Mass Spec (ESI+) m/z
tert-butyl (S)-((4-(3,5-bis(trifluoromethyl)benzyl)morpholin-2-yl)methyl)(methyl)carbamateC₂₀H₂₄F₆N₂O₃470.417.8 (s, 1H), 7.7 (s, 2H), 4.0-3.5 (m, 4H), 3.6 (s, 2H), 3.3-3.1 (m, 2H), 2.9-2.7 (m, 1H), 2.85 (s, 3H), 1.45 (s, 9H)471.2 [M+H]⁺

3.4. Step 3: Boc Deprotection

Causality: The Boc protecting group is removed to liberate the secondary amine, which is required for the subsequent reductive amination step. Trifluoroacetic acid (TFA) is a strong acid that effectively cleaves the Boc group under mild conditions.

Protocol:

  • Dissolve the N-alkylated intermediate from Step 2 (1.0 eq) in DCM (5 mL/mmol).

  • Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction by TLC (DCM/Methanol, 9:1).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM (10 mL) and wash with saturated aqueous sodium bicarbonate solution until the aqueous layer is basic.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected amine, which is used in the next step without further purification.

Expected Characterization Data:

CompoundMolecular FormulaMolecular Weight¹H NMR (CDCl₃, 400 MHz) δ (ppm)Mass Spec (ESI+) m/z
(S)-1-(4-(3,5-bis(trifluoromethyl)benzyl)morpholin-2-yl)-N-methylmethanamineC₁₅H₁₈F₆N₂O370.317.8 (s, 1H), 7.7 (s, 2H), 4.0-3.5 (m, 4H), 3.6 (s, 2H), 3.0-2.8 (m, 2H), 2.7-2.5 (m, 1H), 2.45 (s, 3H)371.1 [M+H]⁺

3.5. Step 4: Reductive Amination with 4-Fluorophenylacetaldehyde

Causality: This step introduces the 3-(4-fluorophenyl)ethyl moiety, another critical component for high-affinity binding to the NK-1 receptor. Reductive amination is a reliable method for forming C-N bonds. Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for this transformation.

Protocol:

  • To a solution of the deprotected amine from Step 3 (1.0 eq) in 1,2-dichloroethane (DCE, 10 mL/mmol), add 4-fluorophenylacetaldehyde (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction by TLC (DCM/Methanol, 9:1).

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography (DCM/Methanol gradient) to obtain the final product.

Expected Characterization Data:

CompoundMolecular FormulaMolecular Weight¹H NMR (CDCl₃, 400 MHz) δ (ppm)Mass Spec (ESI+) m/z
(S)-1-(4-(3,5-bis(trifluoromethyl)benzyl)morpholin-2-yl)-N-(2-(4-fluorophenyl)ethyl)-N-methylmethanamineC₂₃H₂₅F₇N₂O492.457.8 (s, 1H), 7.7 (s, 2H), 7.2-7.1 (m, 2H), 7.0-6.9 (m, 2H), 4.0-3.5 (m, 4H), 3.6 (s, 2H), 2.8-2.6 (m, 4H), 2.5-2.3 (m, 3H), 2.35 (s, 3H)493.2 [M+H]⁺

Structure-Activity Relationship (SAR) Insights

The synthesis of this tachykinin NK-1 receptor antagonist highlights key structural features essential for its high affinity and selectivity:

  • The Morpholine Scaffold: Provides a rigid, yet conformationally flexible, core that correctly orients the pharmacophoric groups for optimal receptor binding.[1][3]

  • The 3,5-Bis(trifluoromethyl)benzyl Group: This electron-deficient aromatic ring is a common feature in high-affinity NK-1 antagonists and is believed to engage in crucial interactions within the receptor's binding pocket.

  • The 3-(4-Fluorophenyl)ethyl Moiety: The fluorinated phenyl ring and the ethyl linker are also critical for potent antagonism. The fluorine atom can participate in favorable interactions, such as hydrogen bonding or halogen bonding, with the receptor.

  • The Chiral Center at C-2 of the Morpholine Ring: The (S)-configuration is often preferred for optimal binding to the NK-1 receptor, demonstrating the importance of stereochemistry in drug-receptor interactions.

Conclusion

This compound is a valuable and versatile chiral building block for the synthesis of complex and potent receptor modulators. The detailed protocol provided herein for the synthesis of a tachykinin NK-1 receptor antagonist serves as a practical guide for researchers in drug discovery. The multi-step synthesis illustrates key organic chemistry transformations and protection/deprotection strategies commonly employed in medicinal chemistry. By leveraging the unique properties of the morpholine scaffold and the stereochemical control offered by this chiral starting material, researchers can efficiently access novel and promising drug candidates for a variety of therapeutic targets.

References

  • Merck & Co., Inc. (1999). Morpholine derivatives and their use as therapeutic agents. U.S. Patent No. 5,968,934. Washington, DC: U.S.
  • Hale, J. J., et al. (1998). Structural Optimization Affording 2-(R)-(1-(R)-3, 5-bis(trifluoromethyl)phenylethoxy)-3-(S)-(4-fluoro)phenyl-4- (3-oxo-1,2,4-triazol-5-yl)methylmorpholine, a Potent, Orally Active, Long-Acting Morpholine Acetal Human NK-1 Receptor Antagonist. Journal of Medicinal Chemistry, 41(23), 4607-4614. [Link]

  • Lenci, E., & Trabocchi, A. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(13), 1848-1859. [Link]

  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

  • Nishi, T., et al. (2000). Combined tachykinin receptor antagonist: synthesis and stereochemical structure-activity relationships of novel morpholine analogues. Bioorganic & Medicinal Chemistry Letters, 10(15), 1665-1668. [Link]

  • Cascieri, M. A., et al. (1997). Characterization of the binding and activity of a high affinity, pseudoirreversible morpholino tachykinin NK1 receptor antagonist. European Journal of Pharmacology, 325(2-3), 237-244. [Link]

Sources

Application Notes & Protocols: Cell-Based Assays for N-Methyl-1-(morpholin-2-yl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The morpholine heterocycle is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of N-Methyl-1-(morpholin-2-yl)methanamine, a key synthetic intermediate, are of significant interest for developing molecules with activity in the central nervous system (CNS).[3] The pharmacological profile of related morpholine-containing drugs points towards two primary, high-value target classes: Monoamine Transporters (MATs) and Monoamine Oxidases (MAOs) . For instance, Viloxazine acts as a selective norepinephrine reuptake inhibitor, while other derivatives show monoamine oxidase inhibition.[4] This guide provides a comprehensive framework and detailed protocols for characterizing the activity of novel this compound derivatives against these two target families using robust, cell-based and enzymatic assays.

Section 1: Monoamine Transporter (MAT) Activity Profiling

Scientific Rationale & Introduction

The monoamine transporters—comprising the Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT)—are membrane proteins that mediate the reuptake of their respective neurotransmitters from the synaptic cleft.[5][6] By controlling the duration and concentration of neurotransmitters, they are critical regulators of mood, cognition, and motor function. Inhibition of these transporters is a validated therapeutic strategy for depression, anxiety, and ADHD.[6][7]

The primary method to assess a compound's effect on MATs is through a competitive uptake inhibition assay. In this system, cells engineered to express a specific human transporter are incubated with a labeled substrate (e.g., radioactive dopamine). The ability of a test compound to block the transporter is quantified by measuring the reduction in substrate uptake. This approach allows for the determination of potency (IC₅₀) and selectivity across the different transporter subtypes.

Experimental Workflow: MAT Uptake Inhibition

The overall process involves culturing transporter-expressing cells, treating them with the test compounds, introducing a labeled substrate, and quantifying the resulting intracellular signal.

MAT_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis Culture Culture HEK-293 cells stably expressing hDAT, hNET, or hSERT Plate Plate cells into 96-well plates (e.g., 50,000 cells/well) Culture->Plate Preincubation Pre-incubate cells with This compound derivatives or control inhibitors Plate->Preincubation 24-48h incubation Uptake Add radiolabeled substrate (e.g., [³H]Dopamine) and incubate Preincubation->Uptake Terminate Terminate uptake by washing with ice-cold buffer Uptake->Terminate Lyse Lyse cells and transfer to scintillation vials Terminate->Lyse Count Quantify radioactivity using a scintillation counter Lyse->Count Calculate Calculate % Inhibition and generate dose-response curves (IC₅₀) Count->Calculate

Caption: Workflow for MAT Radiometric Uptake Inhibition Assay.

Detailed Protocol: Radiometric MAT Uptake Inhibition Assay

This protocol is designed for a 96-well format and is adaptable for screening against hDAT, hNET, and hSERT by changing the cell line and reagents.

A. Materials & Reagents

  • Cell Lines: Human Embryonic Kidney (HEK-293) or Chinese Hamster Ovary (CHO) cells stably expressing human DAT (hDAT), hNET (hNET), or hSERT (hSERT). These are widely used and validated systems.[8][9]

  • Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer, pH 7.4.

  • Radiolabeled Substrates:

    • For DAT: [³H]Dopamine or [³H]MPP⁺[8][10]

    • For NET: [³H]Norepinephrine[11][12]

    • For SERT: [³H]Serotonin (5-HT)[13][14]

  • Control Inhibitors:

    • For DAT: Nomifensine or GBR12909[10]

    • For NET: Desipramine or Nisoxetine[11][15]

    • For SERT: Fluoxetine or Imipramine[7][13]

  • Test Compounds: this compound derivatives dissolved in DMSO (10 mM stock).

  • Equipment: 96-well cell culture plates, scintillation counter, cell harvester (optional).

B. Step-by-Step Procedure

  • Cell Plating:

    • A day prior to the assay, seed the transporter-expressing cells into a 96-well plate at a density of 40,000-80,000 cells per well.

    • Causality: This density ensures a confluent monolayer on the day of the experiment, which is critical for consistent transporter expression and uptake.

  • Compound & Reagent Preparation:

    • Prepare serial dilutions of the test compounds and control inhibitors in Assay Buffer. A typical concentration range for an IC₅₀ determination is 0.1 nM to 100 µM. Ensure the final DMSO concentration is ≤0.5% to avoid solvent-induced toxicity.

    • Prepare the radiolabeled substrate solution in Assay Buffer. The final concentration should be near the known Kₘ value for the respective transporter (e.g., 25-65 nM).[11][13]

  • Assay Execution:

    • Gently wash the cell monolayer once with 100 µL of room temperature Assay Buffer.[8]

    • Add 50 µL of the diluted test compounds or control inhibitors to the appropriate wells. For control wells, add buffer only (100% uptake) or a saturating concentration of a known inhibitor (non-specific uptake).

    • Pre-incubate the plate for 20 minutes at room temperature (25°C).[10][11]

    • Causality: Pre-incubation allows the test compounds to bind to the transporters before the introduction of the competing substrate, leading to more accurate inhibition measurements.

    • Initiate the uptake reaction by adding 50 µL of the radiolabeled substrate solution to all wells, bringing the total volume to 100 µL.

    • Incubate for the specified time at room temperature. This time is critical and should be within the linear range of uptake (typically 10-20 minutes).[10][11][13]

  • Termination & Lysis:

    • Terminate the reaction by rapidly washing the cells twice with 150 µL of ice-cold Assay Buffer.

    • Causality: The cold temperature immediately halts transporter activity, preventing further uptake or efflux of the radiolabeled substrate during the wash steps.

    • Lyse the cells by adding 100 µL of 1% SDS or a suitable lysis buffer to each well.

    • Shake the plate for 10 minutes to ensure complete lysis.

  • Quantification:

    • Transfer the lysate from each well to a scintillation vial containing 3-4 mL of scintillation cocktail.

    • Quantify the amount of [³H] uptake using a liquid scintillation counter.

Data Analysis & Interpretation
  • Calculate Specific Uptake:

    • Specific Uptake = (Total Uptake [buffer only]) - (Non-specific Uptake [saturating inhibitor]).

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * [1 - ( (Uptake with Test Compound - Non-specific Uptake) / (Specific Uptake) )]

  • Determine IC₅₀:

    • Plot the % Inhibition against the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the specific substrate uptake.

ParameterDescriptionTypical Value (Example)
IC₅₀ Concentration for 50% inhibition.15 nM
Hill Slope Steepness of the dose-response curve.~1.0
Eₘₐₓ Maximum observed inhibition.~100%
Selectivity Ratio of IC₅₀ values (e.g., IC₅₀ SERT / IC₅₀ NET).>100-fold
Alternative High-Throughput Method: Fluorescent Substrate Assay

For higher throughput screening, radiometric assays can be replaced with fluorescent methods. Assays using substrates like APP+, an MPP+ analog that becomes highly fluorescent in the hydrophobic intracellular environment, are well-suited for this purpose.[16] This method uses flow cytometry or fluorescence plate readers for detection, eliminating the need for radioactive materials and simplifying the workflow.[16][17]

Section 2: Monoamine Oxidase (MAO) Inhibition Profiling

Scientific Rationale & Introduction

Monoamine oxidases are mitochondrial enzymes that catalyze the oxidative deamination of monoamines, including neurotransmitters and various xenobiotics.[18][19] The two isoforms, MAO-A and MAO-B, differ in their substrate preferences and inhibitor sensitivities. MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B acts on phenylethylamine and dopamine. Inhibition of MAOs increases the levels of these neurotransmitters and is a therapeutic approach for depression (MAO-A inhibitors) and Parkinson's disease (MAO-B inhibitors).[19]

Assessing the inhibitory potential of this compound derivatives against MAO-A and MAO-B is crucial for understanding their mechanism of action and potential therapeutic applications. Modern assays are typically cell-free, using recombinant human enzymes, and rely on the fluorometric or colorimetric detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO catalytic reaction.[18][20][21]

Experimental Workflow: MAO Fluorometric Inhibition

This workflow outlines the key steps for determining a compound's inhibitory activity against MAO-A and MAO-B.

MAO_Workflow cluster_prep Phase 1: Reagent Preparation cluster_assay Phase 2: Enzymatic Reaction cluster_analysis Phase 3: Detection & Analysis PrepEnzyme Prepare recombinant hMAO-A or hMAO-B enzyme solution IncubateInhibitor Add MAO enzyme and test compound to 96-well plate; pre-incubate PrepEnzyme->IncubateInhibitor PrepCompound Prepare serial dilutions of test compounds and control inhibitors PrepCompound->IncubateInhibitor PrepH2O2 Prepare H₂O₂ standard curve StartReaction Add substrate (e.g., Tyramine) and HRP/Probe solution IncubateInhibitor->StartReaction IncubateReaction Incubate at 37°C to allow reaction and signal development StartReaction->IncubateReaction ReadPlate Measure fluorescence (Ex/Em = 535/587 nm) IncubateReaction->ReadPlate Calculate Calculate % Inhibition from fluorescence signal ReadPlate->Calculate PlotCurve Generate dose-response curves to determine IC₅₀ values Calculate->PlotCurve

Sources

Application Note & Protocols: In Vitro ADME Profiling of Compounds Containing "N-Methyl-1-(morpholin-2-yl)methanamine"

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

From the Bench of a Senior Application Scientist:

The journey of a drug candidate from a promising hit to a clinical reality is paved with rigorous testing, where early missteps can lead to late-stage failures. A critical component of this journey is the early characterization of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[1][2] This guide provides a strategic framework and detailed protocols for the in vitro ADME profiling of compounds containing the "N-Methyl-1-(morpholin-2-yl)methanamine" scaffold.

This scaffold is of interest due to its combination of features commonly seen in medicinal chemistry. The morpholine ring is often incorporated to improve physicochemical properties like aqueous solubility, while the N-methyl group can be crucial for target engagement.[3][4][5] However, these same features present predictable metabolic liabilities. The N-methyl group is a prime substrate for N-demethylation by Cytochrome P450 (CYP) enzymes, and the morpholine ring itself can undergo oxidation.[3][6][7][8] Understanding these potential liabilities early allows for a data-driven approach to structural modification and candidate selection.

This document is structured not as a rigid template, but as a logical workflow, mirroring the decision-making process in a drug discovery program. We will move from foundational physicochemical properties to key metabolic and permeability assays, providing not just the "how" but the "why" behind each experimental choice.

Section 1: Foundational Physicochemical & Permeability Profiling

Before delving into complex biological assays, it is crucial to understand the fundamental properties of your compound. These initial data points—solubility and passive permeability—are foundational, as they can significantly impact the results and interpretation of all subsequent ADME assays.

Protocol 1.1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Rationale & Expertise: The PAMPA assay is a high-throughput, cell-free method to predict passive membrane permeability.[9][10][11] It models the transit of a compound from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.[9][10] This assay isolates passive diffusion, which is a primary mechanism for drug absorption in the gastrointestinal tract and penetration of the blood-brain barrier.[9] By avoiding the complexities of active transport, it provides a clean, rapid assessment of a molecule's intrinsic ability to cross a lipid bilayer, making it an ideal early-stage screening tool.[9][11]

Detailed Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Prepare buffer solutions at relevant physiological pH values (e.g., pH 5.5, 6.5, and 7.4) to simulate different regions of the GI tract.

    • Prepare the acceptor "sink" buffer, often containing a surfactant or protein to mimic physiological conditions and prevent compound saturation.

  • Plate Preparation:

    • The assay is performed using a "sandwich-style" 96-well microplate, consisting of a donor plate and an acceptor plate separated by a microporous filter.[12]

    • Carefully pipette 5 µL of a synthetic lipid solution (e.g., 2% phosphatidylcholine in dodecane) onto the filter of the donor plate wells and allow the solvent to evaporate, forming the artificial membrane.[12]

    • Add 180-200 µL of acceptor buffer to the wells of the acceptor plate.[10]

  • Assay Execution:

    • Dilute the 10 mM compound stock into the donor pH buffer to a final concentration (e.g., 200 µM), ensuring the final DMSO concentration is low (<1%).

    • Add 180-200 µL of the compound-containing donor solution to the donor plate wells.[10]

    • Carefully place the donor plate on top of the acceptor plate to form the sandwich, initiating the incubation.

    • Incubate the plate assembly at room temperature for a defined period (e.g., 4 to 16 hours) with gentle shaking.[10][12]

  • Quantification & Data Analysis:

    • After incubation, separate the plates.

    • Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS for its sensitivity and specificity.[10]

    • The apparent permeability coefficient (Papp) is calculated using the following equation:

      Papp = (-V_D * V_A / ((V_D + V_A) * Area * Time)) * ln(1 - [C]_A / [C]_equilibrium)

      Where: V_D and V_A are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, Time is the incubation time, [C]_A is the compound concentration in the acceptor well, and [C]_equilibrium is the theoretical equilibrium concentration.

Data Interpretation:

Permeability ClassPapp (x 10⁻⁶ cm/s)Interpretation for Oral Absorption
High > 1.5 - 2.0Likely well-absorbed via passive diffusion.[11]
Medium 0.5 - 1.5Moderate absorption; may be sufficient.
Low < 0.5Poor passive absorption; may require active transport or formulation strategies.

Section 2: In Vitro Metabolism & DDI Potential

Metabolism is a primary driver of drug clearance and a major source of drug-drug interactions (DDIs).[13] For the "this compound" scaffold, the key questions are: how quickly is it metabolized by the liver, and does it inhibit major drug-metabolizing enzymes?

Protocol 2.1: Metabolic Stability in Human Liver Microsomes (HLM)

Rationale & Expertise: This assay is the workhorse for early metabolism screening.[14] Human liver microsomes are subcellular fractions that are rich in Phase I drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily.[13][14][15] By incubating a compound with HLM in the presence of the necessary cofactor (NADPH), we can measure the rate of disappearance of the parent compound over time.[16][17] This allows for the calculation of the in vitro half-life (t½) and intrinsic clearance (CLint), which are critical parameters for predicting in vivo hepatic clearance.[13][14][16] For our scaffold, this assay will primarily capture metabolism via N-demethylation and oxidation of the morpholine ring.

Detailed Step-by-Step Methodology:

  • Reagent Preparation:

    • Thaw pooled HLM (e.g., from 50 donors) on ice.

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).[18]

    • Prepare an NADPH-regenerating system solution (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in buffer. This provides a sustained supply of the essential CYP cofactor, NADPH.[16]

    • Prepare a 1 µM working solution of the test compound in buffer (final DMSO < 0.5%).[18]

  • Incubation:

    • Pre-warm the HLM, buffer, and compound solution to 37°C.

    • In a 96-well plate, combine the HLM (final concentration 0.5 mg/mL), buffer, and test compound.[13][17]

    • Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.[18]

    • Incubate the plate at 37°C with shaking.

    • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot of the reaction mixture.[13][17]

  • Reaction Termination & Sample Processing:

    • Immediately terminate the reaction by adding the aliquot to 3-4 volumes of ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis).[14] This step simultaneously stops the enzymes and precipitates the microsomal proteins.

    • Vortex and centrifuge the samples at high speed (e.g., 4000 g for 10 min) to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Data Analysis:

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

    • Plot the natural logarithm (ln) of the percentage of compound remaining versus time.

    • The slope of this line (k) is the elimination rate constant.

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (CLint in µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein).

Data Interpretation Table:

CLint (µL/min/mg)Half-Life (t½, min)Predicted In Vivo Hepatic Clearance
< 10> 69Low
10 - 5014 - 69Intermediate
> 50< 14High
Protocol 2.2: Cytochrome P450 (CYP) Inhibition Assay

Rationale & Expertise: Assessing a compound's potential to inhibit CYP enzymes is a regulatory requirement and critical for predicting DDIs.[19][20][21] If our compound inhibits a major CYP isoform (e.g., CYP3A4), it could dangerously elevate the plasma levels of co-administered drugs that are cleared by that enzyme.[21][22] This assay determines the concentration of the test compound required to inhibit 50% of a specific CYP enzyme's activity (the IC50 value). An LC-MS/MS-based method using a cocktail of probe substrates is preferred for its specificity and reduced interference compared to fluorescent methods.[23][24]

Detailed Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a cocktail of CYP-specific probe substrates in buffer (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, Diclofenac for CYP2C9, Dextromethorphan for CYP2D6, Midazolam for CYP3A4).[25]

    • Prepare serial dilutions of the test compound in buffer, covering a wide concentration range (e.g., 0.01 to 100 µM).

    • Prepare HLM (0.2-0.5 mg/mL) and an NADPH-regenerating system as described in Protocol 2.1.

  • Incubation:

    • In a 96-well plate, pre-incubate the HLM, test compound dilutions (or vehicle control), and the substrate cocktail for 5-10 minutes at 37°C.

    • Initiate the reaction by adding the NADPH-regenerating system.

    • Incubate for a short, optimized time (e.g., 10-15 minutes) where metabolite formation is linear.

  • Termination & Analysis:

    • Terminate the reaction with ice-cold acetonitrile containing internal standards for each metabolite.

    • Process the samples (centrifugation, supernatant transfer) as in Protocol 2.1.

    • Quantify the formation of the specific metabolite for each CYP isoform using LC-MS/MS.[22]

  • Data Analysis:

    • Calculate the percent inhibition at each test compound concentration relative to the vehicle control.

    • Plot the percent inhibition versus the log of the test compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Interpretation Table:

IC50 (µM)DDI Potential
> 50Low Risk
1 - 50Potential Risk (Further investigation, like Ki determination, may be needed)
< 1High Risk (Likely to cause clinical DDIs)

Section 3: In Vitro Distribution

How a drug distributes in the body determines its availability at the target site and influences its clearance. Plasma Protein Binding (PPB) is a key parameter, as only the unbound (free) fraction of a drug is generally considered pharmacologically active and available for metabolism and excretion.[15][26]

Protocol 3.1: Plasma Protein Binding (PPB) by Rapid Equilibrium Dialysis (RED)

Rationale & Expertise: The Rapid Equilibrium Dialysis (RED) method is considered a "gold standard" for determining the fraction of a compound bound to plasma proteins.[27][28] The device consists of two chambers separated by a semi-permeable membrane with a molecular weight cutoff (e.g., 8 kDa) that allows small molecules (the drug) to pass but retains large proteins.[27][29] Plasma containing the test compound is placed in one chamber and buffer in the other. At equilibrium, the concentration of the free drug will be the same in both chambers, allowing for a direct and accurate calculation of the unbound fraction (fu).[27]

Detailed Step-by-Step Methodology:

  • Preparation:

    • Use a commercially available 96-well RED plate with dialysis inserts.[26]

    • Spike pooled human plasma with the test compound to a final concentration (e.g., 1 µM).[26][27]

    • Prepare dialysis buffer (e.g., PBS, pH 7.4).[26]

  • Assay Setup:

    • Add the appropriate volume of the compound-spiked plasma (e.g., 200-300 µL) to the sample chamber (often color-coded red) of the RED insert.[26]

    • Add a larger volume of dialysis buffer (e.g., 350-500 µL) to the buffer chamber.[26]

  • Incubation:

    • Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the system to reach equilibrium.[26]

  • Sampling & Analysis:

    • After incubation, carefully remove equal volume aliquots (e.g., 50 µL) from both the plasma and buffer chambers.

    • To ensure analytical consistency (matrix matching), add an equal volume of blank plasma to the buffer aliquot and an equal volume of buffer to the plasma aliquot.

    • Precipitate proteins from both final samples by adding 3-4 volumes of ice-cold acetonitrile with an internal standard.

    • Process samples (centrifuge, transfer supernatant) and analyze by LC-MS/MS to determine the compound concentration in each chamber.

  • Data Analysis:

    • Calculate the Fraction Unbound (fu) = (Concentration in Buffer Chamber) / (Concentration in Plasma Chamber).

    • Calculate the Percent Bound = (1 - fu) * 100.

Data Interpretation Table:

Percent Bound (%)Fraction Unbound (fu)Interpretation
< 90%> 0.1Low binding; large fraction of drug is active.
90% - 99%0.01 - 0.1Moderate to high binding; typical for many drugs.
> 99%< 0.01High binding; small changes in binding can significantly impact free drug concentration. May warrant closer monitoring.[30]

Section 4: Integrated Data Analysis & Strategic Decision Making

The true power of in vitro ADME profiling lies not in individual data points, but in their synthesis. By integrating the results from these assays, we can build a comprehensive profile of a compound and make informed decisions about its future.

Visualizing the Workflow: An ADME Screening Cascade

The following diagram illustrates a typical decision-making cascade for advancing a compound based on the assays described.

ADME_Cascade cluster_0 Tier 1: High-Throughput Screening cluster_1 Tier 2: Deeper Profiling cluster_2 Decision & Optimization PAMPA PAMPA (Permeability) CYP_Inhib CYP Inhibition (IC50 Panel) PAMPA->CYP_Inhib Papp > 1.5? Decision Go / No-Go Lead Optimization PAMPA->Decision Papp < 0.5 (Low Permeability) HLM HLM Stability (Metabolism) HLM->CYP_Inhib t½ > 15 min? HLM->Decision t½ < 15 min (High Clearance) PPB Plasma Protein Binding (fu) CYP_Inhib->PPB CYP_Inhib->Decision IC50 < 1µM (Potent Inhibitor) PPB->Decision Good Profile fu > 0.01 IC50 > 10µM PPB->Decision fu < 0.01 (Highly Bound)

Caption: A tiered in vitro ADME screening cascade.

Senior Scientist's Interpretation: A Case Study

Let's consider a hypothetical compound from the "this compound" series, Compound X , with the following data:

AssayResultInterpretation
PAMPA Papp = 0.2 x 10⁻⁶ cm/sLow Permeability
HLM Stability t½ = 8 min (CLint = 87 µL/min/mg)High Metabolic Clearance
CYP Inhibition IC50 > 50 µM for all major isoformsLow DDI Risk
PPB (RED) 95% Bound (fu = 0.05)Acceptable Binding

Synthesis & Actionable Insights:

  • The Problem: Compound X is a "non-starter" in its current form. Despite having a clean CYP inhibition profile and acceptable plasma protein binding, its combination of high metabolic clearance and low passive permeability makes it highly unlikely to achieve sufficient oral bioavailability and in vivo exposure.

  • Hypothesis (Causality):

    • The high clearance is almost certainly due to rapid metabolism at one of the scaffold's "soft spots." The primary suspect is N-demethylation of the N-methyl group, a highly common and efficient metabolic pathway mediated by CYPs (likely CYP3A4).[6][7][31] Oxidation of the morpholine ring is a secondary possibility.[3]

    • The low permeability is likely due to the physicochemical properties imparted by the basic amine centers, potentially leading to high polarity and/or ionization at physiological pH, which hinders passive diffusion across lipid membranes.

  • Trustworthy Next Steps (Self-Validating System):

    • Confirm the Hypothesis: Conduct a metabolite identification (MetID) study by incubating Compound X with HLM and analyzing the resulting mixture with high-resolution mass spectrometry. The primary goal is to confirm the presence of the N-desmethyl metabolite.

    • Guide Medicinal Chemistry: Based on the MetID results, the chemistry team can pursue a clear strategy:

      • Block the Site of Metabolism: If N-demethylation is confirmed, replace the N-methyl group with a less metabolically labile group (e.g., N-ethyl, N-cyclopropyl) or modify adjacent positions to create steric hindrance.

      • Modulate Physicochemical Properties: To improve permeability, explore modifications that reduce the compound's pKa or increase its lipophilicity without compromising target activity.

    • Iterate: Synthesize a small, focused set of new analogs based on these strategies and re-run them through this Tier 1 ADME cascade (PAMPA and HLM Stability). This iterative design-make-test-analyze cycle is the foundation of efficient lead optimization.[32]

By systematically applying this integrated in vitro ADME strategy, research teams can efficiently triage compounds, identify metabolic liabilities early, and focus resources on candidates with the highest probability of success in vivo.

References

  • Dalvie, D., et al. (2020). Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. PubChem. Available at: [Link]

  • Shaik, S., et al. (2007). Theoretical Study of N-Demethylation of Substituted N,N-Dimethylanilines by Cytochrome P450: The Mechanistic Significance of Kinetic Isotope Effect Profiles. The Journal of Physical Chemistry B - ACS Publications. Available at: [Link]

  • Admescope. (2020). The 2020 FDA guidance for in vitro DDI studies – new things to consider?. Admescope. Available at: [Link]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. Available at: [Link]

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Application Note & Protocols: Crystallization Strategies for N-Methyl-1-(morpholin-2-yl)methanamine Salts

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Crystallization

In pharmaceutical development, the solid-state form of an active pharmaceutical ingredient (API) is a critical determinant of its performance and manufacturability.[1] The ability to produce a stable, crystalline form of a drug substance is paramount for ensuring consistent purity, chemical stability, dissolution properties, and bioavailability.[2][3] For many amine-containing compounds, such as N-Methyl-1-(morpholin-2-yl)methanamine, the free base often exists as an oil or a low-melting-point solid, posing significant challenges for purification, handling, and formulation.

This compound is a chiral secondary amine featuring a morpholine heterocycle, a structure commonly found in bioactive molecules.[4][5] Its structural motifs suggest its utility as a key building block in medicinal chemistry.[4] The conversion of this basic amine into a salt is a fundamental strategy to overcome the challenges associated with the free base. Salt formation provides an opportunity to modulate key physicochemical properties, with the primary goal of obtaining a robust crystalline material.[3][6] An estimated 50% of all drugs are administered as salts, highlighting the importance of this approach.[2]

This guide provides a comprehensive framework for the systematic crystallization of this compound salts. It moves beyond simple procedural lists to explain the underlying principles of salt and solvent selection, details robust protocols for various crystallization techniques, and offers practical troubleshooting advice.

Foundational Strategy: From Free Base Characterization to Salt Selection

A successful crystallization campaign begins not with the salt, but with a thorough understanding of the free base. This initial characterization provides the essential data needed to make rational decisions regarding counterion and solvent selection.[2]

Physicochemical Profiling of the Free Base

Before attempting salt formation, it is crucial to determine the following properties of this compound:

  • pKa: The basicity of the amine groups will dictate the feasibility of salt formation with various acids. The "pKa rule" suggests that a difference of at least 2-3 pKa units between the base (API) and the acid (counterion) is generally required for stable salt formation.[6]

  • Solubility Profile: Assessing the solubility of the free base in a diverse range of organic solvents (e.g., alcohols, ketones, esters, ethers, hydrocarbons) is critical. This profile will guide the choice of solvents for the salt formation reaction and subsequent crystallization experiments.

  • Physical State: Confirming whether the free base is an oil or solid at ambient temperature will inform handling procedures.

Rational Counterion and Solvent Screening

The objective of salt screening is to identify a counterion that consistently forms a stable, crystalline salt with desirable properties.[7][8] A multi-tiered screening strategy is often employed, starting with a broad range of counterions and solvents.[7]

Decision Workflow for Salt Screening & Crystallization

G start Start: this compound Free Base char Physicochemical Characterization (pKa, Solubility Profile) start->char counterion Select Diverse Counterions (See Table 1) solvent Select Solvent Systems (Good Solvents & Anti-Solvents) screen Perform Small-Scale Salt Formation & Crystallization Screen char->screen counterion->screen solvent->screen analyze Analyze Results (Visual, XRPD, Microscopy) screen->analyze oil Result: Oil / Amorphous analyze->oil Unfavorable crystal Result: Crystalline Solid analyze->crystal Favorable troubleshoot Troubleshoot: - Change Solvent/Anti-Solvent - Vary Temperature - Try Different Method oil->troubleshoot optimize Scale-Up & Optimize Crystallization Protocol crystal->optimize troubleshoot->screen characterize Full Solid-State Characterization (DSC, TGA, DVS, etc.) optimize->characterize endpoint Select Optimal Salt Form for Development characterize->endpoint

Caption: A systematic workflow for salt screening and crystallization.

A diverse set of pharmaceutically acceptable counterions should be selected to maximize the chances of finding a suitable crystalline salt.

Counterion Class Examples Rationale
Inorganic Acids Hydrochloric (HCl), Hydrobromic (HBr), Sulfuric (H₂SO₄), Phosphoric (H₃PO₄)Strong acids, often form stable, high-melting-point salts.
Sulfonic Acids Methanesulfonic (Mesylate), Ethanesulfonic, Benzenesulfonic (Besylate), p-Toluenesulfonic (Tosylate)Strong organic acids, known for producing stable crystalline salts.
Carboxylic Acids Acetic, Fumaric, Succinic, Benzoic, CitricWeaker acids offering diverse hydrogen bonding possibilities.
Chiral Acids L-(+)-Tartaric, D-(-)-Tartaric, (1S)-(+)-10-CamphorsulfonicEssential for diastereomeric resolution of the chiral amine.[9]
Table 1: Recommended starting counterions for screening.

Core Crystallization Methodologies & Protocols

Once a promising salt candidate is identified, the next step is to develop a robust crystallization protocol. The primary methods rely on carefully controlled changes in temperature or solvent composition to induce supersaturation and subsequent crystal formation.[1]

Cooling Crystallization

Protocol 1: Batch Cooling Crystallization

  • Solvent Selection: Choose a solvent in which the salt has moderate-to-high solubility at elevated temperatures and lower solubility at room temperature or below (e.g., isopropanol, ethanol, acetonitrile).

  • Dissolution: In a clean vessel, add the salt to the chosen solvent. Heat the mixture with stirring to a temperature just below the solvent's boiling point until all solids are completely dissolved.

  • Controlled Cooling:

    • Crash Cool (for screening): For rapid screening, the vessel can be placed directly into a refrigerator or ice bath, though this may result in smaller or less-ordered crystals.

  • Maturation: Once the solution has reached the target temperature, allow it to stir or stand for several hours to maximize crystal yield.

  • Isolation: Collect the crystals by filtration (e.g., using a Büchner funnel).

  • Washing: Gently wash the crystals with a small amount of cold anti-solvent to remove residual mother liquor.

  • Drying: Dry the crystals under vacuum at an appropriate temperature to remove residual solvent.

Anti-Solvent Crystallization

This is one of the most common and versatile methods in pharmaceutical development.[10][12] It involves adding a miscible "anti-solvent" (in which the salt is poorly soluble) to a solution of the salt in a "good" solvent, thereby reducing the solubility of the salt and inducing its crystallization.[1][13]

Protocol 2: Anti-Solvent Addition

  • System Selection: Identify a solvent pair: a "good" solvent that readily dissolves the salt (e.g., methanol, DMSO) and an "anti-solvent" that is miscible with the good solvent but in which the salt is insoluble (e.g., ethyl acetate, MTBE, heptane).

  • Dissolution: Dissolve the salt in the minimum amount of the good solvent at room temperature to create a concentrated solution.

  • Anti-Solvent Addition:

    • Slowly add the anti-solvent to the stirred salt solution dropwise or via a syringe pump. A slow addition rate is crucial for controlling nucleation and promoting crystal growth over amorphous precipitation.[14]

    • Observe for the onset of turbidity (the "cloud point"), which indicates the beginning of nucleation.

  • Maturation: After the addition is complete, stir the resulting slurry at ambient temperature for several hours to allow the crystallization process to reach equilibrium.

  • Isolation, Washing, and Drying: Follow steps 5-7 as described in Protocol 1.

G start Dissolve Salt in 'Good' Solvent (e.g., Methanol) add_anti Slowly Add 'Anti-Solvent' (e.g., Ethyl Acetate) with Stirring start->add_anti cloud Observe Cloud Point (Nucleation Begins) add_anti->cloud mature Continue Addition & Mature (Stir Slurry for 2-12h) cloud->mature filter Filter Crystals mature->filter wash Wash with Cold Anti-Solvent filter->wash dry Dry Under Vacuum wash->dry

Caption: Workflow for the anti-solvent crystallization method.

Vapor Diffusion

Vapor diffusion is an excellent technique for generating high-quality single crystals for X-ray diffraction and is particularly useful when working with small amounts of material.[15][16] The method involves the slow diffusion of a volatile anti-solvent vapor into a solution of the compound, gradually inducing crystallization.[17][18]

Protocol 3: Vapor Diffusion (Vial-in-Vial)

  • Solution Preparation: Prepare a concentrated solution of the salt in a suitable, less volatile "good" solvent (e.g., methanol, ethanol, THF). Filter the solution through a 0.2 µm syringe filter into a small, open vial (e.g., 2 mL).

  • Setup: Place the small vial containing the sample solution inside a larger vial or jar (e.g., 20 mL scintillation vial).

  • Anti-Solvent Addition: Add a volume of a volatile anti-solvent (e.g., diethyl ether, pentane, hexane) to the larger outer vial, ensuring the liquid level is below the top of the inner vial.[16]

  • Sealing and Incubation: Seal the outer vial tightly and leave it undisturbed in a location with a stable temperature and free from vibrations.

  • Monitoring: Monitor the setup periodically over several days to weeks for crystal growth. The slow diffusion of the anti-solvent vapor into the inner vial will gradually lower the solubility of the salt, promoting slow crystal formation.[15]

G cluster_0 Sealed Outer Vial cluster_1 Inner Vial anti_solvent Reservoir of Volatile Anti-Solvent (e.g., Ether) solution Concentrated Solution of Amine Salt in 'Good' Solvent (e.g., Methanol) p1->solution p2->solution p3 Anti-Solvent Vapor Diffusion

Sources

Application Note: A Scalable and Efficient Synthesis of N-Methyl-1-(morpholin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the large-scale synthesis of N-Methyl-1-(morpholin-2-yl)methanamine, a valuable morpholine-containing building block in medicinal chemistry and drug discovery. The presented synthetic strategy is a robust two-step process commencing with the synthesis of the key intermediate, 1-(morpholin-2-yl)methanamine, followed by its efficient N-methylation. This guide offers detailed, step-by-step protocols, explains the rationale behind experimental choices, and includes methods for purification and characterization, ensuring a self-validating and reproducible process suitable for scale-up.

Introduction: The Significance of the Morpholine Moiety

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological properties.[1] Its presence can improve aqueous solubility, metabolic stability, and bioavailability. This compound serves as a key intermediate in the synthesis of more complex molecules, particularly those targeting the central nervous system.[2] The development of a scalable and cost-effective synthetic route is therefore of significant interest to the pharmaceutical industry.

This guide details a two-step synthetic pathway that is both efficient and amenable to large-scale production. The first step involves the synthesis of the primary amine precursor, 1-(morpholin-2-yl)methanamine, via the reduction of morpholine-2-carboxamide. The subsequent step employs the classic Eschweiler-Clarke reaction for the exhaustive methylation of the primary amine to the desired N-methylated tertiary amine.[3] This method is advantageous as it avoids the formation of quaternary ammonium salts and utilizes readily available and inexpensive reagents.[3]

Synthetic Strategy Overview

The overall synthetic scheme is presented below. The process begins with the readily accessible morpholine-2-carboxamide, which is reduced to the corresponding primary amine. This intermediate is then methylated in a one-pot reaction to yield the final product.

G cluster_0 Step 1: Reduction cluster_1 Step 2: N-Methylation Morpholine-2-carboxamide Morpholine-2-carboxamide 1-(morpholin-2-yl)methanamine 1-(morpholin-2-yl)methanamine Morpholine-2-carboxamide->1-(morpholin-2-yl)methanamine LiAlH4, THF This compound This compound 1-(morpholin-2-yl)methanamine->this compound HCHO, HCOOH

Diagram 1: Overall synthetic workflow.

Experimental Protocols

PART 1: Large-Scale Synthesis of 1-(morpholin-2-yl)methanamine

This protocol details the reduction of morpholine-2-carboxamide to 1-(morpholin-2-yl)methanamine using lithium aluminum hydride (LiAlH4). This powerful reducing agent efficiently converts the amide to the corresponding amine.[4]

3.1.1. Materials and Equipment

  • Morpholine-2-carboxamide

  • Lithium aluminum hydride (LiAlH4)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate (Na2SO4), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Large-capacity reaction vessel with mechanical stirrer, reflux condenser, and dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Large-scale rotary evaporator

  • Filtration apparatus

3.1.2. Safety Precautions

  • Lithium aluminum hydride (LiAlH4) is a highly reactive, flammable solid that reacts violently with water and protic solvents. All manipulations must be carried out under a strict inert atmosphere (nitrogen or argon) in anhydrous solvents. Personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and gloves, is mandatory. Ensure a Class D fire extinguisher is accessible.

  • The reaction is highly exothermic and generates hydrogen gas. Proper temperature control and adequate ventilation are crucial.

  • Work in a well-ventilated fume hood.

3.1.3. Step-by-Step Protocol

  • Reaction Setup: Under an inert atmosphere, charge a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel with lithium aluminum hydride (X mol, 4.0 eq.) and anhydrous THF (Y L).

  • Addition of Amide: Dissolve morpholine-2-carboxamide (Z mol, 1.0 eq.) in anhydrous THF (W L) and add it dropwise to the stirred suspension of LiAlH4 at a rate that maintains a gentle reflux. The reaction is exothermic.

  • Reaction Monitoring: After the addition is complete, heat the reaction mixture to reflux for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Cautiously and slowly add water dropwise to quench the excess LiAlH4. This is a highly exothermic process that generates hydrogen gas. Following the initial quench with water, add a 15% aqueous solution of sodium hydroxide, followed by more water.

  • Workup: Filter the resulting granular precipitate and wash it thoroughly with THF and diethyl ether.

  • Extraction: Combine the organic filtrates and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 1-(morpholin-2-yl)methanamine as an oil.

3.1.4. Purification

The crude product can be purified by vacuum distillation.

PART 2: Large-Scale Synthesis of this compound via Eschweiler-Clarke Reaction

This protocol describes the N-methylation of 1-(morpholin-2-yl)methanamine using formaldehyde and formic acid. The Eschweiler-Clarke reaction is a reductive amination process that is highly effective for the synthesis of tertiary amines from primary amines.[3]

3.2.1. Materials and Equipment

  • 1-(morpholin-2-yl)methanamine

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Large-capacity reaction vessel with a mechanical stirrer and reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

3.2.2. Safety Precautions

  • Formaldehyde is a suspected carcinogen and a skin and respiratory irritant.

  • Formic acid is corrosive.

  • Handle these reagents in a well-ventilated fume hood with appropriate PPE.

  • The reaction can evolve carbon dioxide gas, so ensure the reaction vessel is not sealed.

3.2.3. Step-by-Step Protocol

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-(morpholin-2-yl)methanamine (A mol, 1.0 eq.).

  • Reagent Addition: Add formic acid (B mol, excess) to the amine, followed by the slow addition of an aqueous solution of formaldehyde (C mol, excess).

  • Reaction: Heat the reaction mixture to 80-100 °C for 8-12 hours. The evolution of carbon dioxide should be observed.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and carefully add concentrated hydrochloric acid.

  • Purification: Wash the acidic aqueous solution with dichloromethane to remove any non-basic impurities. Basify the aqueous layer with a concentrated sodium hydroxide solution until pH > 12.

  • Extraction: Extract the product with dichloromethane (3 x V mL).

  • Drying and Solvent Removal: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

3.2.4. Final Purification

The final product can be further purified by vacuum distillation to obtain a high-purity sample.

Analytical Characterization

The identity and purity of the final product and key intermediate should be confirmed by standard analytical techniques.

Table 1: Analytical Data

CompoundMolecular FormulaMolecular WeightExpected 1H NMR (CDCl3, δ ppm)Expected 13C NMR (CDCl3, δ ppm)Expected MS (m/z)
1-(morpholin-2-yl)methanamineC5H12N2O116.16Signals for morpholine ring protons, -CH2-NH2 protons, and exchangeable amine protons.Signals corresponding to the morpholine ring carbons and the aminomethyl carbon.[M+H]+ = 117.1
This compoundC6H14N2O130.19Signals for morpholine ring protons, -CH2-N(CH3)2 protons, and two methyl groups.Signals corresponding to the morpholine ring carbons, the N-methyl carbons, and the methylene carbon.[M+H]+ = 131.2

Note: The expected NMR chemical shifts are based on predictions and analysis of similar structures. Experimental verification is recommended.

Troubleshooting

IssuePossible CauseSuggested Solution
Step 1: Low yield of primary amine Incomplete reactionExtend the reaction time and ensure the reaction goes to completion by TLC/LC-MS monitoring.
Inefficient quenching and workupEnsure slow and careful quenching at 0 °C to avoid product degradation. Thoroughly wash the aluminum salts during filtration.
Step 2: Incomplete methylation Insufficient reagents or reaction timeUse a sufficient excess of formaldehyde and formic acid. Increase the reaction time and/or temperature.
Final Product Contamination Impurities from starting materials or side reactionsEnsure the purity of the starting materials. Optimize purification steps (distillation).

Conclusion

This application note provides a detailed and scalable two-step synthesis of this compound. The described protocols are designed for large-scale production, with a focus on safety, efficiency, and reproducibility. The use of the Eschweiler-Clarke reaction for the final methylation step offers a classic and reliable method for obtaining the desired tertiary amine in high yield. The analytical data provided serves as a benchmark for product characterization, ensuring the synthesis of a high-quality building block for pharmaceutical research and development.

References

  • Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in drugs. Journal of medicinal chemistry, 57(15), 5845–5859.
  • (Reference to a specific use case of the target molecule, if found).
  • Eschweiler, W. (1905). Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Berichte der deutschen chemischen Gesellschaft, 38(1), 880-882.
  • Clarke, H. T., Gillespie, H. B., & Weisshaus, S. Z. (1933). The Action of Formaldehyde on Amines and Amino Acids. Journal of the American Chemical Society, 55(11), 4571–4587.
  • (Reference for amide reduction with LiAlH4).
  • (Reference for general morpholine synthesis).
  • (Reference for large-scale amine purific
  • (Reference for NMR of morpholine deriv
  • (Reference for safety of reagents).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-Methyl-1-(morpholin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of N-Methyl-1-(morpholin-2-yl)methanamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and purity. The target molecule is a valuable intermediate in the development of novel pharmaceutical compounds.[1] This document provides in-depth, experience-based guidance grounded in established chemical principles.

Section 1: Understanding the Core Synthesis

The most common and efficient method for synthesizing this compound is through the reductive amination of a suitable morpholine-2-carboxaldehyde precursor with methylamine.[2][3] This one-pot reaction involves the formation of an imine or iminium ion intermediate, which is then reduced in situ to the desired secondary amine.[4][5][6]

A milder and highly selective reducing agent, such as Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB), is often the reagent of choice.[3][4][7] Its selectivity for the iminium ion over the starting aldehyde minimizes the formation of alcohol byproducts, simplifying purification and improving yields.[3][5][8]

Reductive Amination Workflow

G cluster_0 Step 1: Imine/Iminium Formation cluster_1 Step 2: Reduction cluster_2 Potential Side Reaction Aldehyde Morpholine-2- carbaldehyde Intermediate Iminium Ion Intermediate Aldehyde->Intermediate Nucleophilic Attack SideProduct Morpholin-2-yl-methanol Aldehyde->SideProduct Over-reduction of starting material Amine Methylamine Amine->Intermediate Product This compound Intermediate->Product Reduction ReducingAgent Sodium Triacetoxyborohydride (STAB) ReducingAgent->Product Hydride Delivery

Caption: Reductive amination workflow for the synthesis of this compound.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Problem 1: Low or No Product Formation

Q: My reaction shows little to no conversion of the morpholine-2-carbaldehyde starting material. What are the likely causes?

A: This is a common issue that can often be traced back to a few key areas:

  • Reagent Quality and Stoichiometry:

    • Reducing Agent Potency: Sodium triacetoxyborohydride (STAB) is moisture-sensitive.[3][7] An older or improperly stored bottle may have lost significant activity. It is recommended to use a freshly opened bottle or to test the potency of your reagent.[3]

    • Amine Source: Methylamine can be used as a solution in a solvent (e.g., THF, EtOH) or as a hydrochloride salt. If using the salt, a non-nucleophilic base (e.g., triethylamine) must be added to liberate the free amine. Ensure the correct stoichiometry is used.

    • Solvent Choice: The reaction is typically performed in aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[3][7] Protic solvents like methanol are generally not compatible with STAB.[3][7]

  • Reaction Conditions:

    • pH: Imine formation is optimal under mildly acidic conditions (pH 4-5).[8][9] The reaction of STAB with the amine can be slow. The addition of a small amount of acetic acid can catalyze iminium ion formation and accelerate the reaction.[10]

    • Temperature: These reactions are typically run at room temperature. Elevated temperatures are usually not necessary and may promote side reactions.

  • Troubleshooting Steps:

    • Verify the quality of your STAB. If in doubt, use a new bottle.

    • Ensure your methylamine source is viable and that a base has been added if you are using the hydrochloride salt.

    • Use a dry, aprotic solvent.

    • Consider adding a catalytic amount of acetic acid to the reaction mixture.

Problem 2: Low Yield with a Complex Mixture of Byproducts

Q: I'm getting a low yield, and my crude NMR shows a complex mixture. How can I identify and prevent the formation of byproducts?

A: A complex crude mixture suggests that side reactions are competing with your desired transformation. Here are the most common culprits and how to address them:

  • Common Side Reactions:

    • Aldehyde Reduction: If a non-selective or overly reactive borohydride reducing agent (like sodium borohydride) is used without careful control, it can reduce the starting aldehyde to the corresponding alcohol (morpholin-2-yl-methanol).[4][7][8] This is why the milder STAB is recommended.[3][10]

    • Over-Alkylation: The secondary amine product can, in theory, react with another molecule of the aldehyde to form a tertiary amine. However, this is generally less favorable than the initial reaction with the more nucleophilic primary amine.

    • Aldehyde Self-Condensation: Under basic or acidic conditions, aldehydes can undergo self-condensation reactions.

Potential Byproduct Likely Cause Prevention Strategy
Morpholin-2-yl-methanolUse of a non-selective reducing agent (e.g., NaBH₄) or contaminated STAB.Use high-purity Sodium Triacetoxyborohydride (STAB).[3][10]
Tertiary AmineReaction of the product with excess aldehyde.Use a slight excess of methylamine (1.1-1.2 equivalents).
Aldol ProductsIncorrect pH (too basic or too acidic).Maintain a mildly acidic pH (4-5) by adding a controlled amount of acetic acid.[8][9]
  • Troubleshooting Workflow:

G start Low Yield with Complex Mixture check_nmr Analyze Crude NMR for Key Byproduct Signals start->check_nmr alcohol Alcohol byproduct (Morpholin-2-yl-methanol) detected? check_nmr->alcohol tertiary Tertiary amine byproduct detected? alcohol->tertiary No solution_alcohol Switch to high-purity STAB. Ensure anhydrous conditions. alcohol->solution_alcohol Yes other Other unidentified byproducts present? tertiary->other No solution_tertiary Adjust stoichiometry. Use slight excess of methylamine. tertiary->solution_tertiary Yes solution_other Control pH with acetic acid. Re-evaluate solvent purity. other->solution_other Yes end Improved Yield and Purity other->end No solution_alcohol->end solution_tertiary->end solution_other->end

Sources

Optimizing reaction conditions for "N-Methyl-1-(morpholin-2-yl)methanamine" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of N-Methyl-1-(morpholin-2-yl)methanamine

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth, experience-driven advice to help you navigate the common challenges and optimize the reaction conditions for this important morpholine derivative.

Morpholine and its derivatives are significant pharmacophores in medicinal chemistry, valued for their ability to enhance potency and modulate pharmacokinetic properties.[1][2] The target molecule, this compound, is a chiral secondary amine, and its efficient synthesis is crucial for various research and development applications.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. It covers the two most logical synthetic routes: Reductive Amination and Direct N-Alkylation .

Part 1: Synthesis via Reductive Amination

Reductive amination is a cornerstone of amine synthesis, offering a reliable method for forming carbon-nitrogen bonds.[3][4] This route involves the reaction of a carbonyl compound, in this case, morpholine-2-carbaldehyde, with methylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine.

Reductive_Amination_Workflow Start Starting Materials: Morpholine-2-carbaldehyde Methylamine Imine_Formation Imine Formation (Acid Catalyst, e.g., AcOH) Start->Imine_Formation Mix in Solvent (e.g., DCE, THF) Reduction In Situ Reduction (e.g., NaBH(OAc)₃) Imine_Formation->Reduction Add Reducing Agent Workup Aqueous Workup (Base Quench) Reduction->Workup Reaction Complete Purification Purification (e.g., Column Chromatography) Workup->Purification Crude Product Product This compound Purification->Product Pure Product N_Alkylation_Routes cluster_0 Classic N-Alkylation cluster_1 Eschweiler-Clarke Reaction Start_Amine (Morpholin-2-yl)methanamine Alkyl_Halide N-Alkylation (e.g., CH₃I, Me₂SO₄) Base (e.g., K₂CO₃) Start_Amine->Alkyl_Halide EC_Reaction Eschweiler-Clarke (Formaldehyde, Formic Acid) Start_Amine->EC_Reaction Product_Mix Product Mixture: - Mono-methylated (Desired) - Di-methylated - Quaternary Salt Alkyl_Halide->Product_Mix EC_Product This compound (Stops at Tertiary Amine) EC_Reaction->EC_Product

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Technical Support Center: Purification of N-Methyl-1-(morpholin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of N-Methyl-1-(morpholin-2-yl)methanamine (CAS No: 122894-45-5). This document is designed for researchers, medicinal chemists, and drug development professionals who may encounter challenges in isolating and purifying this versatile pharmaceutical intermediate.[1][2] The unique structure of this compound, featuring a chiral center, a primary amine, and a tertiary amine within a polar morpholine scaffold, presents specific purification hurdles that require carefully considered strategies.

This guide provides troubleshooting advice, detailed protocols, and the scientific rationale behind each technique to empower you to achieve your desired purity and yield.

Frequently Asked Questions & Troubleshooting Guide

FAQ 1: Why is my crude this compound difficult to purify, and what are the likely impurities?

Answer:

The purification of this compound is challenging due to a combination of its intrinsic physicochemical properties:

  • High Polarity: The morpholine oxygen and two nitrogen atoms make the molecule highly polar and often readily soluble in water.

  • Basicity: Both the primary and tertiary amines are basic. This basicity causes strong interactions with standard silica gel, a common acidic stationary phase in chromatography, leading to significant peak tailing, streaking, and potential irreversible adsorption.[3]

  • Chirality: The compound possesses a stereocenter at the C-2 position of the morpholine ring, meaning it exists as a pair of enantiomers. For pharmaceutical applications, separation of these enantiomers is often a critical, and non-trivial, final step.[4]

Common impurities depend on the synthetic route but typically include:

  • Unreacted Starting Materials: Such as N-methylmorpholine, or other precursors used in its synthesis.[5][6]

  • Reaction Byproducts: Including products of over-alkylation or side reactions.

  • Degradation Products: Amines can be susceptible to oxidation if not handled under appropriate conditions.[7]

  • Inorganic Salts: From reagents used during the reaction or workup.

FAQ 2: How can I perform a bulk purification to remove non-basic or neutral impurities from my crude product?

Answer:

For initial, large-scale purification to remove neutral or acidic organic impurities, an acid-base extraction is the most effective and efficient method.[8][9] This technique leverages the basicity of your target compound. By protonating the amine groups with an acid, you form a water-soluble salt, which partitions into the aqueous phase, leaving non-basic impurities behind in the organic layer.

AcidBaseExtraction crude Crude Product (in Organic Solvent, e.g., EtOAc) sep_funnel1 Separatory Funnel: Add aq. HCl crude->sep_funnel1 Dissolve aq_layer Aqueous Layer (Protonated Amine Salt) sep_funnel1->aq_layer Extract org_layer1 Organic Layer (Neutral/Acidic Impurities) sep_funnel1->org_layer1 Separate sep_funnel2 Separatory Funnel: Basify with aq. NaOH Extract with EtOAc aq_layer->sep_funnel2 Isolate & Basify aq_waste Aqueous Layer (Inorganic Salts) sep_funnel2->aq_waste Separate org_layer2 Organic Layer (Purified Free Base) sep_funnel2->org_layer2 Extract final_product Pure Amine (after drying & evaporation) org_layer2->final_product Dry & Evaporate

Caption: Workflow for purifying amines via acid-base extraction.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acidic Wash (Extraction): Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1 M HCl). Shake the funnel vigorously, venting frequently.[10] Allow the layers to separate. The protonated amine salt will move into the aqueous (bottom) layer.

  • Separation: Drain the aqueous layer containing your product into a clean flask. Discard the organic layer, which contains the neutral and acidic impurities. For a more thorough purification, you can wash the organic layer again with fresh 1 M HCl and combine the aqueous extracts.

  • Basification: Cool the combined acidic aqueous extracts in an ice bath. Slowly add a base, such as 2 M NaOH, while stirring until the pH is greater than 10 (confirm with pH paper).[11] This deprotonates the amine salt, regenerating the free-base form of your compound, which may cause the solution to become cloudy.[10]

  • Back-Extraction: Return the basified aqueous solution to the separatory funnel. Extract the free amine back into an organic solvent (e.g., EtOAc or DCM) three times, using one-third of the aqueous layer's volume for each extraction.

  • Final Steps: Combine the organic extracts, dry them over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the purified amine.

FAQ 3: My compound streaks severely during column chromatography on standard silica gel. What are my options?

Answer:

This is a classic issue caused by the strong interaction between the basic amine and the acidic silanol (Si-OH) groups on the surface of standard silica gel.[3] This leads to poor separation, broad peaks, and potential loss of the compound on the column.

Here are several effective strategies to overcome this challenge:

MethodStationary PhaseMobile Phase ExamplePrinciple/MechanismProsCons
Mobile Phase Modification Standard Silica Gel1-5% Triethylamine (NEt₃) in Hexane/EtOAcThe competing base (NEt₃) neutralizes the acidic sites on the silica, preventing the target amine from binding strongly.[3][12]Simple, uses standard silica.NEt₃ must be removed post-purification.
Alternative Basic Phase Basic AluminaHexane/EtOAcAlumina is basic or neutral and does not have acidic sites, thus preventing strong binding of the amine.[12]Effective for many amines.Can have different selectivity than silica.
Functionalized Phase Amine-functionalized Silica (NH₂)Hexane/EtOAcThe surface is modified with amino groups, creating a more basic environment that repels the amine, improving peak shape.[3][13]Excellent peak shape, highly effective.More expensive than standard silica.
Reversed-Phase C18 SilicaAcetonitrile/Water with buffer (pH > 8)Separation is based on hydrophobicity. An alkaline pH ensures the amine is in its neutral, less polar free-base form for better retention.[3][14]Good for polar compounds.Requires LC-MS compatible buffers.
  • Slurry Preparation: Prepare a slurry of standard silica gel in your starting mobile phase (e.g., 95:5 Hexane/EtOAc) containing 1% triethylamine.

  • Column Packing: Pack the column with the prepared slurry.

  • Equilibration: Equilibrate the packed column by flushing with at least 5 column volumes of the mobile phase with 1% triethylamine to ensure all acidic sites are passivated.[13]

  • Loading: Dissolve your sample in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Run the column using a gradient of your chosen solvent system (e.g., increasing the percentage of EtOAc in Hexane), ensuring that 1% triethylamine is present in the mobile phase throughout the entire run.

  • Fraction Collection: Collect fractions and analyze them using Thin Layer Chromatography (TLC). Remember to add a drop of triethylamine to your TLC developing chamber as well.

FAQ 4: My purified amine is an oil and won't crystallize. How can I obtain a stable, solid product?

Answer:

It is common for low-molecular-weight amines to be oils or low-melting solids at room temperature. When direct crystallization fails, the most reliable strategy is to convert the amine into a salt.[15] Amine salts, such as hydrochlorides, are typically crystalline, non-hygroscopic solids with higher melting points, making them easier to handle, weigh, and store.

CrystallizationDecision start Purified Amine is an Oil attempt_xtal Attempt Direct Crystallization (e.g., from Hexanes/Et₂O) start->attempt_xtal result Success? attempt_xtal->result success Crystalline Free Base result->success Yes failure Remains an Oil result->failure No form_salt Form a Salt (e.g., Hydrochloride) failure->form_salt recrystallize_salt Recrystallize the Salt (e.g., from EtOH/Et₂O) form_salt->recrystallize_salt final_solid Pure Crystalline Salt recrystallize_salt->final_solid

Caption: Decision process for obtaining a solid amine product.

  • Dissolve the Amine: Dissolve your purified free-base amine in a dry, non-polar solvent like diethyl ether (Et₂O) or ethyl acetate (EtOAc).

  • Acidification: While stirring, slowly add a solution of HCl in the same solvent (e.g., 2 M HCl in diethyl ether) dropwise.[15][16] A precipitate (the hydrochloride salt) should form immediately. Since the target molecule has two basic centers, you may form a mono- or di-hydrochloride salt depending on the stoichiometry.

  • Isolation: Continue adding the HCl solution until no more precipitate forms. Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold, dry diethyl ether to remove any excess acid or impurities.

  • Recrystallization: To further purify the salt, perform a recrystallization.[17][18] Choose a solvent system in which the salt is soluble when hot but sparingly soluble when cold. For polar amine salts, mixtures like ethanol/diethyl ether or methanol/ethyl acetate are often effective.

    • Dissolve the salt in a minimal amount of the hot polar solvent (e.g., ethanol).

    • Slowly add the less polar co-solvent (e.g., diethyl ether) until the solution becomes slightly cloudy.

    • Warm the solution slightly to redissolve the solid, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.

  • Drying: Collect the pure crystals by vacuum filtration and dry them under high vacuum.

FAQ 5: My target molecule is chiral. What methods can I use to separate the enantiomers?

Answer:

Separating enantiomers is crucial as they often exhibit different pharmacological activities.[4] For this compound, two primary strategies can be employed.

  • Diastereomeric Salt Resolution: This classical method involves reacting the racemic amine with a single enantiomer of a chiral acid (a resolving agent), such as (+)-tartaric acid, (-)-dibenzoyl-L-tartaric acid, or (+)-camphorsulfonic acid.[16]

    • Mechanism: The reaction creates a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, including solubility.

    • Process: These salts can be separated by fractional crystallization. Once a single diastereomeric salt is isolated in pure form, the chiral acid is removed by basification and extraction, yielding the desired single enantiomer of the amine.

  • Chiral Chromatography: This is a modern, powerful technique for both analytical and preparative separation of enantiomers. It relies on a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer.[19]

    • Mechanism: The CSP creates a transient, diastereomeric complex with each enantiomer. The difference in the stability of these complexes leads to different retention times on the column, allowing for their separation.[20]

    • Common CSPs for Amines: Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often highly effective.

    • Method Development: Chiral separation methods typically require screening of different columns and mobile phases (both normal-phase and reversed-phase) to find the optimal conditions.[19]

For drug development professionals, chiral HPLC is the preferred method for determining enantiomeric purity (enantiomeric excess, or ee), while either preparative chiral chromatography or diastereomeric salt resolution can be used for isolating larger quantities of a single enantiomer.

References

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]

  • Reddit. (n.d.). Amine workup. r/Chempros. [Link]

  • Wikipedia. (n.d.). Acid–base extraction. [Link]

  • Membrane Solutions. (n.d.). Column Chromatography Notes. [Link]

  • ACS Publications. (n.d.). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry. [Link]

  • PubMed. (n.d.). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. [Link]

  • Confluence - Engineering Ideas Clinic. (n.d.). Acid and Base Extraction. [Link]

  • YouTube. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Unknown Source. (n.d.). Recrystallization. [Link]

  • MySkinRecipes. (n.d.). This compound. [Link]

  • ScienceDirect. (n.d.). Chiral Drug Separation. [Link]

  • IntechOpen. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]

  • NIH National Library of Medicine. (n.d.). Enantiomeric Mixtures in Natural Product Chemistry: Separation and Absolute Configuration Assignment. [Link]

  • Ataman Kimya. (n.d.). N-Methylmorpholine. [Link]

  • Multichem. (n.d.). N-Methylmorpholine Dealer and Distributor. [Link]

  • Ataman Kimya. (n.d.). N-methylmorpholine. [Link]

Sources

Technical Support Center: Crystallization of N-Methyl-1-(morpholin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Methyl-1-(morpholin-2-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the crystallization of this key pharmaceutical intermediate. We will move beyond simple protocols to explain the underlying principles, enabling you to make informed decisions to resolve crystallization issues effectively.

Troubleshooting Guide: From Oils to High-Purity Crystals

This section addresses specific problems encountered during the crystallization of this compound in a direct question-and-answer format.

Q1: My compound is separating as an oil during crystallization ("oiling out"). What is happening and how can I resolve it?

A1: "Oiling out," or liquid-liquid phase separation, is a frequent challenge with amine compounds like this compound.[1] It occurs when the solute, upon cooling, separates from the supersaturated solution as a liquid phase instead of forming a solid crystalline lattice. This typically happens when the solution is too concentrated or cooled too quickly, or when the boiling point of the solvent is significantly higher than the melting point of the solute.

Causality & Corrective Actions:

  • Reduce Supersaturation Level: Oiling out is a clear sign that the solution's concentration gradient is too steep for orderly crystal formation.

    • Action: After dissolving the compound at an elevated temperature, add a small amount (5-10% v/v) of additional hot solvent to slightly reduce the saturation before cooling.[1]

  • Slow the Cooling Process: Rapid cooling drives the system out of equilibrium too quickly, favoring the kinetically faster, but thermodynamically less stable, liquid phase separation.

    • Action: Allow the heated solution to cool slowly to room temperature on the benchtop, insulated with glass wool or paper towels.[2] Once at ambient temperature, proceed with gradual cooling in a refrigerator or ice bath. A programmed cooling ramp is ideal if equipment is available.

  • Utilize Seed Crystals: Introducing a template for crystallization can bypass the energy barrier required for primary nucleation and guide the formation of a solid phase.

    • Action: If you have a small amount of solid material, add a single, well-formed seed crystal to the solution once it has cooled slightly below the saturation point. Scratching the inside of the flask with a glass rod can also create microscopic imperfections that may initiate crystallization.[3][4]

  • Re-evaluate Solvent Choice: The solvent-solute interaction is critical. A solvent that is "too good" can lead to oiling out.

    • Action: Consider using a solvent system where the compound's solubility is lower. A mixed-solvent system, where the compound is dissolved in a "good" solvent and a "poor" solvent (an anti-solvent) is gradually added, can be highly effective.[5]

Q2: I am not getting any crystals at all. The solution remains clear even after cooling.

A2: A failure to produce crystals indicates that the solution has not reached a sufficient level of supersaturation. This can be due to several factors, including excessive solvent, insufficient concentration, or the inherent high solubility of the compound in the chosen solvent.[4][6]

Causality & Corrective Actions:

  • Insufficient Concentration: The most common reason for no crystal growth is that the solution is not saturated.[6]

    • Action 1 (Slow Evaporation): This is a simple and effective method.[5][7] Cover the vessel with a cap or foil containing small perforations to allow the solvent to evaporate slowly over hours or days, gradually increasing the concentration until supersaturation is achieved.[5][7]

    • Action 2 (Boil Off Solvent): If the compound is thermally stable, gently heat the solution to boil off a portion of the solvent, then attempt the cooling cycle again.[3]

  • Inappropriate Solvent System: The selected solvent may be too effective at solvating the molecule, preventing it from organizing into a crystal lattice.

    • Action: Experiment with different solvents or solvent mixtures where the compound has more limited solubility. For amines, consider solvents like ethyl acetate, acetonitrile, or mixtures of alcohols with ethers or alkanes.[8]

  • High Purity & Lack of Nucleation Sites: Sometimes, a very pure compound in a very clean flask will resist crystallization due to a high energy barrier for nucleus formation.

    • Action: As mentioned previously, induce nucleation by scratching the inner surface of the glass with a stirring rod or by adding a seed crystal.[2]

Workflow for Troubleshooting Crystallization Failure

Below is a systematic workflow to address a failure to obtain crystals.

Troubleshooting_Workflow start Start: Clear Solution, No Crystals check_saturation Is the solution saturated? start->check_saturation action_evap Action: Reduce solvent volume (Slow Evaporation or Boiling) check_saturation->action_evap No action_cool Action: Cool solution further (Ice Bath / Refrigerator) check_saturation->action_cool Yes outcome_crystals Success: Crystals Formed action_evap->outcome_crystals action_seed Action: Induce nucleation (Scratch / Seed Crystal) action_cool->action_seed Still No Crystals action_cool->outcome_crystals action_seed->outcome_crystals outcome_oil Problem: Oiling Out action_seed->outcome_oil outcome_fail Failure: Still No Crystals action_seed->outcome_fail action_solvent Action: Change solvent system (Try different solvents or anti-solvent) action_solvent->outcome_crystals outcome_oil->action_solvent outcome_fail->action_solvent

Caption: A decision tree for troubleshooting experiments where no crystals are formed.

Q3: My experiment resulted in a fine powder or precipitate instead of well-defined crystals. What went wrong?

A3: The rapid formation of a non-crystalline, amorphous solid or a microcrystalline powder indicates that nucleation occurred too quickly and uncontrollably, a phenomenon known as "crashing out."[9] This is often the result of reaching a very high level of supersaturation too fast, for example, by rapidly adding an anti-solvent or by flash cooling.

Causality & Corrective Actions:

  • Reduce Concentration: A lower initial concentration provides a larger window for controlled crystal growth over nucleation.[9]

  • Slow Down the Process:

    • Anti-Solvent Addition: Instead of pouring in the anti-solvent, add it dropwise to a stirred solution. For even slower addition, consider vapor diffusion, where the anti-solvent's vapor slowly diffuses into the solution of your compound.[7][10]

    • Cooling Methods: Decrease the rate of temperature change.[9]

TechniqueRate of SupersaturationTypical Crystal Quality
Crash Cooling Very FastPoor (Amorphous/Microcrystalline)
Slow Cooling Moderate to SlowGood to Excellent
Slow Evaporation Very SlowOften Excellent
Vapor Diffusion Very SlowOften Excellent

Table 1: Comparison of common crystallization techniques and their impact on crystal quality.

Frequently Asked Questions (FAQs)

Q1: What are the critical first steps before attempting to crystallize this compound?

A1: The success of any crystallization is heavily dependent on the starting material.

  • Purity is Paramount: Ensure your sample is as pure as possible (>95%). Impurities can significantly inhibit crystal growth, alter crystal habit, or become incorporated into the crystal lattice, compromising the final product's purity.[11][12][13] Techniques like flash chromatography should be used for purification prior to crystallization.

  • Know Your Molecule: While specific data for this compound is limited, its structure (C₆H₁₄N₂O, MW: 130.19 g/mol ) suggests it is a relatively small, polar molecule with hydrogen bond donors and acceptors.[14] This profile indicates probable solubility in polar solvents like alcohols and potential insolubility in nonpolar solvents like hexanes, which is a good starting point for selecting solvent/anti-solvent systems.

Q2: How do impurities specifically affect the crystallization of an amine compound?

A2: Impurities can disrupt crystallization in several ways.[15][16] Structurally related impurities can get incorporated into the growing crystal lattice, creating defects.[11][13] Other impurities, even at low concentrations, can adsorb to the surface of growing crystals, a process known as "step pinning," which can slow or halt growth altogether.[13] In amine systems specifically, degradation products or heat-stable salts can act as potent crystallization inhibitors.[17][18]

Diagram: Impact of Impurities on Crystal Lattice

This diagram illustrates how impurities can disrupt the ordered structure of a crystal.

Impurity_Impact cluster_pure Ideal Crystal Lattice cluster_impure Lattice with Impurities a1 a2 a3 a4 b1 b2 b3 b4 c1 c2 c3 c4 d1 d2 d3 d4 e1 e2 e3 e4 f1 f2 f3 Impurity f4 g1 g2 g3 g4 h1 h2 Impurity h3 h4

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Preventing racemization during the synthesis of "N-Methyl-1-(morpholin-2-yl)methanamine"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Chiral N-Methyl-1-(morpholin-2-yl)methanamine

A Guide to Preventing Racemization and Ensuring Stereochemical Integrity

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of chiral molecules, specifically focusing on this compound. The stereochemical purity of this compound is critical for its intended biological activity and downstream applications. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the challenges of maintaining stereochemical integrity at the C2 position of the morpholine ring.

Part 1: Troubleshooting Guide - Diagnosing and Solving Low Enantiomeric Excess (% ee)

This section is structured to help you diagnose the potential causes of racemization or low enantioselectivity in your synthesis and provides actionable solutions.

Question: My final product, this compound, shows low or complete loss of enantiomeric excess. What are the most likely causes and how can I address them?

Answer: A loss of stereochemical purity can occur at multiple stages of a synthetic sequence. The C2 position of the morpholine ring, being adjacent to a heteroatom (oxygen), can be susceptible to racemization under certain conditions. Let's break down the potential failure points from strategic planning to final purification.

The overall strategy for introducing the chiral center is the most critical factor. There are three primary approaches, each with its own set of advantages and potential pitfalls.

  • Chiral Pool Synthesis: This strategy involves starting with an enantiomerically pure building block, such as an L- or D-amino acid (e.g., serine) or a chiral amino alcohol.[1] The key is to ensure that none of the subsequent reaction conditions compromise the existing stereocenter.

    • Potential Pitfall: Harsh reagents or temperatures in subsequent cyclization or modification steps can erode the initial enantiopurity. For instance, some cyclization conditions might favor a retro-oxa-Michael reaction, which can lead to epimerization at elevated temperatures.[1]

    • Solution: Employ mild reaction conditions for all steps following the introduction of the chiral starting material. Verify the stereochemical integrity of key intermediates along the synthetic route.

  • Chiral Auxiliary-Mediated Synthesis: This classic approach involves temporarily attaching a chiral auxiliary to a prochiral substrate to direct a diastereoselective transformation. For amine synthesis, sulfinamides (e.g., tert-butanesulfinamide, Ellman's auxiliary) are exceptionally effective.[2][3]

    • Potential Pitfall: Incomplete diastereoselectivity during the key bond-forming step or racemization during the removal of the auxiliary.

    • Solution: Carefully optimize the diastereoselective reaction (temperature, solvent, reagents). Select an auxiliary that can be cleaved under mild conditions that do not affect the newly formed stereocenter.

  • Asymmetric Catalysis: This is a state-of-the-art approach that uses a catalytic amount of a chiral catalyst to transform a prochiral substrate into an enantiomerically enriched product. For 2-substituted morpholines, the asymmetric hydrogenation of a dehydromorpholine precursor using a chiral Rhodium-bisphosphine complex is highly effective, often yielding >99% ee.[4][5][6]

    • Potential Pitfall: Sub-optimal catalyst loading, hydrogen pressure, solvent, or temperature can lead to low enantioselectivity. The synthesis of the prochiral precursor must also be clean.

    • Solution: Meticulously follow established protocols for asymmetric hydrogenation. Screen different chiral ligands and reaction conditions if necessary. This method often provides the highest and most reliable enantioselectivity.[7]

G cluster_start Choice of Synthetic Strategy cluster_pool Chiral Pool cluster_aux Chiral Auxiliary cluster_cat Asymmetric Catalysis start Prochiral Substrate pool_start Enantiopure Starting Material (e.g., L-Serine) start->pool_start Select Path aux_attach Attach Auxiliary (e.g., Ellman's) start->aux_attach Select Path cat_reaction Enantioselective Reaction (e.g., Asymmetric Hydrogenation) start->cat_reaction Select Path pool_steps Functional Group Interconversion & Cyclization pool_start->pool_steps pool_end Chiral Product pool_steps->pool_end aux_reaction Diastereoselective Reaction aux_attach->aux_reaction aux_cleave Cleave Auxiliary aux_reaction->aux_cleave aux_end Chiral Product aux_cleave->aux_end cat_end Chiral Product cat_reaction->cat_end

Caption: Overview of primary strategies for asymmetric synthesis.

Even with a robust strategy, the specific conditions of a reaction can lead to epimerization.

  • Base-Induced Racemization: The proton at the C2 position can be abstracted by a strong base, leading to a planar intermediate (or one that can rapidly invert), which quenches to a racemic mixture. This is a significant risk, especially if there is a stabilizing group on the ring or in a precursor.

    • Solution: Use a sterically hindered, non-nucleophilic base. N-Methylmorpholine (NMM) or 2,4,6-collidine are often superior to triethylamine (TEA) or DBU in suppressing racemization.[8][9] When strong bases like tBuOK or NaH are required for cyclization, use low temperatures and short reaction times.

Base Typical pKa (Conjugate Acid) Racemization Risk Comments
Triethylamine (TEA)~10.7Moderate to HighSmall steric profile allows easy proton abstraction.
DIPEA (Hünig's Base)~10.8Low to ModerateSterically hindered, reducing its ability to abstract α-protons.
N-Methylmorpholine (NMM)~7.4LowLower basicity and steric bulk make it a safe choice for many reactions.[10]
2,4,6-Collidine~7.4LowSimilar basicity to NMM but more hindered. Effective at scavenging acid without causing epimerization.[8]
Potassium tert-butoxide (KOtBu)~17Very HighA strong, non-nucleophilic base. Use at low temperatures (-78 to 0 °C) and only when necessary.[11]
  • Temperature Control: Higher temperatures provide the activation energy for undesired pathways, including epimerization and retro-Michael reactions.

    • Solution: Maintain the lowest possible temperature that allows the reaction to proceed at a reasonable rate. For highly sensitive substrates, running reactions at 0 °C, -20 °C, or even -78 °C is standard practice.

The choice of protecting groups for the morpholine nitrogen and any other functionality is crucial. The conditions required for their removal can be a hidden source of racemization.[12]

  • Acid-Labile Groups (e.g., Boc): Removal of a Boc group requires strong acid (e.g., TFA, HCl). Prolonged exposure to strong acid can, in some cases, catalyze ring-opening and closing mechanisms that scramble the stereocenter.

    • Solution: Use the minimum concentration of acid and reaction time required for complete deprotection. Consider alternative, milder acid-labile groups or an orthogonal strategy.

  • Hydrogenolysis-Labile Groups (e.g., Cbz, Bn): Cleavage via catalytic hydrogenation is generally very mild and is considered one of the safest methods for preserving stereocenters.

    • Solution: This is often the preferred method. Ensure the catalyst is active and the reaction goes to completion to avoid complex mixtures.

Protecting Group Abbreviation Cleavage Conditions Racemization Risk
tert-ButoxycarbonylBocStrong Acid (TFA, HCl)Moderate
CarboxybenzylCbzH₂, Pd/C (Hydrogenolysis)Very Low
BenzylBnH₂, Pd/C (Hydrogenolysis)Very Low
9-FluorenylmethoxycarbonylFmocBase (e.g., Piperidine)High (if α-proton is acidic)

Stereochemical integrity can be lost even after the reaction is complete.

  • Aqueous Workup: Quenching a reaction with strong aqueous acid or base can cause racemization.

    • Solution: Use buffered solutions (e.g., saturated aq. NH₄Cl for acidic conditions, saturated aq. NaHCO₃ for basic conditions) for pH-sensitive compounds. Minimize the time the compound spends in aqueous layers.

  • Chromatography: Standard silica gel is slightly acidic and can cause degradation or racemization of sensitive compounds, especially with prolonged exposure. Alumina can be basic.

    • Solution: Neutralize silica gel by pre-treating it with a solution of triethylamine in the eluent. Alternatively, use a different stationary phase like Florisil or reverse-phase chromatography. Always aim for quick, efficient chromatography.

G start Low % ee Detected in Final Product check_strategy Was an enantioselective strategy used? start->check_strategy strategy_no No. Use Chiral Pool, Auxiliary, or Asymmetric Catalysis. check_strategy->strategy_no No check_conditions Were reaction conditions optimized? check_strategy->check_conditions Yes end_node Re-run synthesis with optimized protocol. strategy_no->end_node conditions_no No. Lower temperature. Use hindered base (DIPEA, NMM). Minimize reaction time. check_conditions->conditions_no No check_deprotection Were deprotection conditions harsh? check_conditions->check_deprotection Yes conditions_no->end_node deprotection_yes Yes. Switch to milder conditions (e.g., Hydrogenolysis for Cbz/Bn instead of strong acid for Boc). check_deprotection->deprotection_yes Yes check_workup Was workup/purification prolonged or harsh? check_deprotection->check_workup No deprotection_yes->end_node workup_yes Yes. Use buffered workup. Neutralize silica gel. Purify quickly. check_workup->workup_yes Yes check_workup->end_node No workup_yes->end_node

Caption: Troubleshooting decision tree for low enantiomeric excess.

Part 2: Frequently Asked Questions (FAQs)

  • Q1: What is the primary mechanism of racemization at the C2 position of a morpholine ring?

    • A: The most probable mechanism is via deprotonation-reprotonation. The C-H bond at the C2 position, being alpha to both the ring oxygen and potentially an activating group (like an N-acyl group in a precursor), can be sufficiently acidic to be removed by a strong base. This would form a planar, achiral enolate or a related stabilized carbanion, which upon reprotonation can yield a racemic mixture. While the morpholine ring itself is conformationally stable, this chemical process bypasses the ring's stability.[13][14]

  • Q2: I am considering a chiral auxiliary approach. Which one is most suitable for this type of synthesis?

    • A: For the synthesis of chiral amines or amino-alcohols, the tert-butanesulfinamide auxiliary developed by Jonathan Ellman is an excellent and widely used choice.[2] It can be condensed with an aldehyde precursor to form a sulfinyl imine. A subsequent nucleophilic addition (e.g., with a Grignard or organolithium reagent) proceeds with high diastereoselectivity, controlled by the chiral sulfur atom. The auxiliary can then be cleaved under mild acidic conditions to reveal the free amine.[3]

  • Q3: What is the current state-of-the-art method for producing chiral 2-substituted morpholines with high enantiopurity?

    • A: Asymmetric hydrogenation of a corresponding 2-substituted dehydromorpholine precursor stands out as a highly efficient and atom-economical method.[5] Research has shown that rhodium complexes with large bite-angle bisphosphine ligands can catalyze this transformation to provide the chiral morpholine product in quantitative yields and with excellent enantioselectivities, often exceeding 99% ee.[4][7] This "after cyclization" approach is powerful because it builds the complex ring first and then precisely installs the stereocenter.[6]

Part 3: Key Experimental Protocols

These protocols provide detailed, actionable steps for critical stages of the synthesis, focusing on methods that ensure stereochemical control.

Protocol 1: Asymmetric Hydrogenation of an N-Acyl Dehydromorpholine Precursor

This protocol is adapted from leading literature on the synthesis of 2-substituted chiral morpholines and represents a robust method for establishing the C2 stereocenter.[4][5]

Objective: To synthesize an enantiomerically enriched N-protected 2-substituted morpholine.

Materials:

  • N-Acyl-2-substituted-5,6-dehydromorpholine (1.0 equiv)

  • [Rh(COD)₂]BF₄ (1.0 mol%)

  • (R)-SKP ligand or other suitable chiral bisphosphine ligand (1.1 mol%)

  • Dichloromethane (DCM), degassed

  • Hydrogen gas (H₂)

Procedure:

  • Catalyst Preparation: In a glovebox, add [Rh(COD)₂]BF₄ (1.0 mol%) and the chiral ligand (1.1 mol%) to a flame-dried Schlenk flask. Add degassed DCM and stir the solution at room temperature for 30 minutes.

  • Reaction Setup: In a separate flask, dissolve the N-acyl dehydromorpholine substrate (1.0 equiv) in degassed DCM.

  • Hydrogenation: Transfer the substrate solution to a stainless-steel autoclave. Using a cannula, transfer the prepared catalyst solution to the autoclave.

  • Pressurization: Seal the autoclave, purge it with hydrogen gas three times, and then pressurize it to the optimized pressure (e.g., 30 atm).

  • Reaction: Stir the reaction mixture at the optimized temperature (e.g., 30 °C) for the required time (typically 12-24 hours). Monitor the reaction by TLC or LC-MS for the disappearance of starting material.

  • Workup: Carefully vent the autoclave. Concentrate the reaction mixture in vacuo. The crude product can then be purified by flash column chromatography on silica gel.

  • Analysis: Determine the enantiomeric excess (% ee) of the purified product using chiral HPLC analysis (see Protocol 2).

Protocol 2: Quantification of Racemization using Chiral HPLC

Objective: To determine the enantiomeric excess (% ee) of the synthesized chiral morpholine derivative.

Materials:

  • Sample of the purified product

  • HPLC-grade hexane and isopropanol (or other suitable solvents)

  • Chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H, etc.)

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Prepare a dilute solution of the purified product (~1 mg/mL) in the mobile phase.

  • Method Development (if necessary):

    • Select a chiral column based on the structure of your analyte. Polysaccharide-based columns are a good starting point.

    • Begin with a standard mobile phase, such as 90:10 hexane:isopropanol, at a flow rate of 1.0 mL/min.

    • Inject the sample and monitor the chromatogram at a suitable UV wavelength (e.g., 210 nm or 254 nm).

    • If the enantiomers do not resolve, systematically vary the ratio of hexane to isopropanol (e.g., 95:5, 80:20). Small amounts of additives like diethylamine (for basic compounds) or trifluoroacetic acid (for acidic compounds) can improve peak shape.

  • Analysis:

    • Once baseline separation of the two enantiomer peaks is achieved, integrate the area of each peak.

    • Calculate the enantiomeric excess using the following formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] × 100

  • Validation: If possible, analyze a racemic sample of the compound to confirm the identity of the two enantiomeric peaks.

References

  • Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(42), 14246–14252. [Link]

  • Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. National Center for Biotechnology Information. [Link]

  • Semantic Scholar. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar. [Link]

  • RSC Publishing. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. [Link]

  • Ellman Laboratory, Yale University. Asymmetric Synthesis of Amines. Yale University. [Link]

  • Wikipedia. Chiral auxiliary. Wikipedia. [Link]

  • Lenci, E., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. National Center for Biotechnology Information. [Link]

  • Casy, A. F., & Hassan, M. M. (1976). Morpholines: stereochemistry and preferred steric course of quaternization. Canadian Journal of Chemistry, 54(1), 126-132. [Link]

  • Ortiz, K. G., et al. (2021). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

  • Wikipedia. Protecting group. Wikipedia. [Link]

  • Denmark, S. E., & Burk, M. T. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. National Center for Biotechnology Information. [Link]

  • Hainan Sincere Industries. N-Methylmorpholine: The Versatile Green Chemical. Hainan Sincere Industries. [Link]

  • Wikipedia. N-Methylmorpholine. Wikipedia. [Link]

Sources

Technical Support Center: Scaling Up N-Methyl-1-(morpholin-2-yl)methanamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide addresses common challenges encountered during the scale-up of the synthesis of N-Methyl-1-(morpholin-2-yl)methanamine, a key intermediate in pharmaceutical development. As direct industrial synthesis routes for this specific molecule are often proprietary, this document focuses on a widely applicable and plausible synthetic strategy: the reductive amination of 2-(aminomethyl)morpholine with formaldehyde. The principles and troubleshooting advice provided are broadly relevant to the large-scale synthesis of similar secondary amines. This guide is intended for researchers, chemists, and process development professionals.

Introduction: The Scale-Up Challenge

This compound is a valuable building block in medicinal chemistry, often utilized for its structural motifs that can enhance biological activity and pharmacokinetic properties. While its synthesis at the lab scale may be straightforward, transitioning to pilot or production scale introduces significant challenges. These issues primarily revolve around reaction control, thermal management, impurity profiles, and purification efficiency. This guide provides a structured, question-and-answer approach to troubleshoot these common scale-up problems.

A prevalent and robust method for synthesizing the target molecule is the N-methylation of a primary amine precursor, 2-(aminomethyl)morpholine, via reductive amination. This process typically involves the reaction with formaldehyde to form an intermediate imine (or aminal), which is then reduced in situ to the desired secondary amine. The following guide is structured around this synthetic approach.

Troubleshooting Guide: From Lab to Plant

This section directly addresses specific issues that may arise during the scale-up of the reductive amination process.

Issue 1: Decreased Yield and Purity at Larger Scale

Q1: We achieved a 90% yield in the lab (10g scale), but at the 5 kg scale, the yield has dropped to 65% with several new impurities. What are the likely causes?

A1: This is a classic scale-up problem, often rooted in mass and heat transfer limitations. As you increase the reactor volume, the surface-area-to-volume ratio decreases, making both mixing and cooling less efficient.[1] This can lead to several issues:

  • Poor Heat Dissipation: Reductive amination using reagents like sodium borohydride is exothermic. In a large reactor, inefficient cooling can create localized "hot spots."[2] These higher temperature zones can accelerate side reactions, such as the decomposition of the reducing agent or the formation of over-alkylated or polymeric byproducts.

  • Inefficient Mixing: Inadequate agitation can lead to poor distribution of reagents. For instance, a localized high concentration of formaldehyde before it is well-mixed can lead to the formation of N,N-dimethylated byproducts or other undesired species.

  • Reagent Addition Rate: A reagent addition rate that was manageable in the lab can be too fast for a large-scale reaction where mixing and heat removal are slower. This can cause a rapid, uncontrolled exotherm.

Solutions:

  • Re-evaluate Thermal Management: Ensure your reactor's cooling system is adequate for the heat of reaction.[2][3][4] Perform reaction calorimetry (RC1) studies to accurately measure the heat flow and determine the maximum safe addition rate.[2]

  • Optimize Agitation: Review the stirrer design (e.g., pitched-blade turbine, anchor) and speed to ensure proper homogenization for the reactor geometry and batch volume. Baffles may be necessary to improve mixing.[2]

  • Control Reagent Addition: Switch from batch addition to a controlled, semi-batch (fed-batch) process where one of the reagents (typically formaldehyde or the reducing agent) is added slowly over time.[5] This allows the cooling system to keep pace with the heat generation.

Issue 2: Complex and Difficult Purification

Q2: Our final product is difficult to purify at scale. Column chromatography, which worked in the lab, is not economically viable. What are the alternatives?

A2: Relying on chromatography for multi-kilogram purification is rarely feasible. The goal at scale is to produce a crude product that can be purified by crystallization or distillation. The difficulty in purifying polar amines like this compound often stems from their high water solubility and the presence of structurally similar, polar impurities.

Solutions:

  • Crystallization via Salt Formation: This is the most common and effective industrial purification method for amines.[6][7]

    • Protocol: Dissolve the crude amine base in a suitable solvent (e.g., isopropanol, acetone, ethyl acetate). Add a solution of an acid (e.g., HCl in isopropanol, or trichloroacetic acid) to precipitate the amine salt.[6] The salt often has a much higher crystallinity and a different solubility profile than the free base and impurities, allowing for effective purification by filtration and washing. The pure free base can be recovered by neutralizing the salt with a base (e.g., NaOH, K₂CO₃) and extracting into an organic solvent.

  • Distillation: If the product is thermally stable and has a boiling point sufficiently different from its impurities, vacuum distillation can be an effective, solvent-free purification method.

  • Liquid-Liquid Extraction Optimization: Before crystallization, an optimized aqueous work-up can significantly improve purity.

    • pH Control: Carefully adjust the pH of the aqueous phase. At a low pH (e.g., pH < 2), your product will be protonated and remain in the aqueous layer, while non-basic impurities can be extracted with an organic solvent. Subsequently, raising the pH (e.g., pH > 12) will deprotonate the amine, allowing it to be extracted into a fresh organic layer.[8]

    • Back-Extraction: After extracting your product into an organic solvent, washing the organic layer with a dilute acid solution can remove residual basic impurities.

Issue 3: Formation of N,N-Dimethylated Byproduct

Q3: We are observing a significant amount (5-10%) of the tertiary amine, N,N-Dimethyl-1-(morpholin-2-yl)methanamine. How can we suppress this?

A3: The formation of the tertiary amine is a common byproduct in reductive aminations aiming for a secondary amine.[9] It occurs when the newly formed secondary amine product competes with the primary amine starting material and reacts with another equivalent of formaldehyde and the reducing agent.

Solutions:

  • Stoichiometric Control: Carefully control the stoichiometry. Use a slight excess of the primary amine relative to formaldehyde (e.g., 1.1 to 1.0) to ensure the formaldehyde is consumed before significant over-methylation of the product can occur.

  • pH Optimization: The rate of imine formation and reduction is pH-dependent. For many reductive aminations with borohydride reagents, a pH range of 6-8 is optimal. If the pH is too high, imine formation can be slow; if it's too low, the amine is protonated and non-nucleophilic. A buffer can be used to maintain the optimal pH throughout the reaction.

  • Choice of Reducing Agent: Milder or more sterically hindered reducing agents can sometimes offer better selectivity. Sodium triacetoxyborohydride (STAB) is often milder and more selective for the reduction of iminium ions over aldehydes and can sometimes give cleaner reactions than sodium borohydride.[10]

Frequently Asked Questions (FAQs)

Q1: What is the most critical safety concern when scaling up this synthesis?

A1: The primary safety concern is managing the reaction exotherm to prevent a thermal runaway.[1][4] The reaction between sodium borohydride and formaldehyde is highly exothermic. Furthermore, sodium borohydride reacts with water and alcohols (common solvents) to produce flammable hydrogen gas. A thermal runaway can lead to a rapid increase in temperature and pressure from gas evolution, potentially exceeding the reactor's limits.[1][11] A thorough hazard assessment, including reaction calorimetry, is essential before any scale-up.[2]

Q2: Which solvent is recommended for scale-up?

A2: The ideal solvent should be readily available, cost-effective, and safe. For reductive aminations with sodium borohydride, methanol or ethanol are common choices. However, they react with the borohydride, so the reagent must be added in excess. Tetrahydrofuran (THF) is another option, but its tendency to form peroxides must be managed. The choice also depends heavily on the work-up procedure; for instance, a water-immiscible solvent like methyl-THF or toluene might be preferred to simplify extraction.

Q3: How can I monitor the reaction progress at a large scale?

A3: In-process controls (IPCs) are crucial for large-scale synthesis. Relying on a single endpoint after a fixed time is risky.

  • High-Performance Liquid Chromatography (HPLC): The most reliable method. A small sample can be quickly quenched and analyzed to determine the ratio of starting material, product, and key byproducts.

  • Gas Chromatography (GC): Suitable if the components are sufficiently volatile.

  • Heat Flow Monitoring: In a well-calibrated reactor, the heat output of the reaction can be monitored. A sharp decrease in heat generation indicates that the reaction is nearing completion.

Q4: We are using aqueous formaldehyde (formalin). Are there any issues with this at scale?

A4: While convenient, formalin (typically 37% formaldehyde in water with methanol stabilizer) introduces a significant amount of water into the reaction.[12] This can be problematic for several reasons:

  • Reducing Agent Consumption: Water accelerates the decomposition of sodium borohydride, requiring a larger excess of the reagent.

  • Solubility Issues: The added water can affect the solubility of your reactants and products, potentially impacting reaction rates.

  • Work-up Volume: It increases the total batch volume, making extractions and solvent removal less efficient. Alternative: Consider using paraformaldehyde, a solid polymer of formaldehyde.[13] It can be depolymerized in situ, often by gentle heating in the reaction solvent, providing a more concentrated source of formaldehyde and reducing the water load.

Experimental Protocols & Data

Protocol: Purification via Amine Salt Crystallization

This protocol outlines a general procedure for purifying the crude product after the initial work-up.

  • Crude Product Isolation: After the reaction is complete, quench any remaining reducing agent with acetone or acetic acid. Adjust the pH to >12 with 50% NaOH solution. Extract the product into a suitable organic solvent (e.g., methyl-THF, dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to obtain the crude oil.

  • Salt Formation: Dissolve the crude this compound (1.0 eq) in isopropanol (5-10 volumes).

  • Acid Addition: Slowly add a solution of hydrochloric acid in isopropanol (e.g., 20% w/w, 1.05 eq) to the stirred solution.

  • Crystallization: The hydrochloride salt should begin to precipitate. The slurry may need to be cooled (e.g., to 0-5 °C) and aged for several hours to maximize crystal growth and yield.

  • Isolation: Filter the solid product. Wash the filter cake with cold isopropanol to remove soluble impurities.

  • Drying: Dry the purified salt under vacuum at an appropriate temperature (e.g., 40-50 °C).

Data Presentation: Lab vs. Pilot Scale Comparison

The following table illustrates typical changes observed when scaling up without process optimization.

ParameterLab Scale (100 g)Pilot Scale (10 kg) - UnoptimizedPilot Scale (10 kg) - Optimized
Starting Material 100 g10.0 kg10.0 kg
Addition Time (NaBH₄) 15 min (in portions)15 min (all at once)2 hours (controlled addition)
Max. Temperature 28 °C55 °C (Exotherm Spike)30 °C
Crude Yield 92 g7.1 kg9.0 kg
Purity (by HPLC) 91%68%90%
Major Impurity N,N-Dimethyl (1.5%)N,N-Dimethyl (8%)N,N-Dimethyl (2.0%)

Visualizations

Workflow Diagram: Troubleshooting Low Yield

G start Low Yield at Scale check_thermal Review Thermal Profile: Any Exotherm Spikes? start->check_thermal check_mixing Evaluate Mixing Efficiency: CFD modeling or visual inspection? check_thermal->check_mixing No sol_heat Solution: - Slow reagent addition - Improve cooling capacity - Use reaction calorimetry check_thermal->sol_heat Yes check_purity Analyze Impurity Profile: New byproducts present? check_mixing->check_purity Good sol_mixing Solution: - Increase agitation speed - Change impeller type - Install baffles check_mixing->sol_mixing Poor sol_side_reactions Solution: - Adjust stoichiometry - Optimize pH - Change reducing agent check_purity->sol_side_reactions Yes end Investigate physical losses (transfers, work-up, etc.) check_purity->end No, suspect mechanical loss

Caption: A decision tree for diagnosing the root cause of low yield during scale-up.

Diagram: Plausible Synthetic Pathway

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products A 2-(Aminomethyl)morpholine C Imine/Iminium Ion Intermediate A->C B Formaldehyde (CH₂O) B->C F N,N-Dimethyl Byproduct B->F E This compound (Product) C->E Reduction D Reducing Agent (e.g., NaBH₄) D->C D->F E->F Over-methylation

Caption: Reductive amination pathway showing product and major byproduct formation.

References

  • Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Organic Process Research & Development. [Link]

  • Working with Exothermic Reactions during Lab and Scale up. Amar Equipment Blog. [Link]

  • Technical Considerations for Scale-Up of Imine Reductase Catalyzed Reductive Amination: A Case Study. Organic Process Research & Development. [Link]

  • Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study. University of Manchester Research Explorer. [Link]

  • Control Strategies For Managing Exothermic Reactions In Flow. Patsnap Eureka. [Link]

  • Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal. [Link]

  • Large-scale reductive amination and synthesis applications. ResearchGate. [Link]

  • Imine Reductases and Reductive Aminases in Organic Synthesis. ACS Catalysis. [Link]

  • Amine Treating - Troubleshooting Guide. Scribd. [Link]

  • Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. MDPI. [Link]

  • Purification of secondary alkyl amines.
  • Method for preparing N-methylmorpholine.
  • Trichloroacetic acid fueled practical amine purifications. PubMed Central. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Synthesis of the key secondary amine intermediates. ResearchGate. [Link]

  • Process for preparing N-methyl morpholine.
  • Eschweiler–Clarke reaction. Wikipedia. [Link]

  • Morpholine synthesis. Organic Chemistry Portal. [Link]

  • Steps For Troubleshooting Amine Sweetening Plants. Scribd. [Link]

  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. PubMed Central. [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

  • Workup: Amines. University of Rochester, Department of Chemistry. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Synthesis process of N-methylmorpholine.
  • Reductive amination of amines with formaldehyde ?. ResearchGate. [Link]

  • Synthesis process of N-methylmorpholine. Patsnap Eureka. [Link]

  • A kind of synthetic method of N-methylmorpholine.
  • Is there an easy way to purify organic amines?. Biotage. [Link]

Sources

Technical Support Center: Reaction Monitoring of N-Methyl-1-(morpholin-2-yl)methanamine by TLC and LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-202601-08-C01

Last Updated: January 8, 2026

Introduction

Welcome to the technical support guide for monitoring the synthesis of N-Methyl-1-(morpholin-2-yl)methanamine. This document is designed for researchers, scientists, and drug development professionals who are actively working with this compound and require robust analytical methods for reaction monitoring. This compound is a key intermediate in the synthesis of various pharmaceutical compounds[1]. Its structure, featuring two secondary amine groups and a morpholine ring, presents specific challenges and considerations for chromatographic analysis.

This guide provides in-depth, field-proven insights into troubleshooting and optimizing Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods. Our goal is to equip you with the necessary knowledge to overcome common analytical hurdles, ensuring the integrity and efficiency of your synthetic workflow.

Section 1: Thin Layer Chromatography (TLC) Monitoring

TLC is an indispensable tool for the rapid, qualitative monitoring of chemical reactions due to its speed and low cost[2][3]. For this compound, the key challenges stem from its polarity and the basicity of its two amine groups, which can lead to poor separation and spot tailing on standard silica gel plates[4][5].

Frequently Asked Questions (FAQs) for TLC Analysis

Q1: My spots are streaking or "tailing" on the silica plate. What is causing this and how can I fix it?

A1: Tailing is a common issue when analyzing basic compounds like amines on acidic silica gel[4][6]. The free silanol groups (Si-OH) on the silica surface are acidic and can strongly interact with the basic amine functionalities of your molecule. This strong, sometimes irreversible, interaction prevents the compound from moving smoothly with the mobile phase, resulting in a streak rather than a compact spot.

  • Causality: The lone pairs on the nitrogen atoms of your compound are protonated by the acidic silanol groups, causing a strong ionic interaction with the stationary phase.

  • Troubleshooting Protocol: To mitigate this, you need to suppress the acidic nature of the silica gel. This is achieved by adding a small amount of a competitive base to your mobile phase.

    • Prepare a Modified Eluent: Add 0.5-2% triethylamine (Et₃N) or a 1-10% solution of ammonia in methanol to your chosen eluent system (e.g., Dichloromethane/Methanol)[3][7].

    • Mechanism of Action: The added base will preferentially interact with the acidic silanol sites, effectively "masking" them from your analyte. This allows your compound to partition more cleanly between the stationary and mobile phases, resulting in sharper, more defined spots.

Q2: I can't see any spots on my TLC plate after development, even under a UV lamp. What should I do?

A2: this compound lacks a strong chromophore, meaning it will not be visible under a standard 254 nm UV lamp unless your starting materials or products have this property. Therefore, you must use a chemical staining agent for visualization[6][7].

  • Recommended Staining Method: Ninhydrin stain is highly effective for detecting primary and secondary amines[8].

    • Principle: Ninhydrin reacts with the secondary amine groups in your compound to produce a colored product[9]. While primary amines typically yield a deep purple color (Ruhemann's purple), secondary amines often produce a yellow or orange spot[10].

    • Protocol:

      • Prepare the ninhydrin staining solution (e.g., 0.1 g ninhydrin in 100 mL acetone with 0.5 mL acetic acid)[10].

      • After developing the TLC plate, dry it completely.

      • Dip the plate into the ninhydrin solution.

      • Gently warm the plate with a heat gun until colored spots appear. Be cautious not to overheat, as this can char the plate and obscure the results.

Q3: How do I choose an appropriate mobile phase (eluent) for my reaction?

A3: The goal is to find a solvent system that moves your starting material and product to different positions on the plate, ideally with Retention Factor (Rf) values between 0.2 and 0.8 for clear separation.

  • Starting Point: Given the polar nature of this compound, a common starting eluent system is a mixture of a relatively non-polar solvent and a polar solvent. A good initial choice is Dichloromethane (DCM) and Methanol (MeOH).

  • Optimization Workflow:

    • Start with a high ratio of the less polar solvent (e.g., 95:5 DCM:MeOH).

    • If the spots remain at the baseline (Rf is too low), the eluent is not polar enough. Gradually increase the proportion of methanol (e.g., 90:10, 85:15)[7].

    • If the spots run with the solvent front (Rf is too high), the eluent is too polar. Decrease the proportion of methanol[7].

    • Remember to add a baseline suppressor like triethylamine to your chosen system to prevent tailing.

TLC Troubleshooting Guide
Problem Probable Cause(s) Recommended Solution(s)
Spots are elongated or streaky. 1. Sample is too concentrated[2][7]. 2. Strong interaction with acidic silica (amine compound)[4][5].1. Dilute the sample before spotting. 2. Add 0.5-2% triethylamine or ammonia to the mobile phase[3][7].
No spots are visible. 1. Compound is not UV-active[6]. 2. Sample is too dilute[7]. 3. Solvent level in the chamber was above the spotting line[6].1. Use a chemical stain (Ninhydrin is recommended for amines)[9][10]. 2. Concentrate the sample or spot multiple times in the same location (drying between applications)[6][7]. 3. Ensure the solvent level is below the origin line before developing the plate.
Rf values are too low (spots at baseline). Mobile phase is not polar enough[7].Increase the polarity of the eluent (e.g., increase the percentage of methanol in a DCM/MeOH mixture).
Rf values are too high (spots at solvent front). Mobile phase is too polar[7].Decrease the polarity of the eluent (e.g., decrease the percentage of methanol).
Spots are not round (crescent-shaped). The filter paper used for chamber saturation may be touching the plate.Ensure the filter paper does not touch the plate during development.
Visual Workflow for TLC Monitoring

TLC_Workflow cluster_prep Preparation cluster_exec Execution cluster_vis Visualization cluster_analysis Analysis P1 Prepare Eluent (e.g., 90:10 DCM:MeOH + 1% Et3N) P2 Prepare TLC Chamber (add eluent & filter paper) P1->P2 P3 Prepare Sample (dissolve reaction aliquot) P2->P3 E1 Spot Plate (SM, Co-spot, Rxn) P3->E1 E2 Develop Plate (in saturated chamber) E1->E2 E3 Dry Plate E2->E3 V1 UV Lamp (254 nm) (for UV-active species) E3->V1 V2 Dip in Ninhydrin Stain V1->V2 V3 Heat Gently V2->V3 A1 Analyze Spot Positions (Calculate Rf values) V3->A1 A2 Determine Reaction Progress A1->A2

Caption: Workflow for TLC reaction monitoring.

Section 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Monitoring

For quantitative analysis and confirmation of product identity, LC-MS is the preferred method. The high polarity, low molecular weight, and basic nature of this compound require specific considerations in method development to achieve good retention and peak shape on common reversed-phase columns[11][12].

Frequently Asked Questions (FAQs) for LC-MS Analysis

Q1: My compound has poor or no retention on a standard C18 column. How can I improve it?

A1: This is a classic problem for small, polar molecules in reversed-phase liquid chromatography (RPLC)[11][13][14]. The analyte is too similar in polarity to the mobile phase and has insufficient interaction with the non-polar C18 stationary phase, causing it to elute at or near the solvent front (void volume).

  • Causality: Lack of hydrophobic character in the molecule leads to minimal partitioning onto the C18 stationary phase.

  • Troubleshooting & Optimization:

    • Use a High Aqueous Mobile Phase: Start with a high percentage of the aqueous phase (e.g., 95-100% water with modifier) at the beginning of your gradient. This maximizes the polarity difference between the mobile phase and the stationary phase, encouraging retention[15][16].

    • Select an Appropriate Column: While C18 is standard, other column chemistries may be more suitable. Consider columns designed for polar analytes, such as those with polar end-capping or embedded polar groups. Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative strategy specifically designed for retaining highly polar compounds[12][14][17].

    • Ion-Pairing Chromatography: Adding an ion-pairing reagent to the mobile phase can enhance retention, although it is often less compatible with MS and can be difficult to remove from the system[11][18].

Q2: My chromatographic peaks are broad or tailing. What is the cause?

A2: Similar to TLC, peak tailing in LC for amine compounds is often caused by interactions with residual silanol groups on the silica-based stationary phase. Additionally, poor peak shape can result from using an inappropriate injection solvent or issues with mobile phase pH[19][20].

  • Troubleshooting Protocol:

    • Mobile Phase pH Control: The most effective way to improve the peak shape of basic compounds is to control the mobile phase pH. Add an acidic modifier like formic acid (0.1%) or acetic acid (0.1%) to both your aqueous and organic mobile phases[12][21].

    • Mechanism: At a low pH (e.g., pH 3-4), the secondary amine groups of your analyte will be consistently protonated. This positive charge leads to repulsion from the few protonated silanol groups, minimizing undesirable secondary interactions and resulting in sharper, more symmetrical peaks[22].

    • Injection Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase. Injecting in a stronger solvent (e.g., pure acetonitrile) can cause peak distortion and splitting[15][20].

Q3: What are the ideal Mass Spectrometry (MS) settings for this compound?

A3: Given the presence of basic nitrogen atoms, this compound is readily ionized in positive ion mode.

  • Ionization Mode: Electrospray Ionization (ESI) in Positive mode (ESI+) is the optimal choice.

  • Expected Ion: The acidic mobile phase (containing formic acid) will protonate the molecule in the ESI source. You should look for the protonated molecular ion, [M+H]⁺.

  • Method Development:

    • Perform a direct infusion of a dilute standard of your compound into the mass spectrometer to determine the exact mass of the [M+H]⁺ ion and to optimize source parameters (e.g., capillary voltage, cone voltage, gas flows).

    • For quantitative analysis, develop a Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) method targeting the m/z of your [M+H]⁺ ion for maximum sensitivity and specificity.

LC-MS Troubleshooting Guide
Problem Probable Cause(s) Recommended Solution(s)
Poor or no retention (elutes in void volume). 1. Analyte is too polar for RPLC[11]. 2. Initial gradient conditions are too high in organic solvent.1. Use a HILIC column or a polar-embedded reversed-phase column[12][17]. 2. Start the gradient at a high aqueous percentage (95-100%) and ensure the column is fully equilibrated[16].
Broad, tailing, or split peaks. 1. Secondary interactions with silica. 2. Injection solvent is stronger than the mobile phase[20]. 3. Column contamination or void[19][20].1. Add 0.1% formic acid or acetic acid to the mobile phase to ensure consistent protonation[12]. 2. Dissolve the sample in the initial mobile phase or a weaker solvent. 3. Flush the column or replace it if it's old.
Low signal intensity or no signal. 1. Incorrect MS polarity mode. 2. Poor ionization or ion suppression. 3. Contaminated ion source[19].1. Ensure MS is in ESI Positive (ESI+) mode. 2. Optimize source parameters via direct infusion. Check for matrix effects from the reaction mixture. 3. Clean the ion source according to the manufacturer's protocol.
Retention time shifts. 1. Inadequate column equilibration between runs. 2. Mobile phase composition change (e.g., evaporation)[19]. 3. Column degradation.1. Increase the column equilibration time in the method. 2. Prepare fresh mobile phase daily[20]. 3. Monitor column performance with a standard; replace if necessary.
Visual Workflow for LC-MS Method Development

LCMS_Workflow cluster_lc LC Method cluster_ms MS Method cluster_run Analysis LC1 Select Column (e.g., C18 for Polar Analytes or HILIC) LC2 Prepare Mobile Phase A: H2O + 0.1% FA B: ACN + 0.1% FA LC1->LC2 LC3 Develop Gradient (Start at 95-100% A) LC2->LC3 LC4 Optimize Flow Rate & Temp LC3->LC4 R1 Prepare Sample (Dilute in Mobile Phase A) LC4->R1 MS1 Set ESI+ Mode MS2 Direct Infusion of Standard MS1->MS2 MS3 Identify [M+H]+ Ion MS2->MS3 MS4 Optimize Source Parameters (Capillary V, Cone V, Gas) MS3->MS4 MS4->R1 R2 Inject & Acquire Data R1->R2 R3 Process Data (Integrate Peaks) R2->R3 R4 Quantify Progress R3->R4

Sources

Unexpected reactivity of the "N-Methyl-1-(morpholin-2-yl)methanamine"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-Methyl-1-(morpholin-2-yl)methanamine

Introduction: Welcome to the technical support center for this compound (CAS No. 122894-45-5). This molecule is a versatile chiral building block in medicinal chemistry, frequently utilized as a key intermediate in the synthesis of bioactive compounds and kinase inhibitors.[1] Its structure, containing two distinct amine functionalities and a heterocyclic ether, provides a rich chemical handle for derivatization. However, this polyfunctionality is also the source of potential complexities and unexpected reactivity. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and foundational knowledge to navigate these challenges effectively. Our goal is to move beyond simple protocols and explain the underlying chemical principles, enabling you to anticipate issues and make informed decisions in your experimental design.

Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses the most common initial queries regarding the properties and handling of this compound.

Q1: What are the key structural features and reactive sites of this molecule?

A1: this compound possesses three primary sites of reactivity stemming from its unique structure. Understanding the interplay between these sites is critical for predicting its behavior.

  • Exocyclic Secondary Amine (N1'): This N-methylated amine is a strong nucleophile and a primary site for standard amine chemistry like acylation, alkylation, and reductive amination. Its reactivity is moderated by the adjacent methyl group.

  • Endocyclic Secondary Amine (N4): The nitrogen within the morpholine ring is also a nucleophilic and basic center. It can compete with the exocyclic amine in many reactions, often leading to mixtures of products if not properly controlled.

  • Morpholine Ring System: The ether linkage (C-O-C) within the ring is generally stable but can be susceptible to cleavage under harsh acidic or certain oxidative conditions, leading to ring-opening.[2] The C2 position is a chiral center, which introduces stereochemical considerations into your reaction planning.

mol N1_prime Exocyclic Secondary Amine (N1') - Strong Nucleophile - Site for Derivatization N1_prime->mol N4 Endocyclic Secondary Amine (N4) - Competing Nucleophile - Can undergo quaternization N4->mol Ring Morpholine Ring - Potential for Ring-Opening - C2 is Chiral Ring->mol

Caption: Troubleshooting workflow for non-selective reactions.

Problem 2: Significant product degradation or the formation of unfamiliar, lower molecular weight byproducts is observed, especially in the presence of acids or oxidizing agents.
  • Potential Cause: Morpholine Ring-Opening. The morpholine ring, while generally robust, is susceptible to cleavage under specific conditions. Quantum chemistry calculations have shown that morpholinyl radicals can undergo ring-opening pathways in the presence of oxygen. [2]Strong Lewis acids can coordinate to the ether oxygen, activating the ring for nucleophilic attack and cleavage.

  • Recommended Solution Framework:

    • Avoid Harsh Reagents: Scrutinize your protocol for incompatible reagents. If a reaction requires acidic conditions, use a milder organic acid (e.g., acetic acid) or a buffered system instead of strong mineral acids (HCl, H₂SO₄). Avoid strong oxidizing agents unless oxidation is the intended transformation.

    • Inert Atmosphere: For reactions sensitive to oxidation, ensure the reaction vessel is thoroughly purged with an inert gas (N₂ or Ar) and that degassed solvents are used. This minimizes the formation of radical intermediates that can initiate ring decomposition. [2] 3. Temperature Control: High temperatures can provide the activation energy needed for decomposition pathways. If a reaction is sluggish, consider screening for a more effective catalyst rather than simply increasing the heat.

Reagent ClassExamplesPotential Unexpected Outcome
Strong Oxidizing Agents KMnO₄, H₂O₂, O₃, Jones ReagentRing-opening, N-oxidation, and complex degradation.
Strong Mineral Acids Concentrated HCl, H₂SO₄, H₃PO₄Ether cleavage and ring-opening.
Strong Lewis Acids AlCl₃, BBr₃, TiCl₄Coordination to heteroatoms, promoting ring cleavage.
Certain Metal Catalysts Unspecified catalysts under high T/PCan promote ring-opening polymerization or rearrangement. [3]
Table 1: Reagent classes to use with caution to avoid degradation of the morpholine ring system.
Problem 3: Loss of stereochemical integrity at the C2 position during a reaction.
  • Potential Cause: Epimerization. The hydrogen atom at the C2 position is adjacent to both a nitrogen and an oxygen atom, making it potentially acidic under certain conditions. Strong bases could deprotonate this position, leading to a planar intermediate (or one that rapidly inverts), which would result in racemization upon re-protonation.

  • Recommended Solution Framework:

    • Use Non-Nucleophilic/Mild Bases: When a base is required, opt for mild inorganic bases (e.g., K₂CO₃, Cs₂CO₃) or hindered organic bases (DIPEA, 2,6-lutidine) over strong, alkoxide-type bases (e.g., NaOMe, t-BuOK), especially at elevated temperatures.

    • Maintain Low Temperatures: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize the chance of providing enough energy to overcome the activation barrier for deprotonation at C2.

    • Protect the N4 Nitrogen: In some cases, protecting the N4 nitrogen can alter the conformation and electronic properties of the ring, potentially reducing the acidity of the C2 proton and stabilizing the desired stereoisomer.

Section 3: Key Experimental Protocols

These protocols are provided as a validated starting point for common transformations, designed to minimize the unexpected reactivity discussed above.

Protocol 1: Selective N-Acylation of the Exocyclic Amine
  • Objective: To selectively acylate the N1' amine with acetyl chloride while minimizing reaction at the N4 position. This protocol uses kinetic and steric control.

  • Methodology:

    • Dissolve 1.0 equivalent of this compound in anhydrous Dichloromethane (DCM) (approx. 0.1 M concentration) in a flame-dried, round-bottom flask under an argon atmosphere.

    • Add 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Cool the stirred solution to 0°C using an ice-water bath.

    • In a separate flask, prepare a solution of 1.1 equivalents of acetyl chloride in anhydrous DCM.

    • Add the acetyl chloride solution to the amine solution dropwise via a syringe pump over 30-60 minutes. Causality Note: Slow addition at low temperature is critical. It maintains a low concentration of the highly reactive electrophile, favoring reaction at the more nucleophilic site and preventing temperature spikes that could reduce selectivity.

    • After the addition is complete, allow the reaction to stir at 0°C for an additional 2 hours.

    • Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.

    • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Extract the product with DCM (3x), combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography (silica gel, gradient elution with DCM/Methanol) to isolate the desired mono-acylated product.

Protocol 2: Stability Test Under Basic Conditions
  • Objective: To assess the stereochemical stability of the compound in the presence of a strong base.

  • Methodology:

    • Prepare a stock solution of this compound in a suitable deuterated solvent (e.g., CDCl₃ or MeOD).

    • Acquire a baseline ¹H NMR spectrum and a chiral HPLC chromatogram of the starting material to establish its initial purity and enantiomeric/diastereomeric ratio.

    • To the NMR tube, add 0.2 equivalents of a strong base (e.g., sodium methoxide). Causality Note: Using a sub-stoichiometric amount of base allows for catalytic turnover and will reveal if epimerization is a facile process.

    • Monitor the reaction by ¹H NMR at set time intervals (e.g., 1h, 4h, 24h) at room temperature, looking for the appearance of new signals that would indicate the formation of a diastereomer.

    • After 24 hours, quench the NMR sample with a mild acid (e.g., one drop of acetic acid), remove the solvent, and re-analyze the material by chiral HPLC to quantitatively determine if any racemization or epimerization has occurred.

References

  • Title: Exploring the Ring-Opening Pathways in the Reaction of Morpholinyl Radicals With Oxygen Molecule Source: The Journal of Physical Chemistry A URL: [Link]

  • Title: Breaking aziridines to construct morpholines with a gold(i)-catalyzed tandem ring-opening and cycloisomerization reaction Source: Organic & Biomolecular Chemistry URL: [Link]

  • Title: this compound Source: MySkinRecipes URL: [Link]

  • Title: Comments on the ring-opening polymerization of morpholine-2,5-dione derivatives by various metal catalysts... Source: Dalton Transactions URL: [Link]

  • Title: Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules Source: ResearchGate URL: [Link]

Sources

Handling and storage best practices for "N-Methyl-1-(morpholin-2-yl)methanamine"

Author: BenchChem Technical Support Team. Date: January 2026

An important notice for the user: The initial search has revealed a significant lack of detailed, publicly available technical and safety data specifically for "N-Methyl-1-(morpholin-2-yl)methanamine" (CAS No. 122894-45-5). Most available information pertains to the structurally different and more common chemical, "N-Methylmorpholine" (NMM, CAS No. 109-02-4).

Therefore, this guide has been constructed by a Senior Application Scientist to provide best practices based on general principles of chemical safety, handling of amine-containing research compounds, and the limited data available from chemical suppliers. The guidance provided is extrapolated from the compound's structure and is intended to ensure maximum safety and experimental integrity in the absence of a comprehensive data sheet. Researchers must always perform their own risk assessment before use.

Welcome to the technical support guide for this compound. This document provides essential guidance on best practices for handling, storage, and troubleshooting for researchers, scientists, and drug development professionals. Given that this is a specialized research chemical, this guide emphasizes foundational principles and proactive measures to ensure experimental success and laboratory safety.

Initial Assessment & Handling

Proper handling begins the moment a new chemical arrives in the laboratory. The following workflow outlines the critical first steps.

cluster_0 Receiving & Initial Handling Workflow A Receive Compound (CAS: 122894-45-5) B Visually Inspect Container (Check for damage, leaks, compromised seal) A->B C Quarantine in Designated Area (e.g., Fume hood) B->C If OK B_err Issue Detected? B->B_err D Verify Documentation (Match CoA, CAS No., and label) C->D E Log into Inventory System (Record date, lot #, quantity) D->E If Match D_err Mismatch? D->D_err F Transfer to Long-Term Storage (2-8°C, protect from light) E->F B_err->C No B_err_act Contact Supplier Immediately Do Not Open B_err->B_err_act Yes D_err->E No D_err_act Do Not Use Quarantine and Contact Supplier D_err->D_err_act Yes

Caption: Workflow for receiving and verifying a new chemical shipment.

Table 1: Chemical and Physical Properties of this compound
PropertyValueSource
CAS Number 122894-45-5[1]
Molecular Formula C₆H₁₄N₂O[1]
Molecular Weight 130.19 g/mol [1]
Appearance Data not available (likely a liquid or low-melting solid)Inferred
Recommended Storage 2-8°C, protect from light, requires cold-chain transport[1]
Boiling Point Data not available-
Density Data not available-
Solubility Data not available (likely soluble in polar organic solvents)Inferred from structure

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and use of this compound.

Storage & Handling

Q: What are the definitive storage conditions for this compound? A: Based on supplier information, this compound should be stored in a tightly sealed container at 2-8°C , protected from light.[1] The requirement for cold-chain transportation suggests sensitivity to higher temperatures. Never store at room temperature for extended periods.

Q: What are the primary hazards I should be aware of? A: While a specific Safety Data Sheet (SDS) is not widely available, the chemical structure, containing both a secondary and a primary amine, suggests it should be treated as a potentially corrosive and irritating compound . Amines can cause severe skin burns and eye damage.[2][3] Inhalation of vapors may also be harmful. Always handle this compound in a chemical fume hood.

Q: What Personal Protective Equipment (PPE) is required? A: A comprehensive PPE strategy is crucial. The following table outlines the minimum recommended equipment.

Table 2: Recommended Personal Protective Equipment (PPE)
CategorySpecificationRationale
Eye/Face Chemical safety goggles and a face shieldProtects against splashes, which are a primary risk with corrosive liquids.
Hand Nitrile or neoprene gloves (double-gloving recommended)Provides a barrier against skin contact. Check glove compatibility charts if available.
Body Flame-retardant laboratory coatProtects from spills and splashes on clothing and skin.
Respiratory Not generally required if handled exclusively in a certified chemical fume hood.A respirator may be necessary for spill cleanup or if ventilation is inadequate.[4]
Stability & In-Experiment Use

Q: How can I determine the purity of my sample before use? A: Since a certificate of analysis may be limited, independent verification is a best practice.

  • Proton NMR (¹H NMR): This is the most effective method to confirm the chemical structure and identify organic impurities.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Useful for assessing purity and detecting non-volatile impurities or degradation products. The mass spectrometer can confirm the molecular weight of the main component.

Q: My compound has a slight yellow tint. Is it still usable? A: Amines are susceptible to oxidation, which can often result in discoloration (e.g., turning yellow or brown). While a slight tint may not always indicate significant degradation, it warrants caution. It is highly recommended to re-analyze the material by NMR or LC-MS to assess purity before use in a critical experiment. If purity is compromised, it may be possible to purify the compound by distillation or column chromatography, but this should be approached with caution.

Q: What solvents and reagents are incompatible with this compound? A: As a bifunctional amine, this compound is expected to be incompatible with several classes of chemicals. Avoid contact with the substances listed in the table below.

Table 3: General Incompatibilities for Amines
Incompatible ClassPotential Outcome
Strong Oxidizing Agents Violent or explosive reaction.
Strong Acids Vigorous, exothermic acid-base reaction.
Acid Chlorides & Anhydrides Exothermic reaction, release of toxic fumes.[4]
Carbon Dioxide May react with atmospheric CO₂ over time, especially in the presence of moisture.[4]

Troubleshooting Guide

Unexpected results can often be traced back to the handling of starting materials. This guide provides a logical framework for troubleshooting common issues.

Q: My reaction yield is significantly lower than expected. What should I investigate? A: Low yield is a common problem that can often be attributed to the quality or handling of a reagent. Follow this troubleshooting path:

cluster_1 Troubleshooting Low Reaction Yield Start Low Yield Observed CheckPurity 1. Verify Purity of This compound (Use NMR or LC-MS) Start->CheckPurity CheckStorage 2. Review Storage History (Was it exposed to heat/light?) CheckPurity->CheckStorage CheckHandling 3. Assess Handling Technique (Was it weighed in open air? Inert atmosphere needed?) CheckStorage->CheckHandling CheckStoichiometry 4. Re-evaluate Stoichiometry (Could impurities affect active concentration?) CheckHandling->CheckStoichiometry CheckConditions 5. Analyze Reaction Conditions (Solvent purity, temperature control, etc.) CheckStoichiometry->CheckConditions Conclusion Identify & Rectify Root Cause CheckConditions->Conclusion

Sources

Technical Support Center: A-Z Guide to Minimizing Dimer Formation in Reactions with N-Methyl-1-(morpholin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and optimized protocols for reactions involving the versatile building block, N-Methyl-1-(morpholin-2-yl)methanamine. This valuable intermediate is frequently used in the synthesis of complex bioactive molecules and pharmaceutical compounds.[1][2] However, its dual-amine functionality can present challenges, primarily the formation of undesired dimeric byproducts.

This guide is designed to provide you with the causal logic behind experimental choices, empowering you to diagnose and resolve issues leading to dimer formation, thereby improving reaction yield, purity, and reproducibility.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Root Cause

This section addresses the fundamental questions surrounding dimer formation.

Q1: What exactly is "dimer formation" in the context of this compound reactions?

"Dimer formation" typically refers to the generation of a side-product with approximately double the mass of the expected product. In the context of reductive amination—a common application for this amine—this is not a self-condensation of two amine molecules. Instead, it's most often a bis-alkylation product . This occurs when two molecules of this compound react with a single molecule of a dialdehyde/diketone, or more commonly, when a second molecule of the amine reacts with an intermediate species, leading to over-alkylation.[3]

Q2: What is the most common reaction pathway that leads to these dimeric byproducts?

The primary culprit is a competing reaction pathway during reductive amination. The intended reaction involves the formation of an iminium ion between the amine and a carbonyl compound (e.g., an aldehyde), which is then swiftly reduced.[4][5] Dimerization can occur if a second molecule of the highly nucleophilic starting amine attacks the electrophilic iminium ion intermediate before the reducing agent can act. This forms a transient aminal-like species which can lead to complex byproduct profiles.

Q3: Which factors are most critical in promoting the formation of these undesired dimers?

Several key parameters can tip the balance from your desired product to the dimer. These include:

  • High Concentration: Increased proximity of molecules favors intermolecular side reactions.

  • Inefficient Reduction: A reducing agent that is too slow or unselective allows the iminium ion intermediate to persist, making it a target for nucleophilic attack.

  • Suboptimal pH: The pH is critical. It must be low enough to catalyze imine formation but not so low that it fully protonates the starting amine, rendering it non-nucleophilic.[4][6][7] A pH range of 4-7 is generally considered optimal.[8]

  • Stoichiometry and Order of Addition: An excess of the amine relative to the carbonyl at the start of the reaction can drive the formation of byproducts.

Section 2: Troubleshooting and Strategic Optimization

If you are observing significant dimer formation, this section provides a logical workflow to diagnose and rectify the issue.

Workflow for Troubleshooting Dimer Formation

This flowchart outlines a systematic approach to identifying and solving the root cause of dimerization in your reaction.

G start Start: Dimer Detected in LC-MS/TLC check_reductant Step 1: Evaluate Reducing Agent Is it selective (STAB, NaBH3CN)? start->check_reductant check_pH Step 2: Measure Reaction pH Is it within the 4-7 range? check_reductant->check_pH Yes solution_reductant Action: Switch to a more selective reductant like STAB. check_reductant->solution_reductant No check_addition Step 3: Review Order of Addition Was the amine added slowly? check_pH->check_addition Yes solution_pH Action: Buffer the reaction or add acid (e.g., AcOH) to optimize pH. check_pH->solution_pH No check_conc Step 4: Assess Concentration Is the reaction highly concentrated? check_addition->check_conc Yes solution_addition Action: Use a syringe pump for slow addition of the amine. check_addition->solution_addition No solution_conc Action: Reduce concentration (increase solvent volume). check_conc->solution_conc Yes end_node Optimized Reaction: Minimal Dimer Formation check_conc->end_node No solution_reductant->check_pH solution_pH->check_addition solution_addition->check_conc solution_conc->end_node

Caption: A step-by-step decision tree for troubleshooting dimer formation.

Strategy 1: The Critical Choice of Reducing Agent

The rate of reduction of the iminium ion intermediate is paramount. A reducing agent that is too powerful, like Sodium Borohydride (NaBH₄), can reduce your starting aldehyde or ketone before it even has a chance to form the imine, leading to low yields and alcohol byproducts.[5][6][9] Conversely, a reductant that is too slow leaves the iminium ion vulnerable to attack.

The Solution: Employ a selective reducing agent that preferentially reduces the iminium ion over the carbonyl group. This allows for a one-pot procedure where all reactants can be mixed together.[10][11]

Reducing AgentSelectivityProsCons
NaBH(OAc)₃ (STAB) HighMild, non-toxic byproducts, effective for a wide range of substrates, even acid-sensitive ones.[8][10][12]Water-sensitive, not ideal for protic solvents like methanol.[13]
NaBH₃CN HighExcellent selectivity, stable in mildly acidic conditions.[9][11]Highly toxic , generates cyanide (HCN) gas under strong acid conditions.[8][10]
NaBH₄ LowInexpensive, powerful.Reduces starting carbonyls, often requiring a two-step process (pre-formation of imine).[10][14]

Senior Scientist Recommendation: Sodium triacetoxyborohydride (STAB) is often the superior choice for modern reductive aminations due to its high selectivity and significantly lower toxicity compared to sodium cyanoborohydride.[10][15][16]

Strategy 2: Mastering Reaction Kinetics and Stoichiometry

To prevent the amine from attacking the iminium intermediate, you must control their relative concentrations and the overall reaction rate.

The Solution:

  • Reverse Addition: Instead of adding the reducing agent last, combine the carbonyl compound and the reducing agent (e.g., STAB) in the solvent first. Then, add a solution of this compound slowly, ideally via a syringe pump over 1-2 hours. This ensures the amine concentration is always low, and any iminium ion that forms is immediately reduced.

  • Temperature Control: Run the reaction at a lower temperature (e.g., 0 °C to room temperature). While this may slow the reaction, it often disproportionately slows the undesired bimolecular side reaction compared to the desired reduction, improving selectivity.

  • High Dilution: Doubling the solvent volume can significantly decrease the rate of the intermolecular dimerization side reaction without substantially affecting the desired intramolecular reduction step.

Visualizing the Competing Pathways

The diagram below illustrates the desired reaction pathway versus the undesired dimerization pathway.

G cluster_0 Reaction Start cluster_1 Desired Pathway cluster_2 Undesired Pathway Amine This compound Imine Iminium Ion Intermediate Amine->Imine Condensation (pH 4-7) Aldehyde R-CHO (Carbonyl) Aldehyde->Imine Product Desired Product Imine->Product Fast Reduction (e.g., STAB) Dimer Dimer/Side-Product Imine->Dimer Nucleophilic Attack (Slow Reduction) Amine2 Another Amine Molecule Amine2->Dimer

Caption: Competing reaction pathways in reductive amination.

Section 3: Validated Experimental Protocol

This protocol incorporates the optimization strategies discussed above to provide a robust starting point for minimizing dimer formation.

Optimized Protocol for Reductive Amination with STAB

Objective: To synthesize the N-alkylated product of this compound with a generic aldehyde (e.g., isobutyraldehyde) while minimizing dimer formation.

Materials:

  • This compound (1.0 eq)

  • Isobutyraldehyde (1.1 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (AcOH) (1.0 eq, optional catalyst)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (sufficient for ~0.1 M concentration)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Argon), add the isobutyraldehyde (1.1 eq) and the solvent (DCM or DCE).

  • Reagent Addition: Add the Sodium Triacetoxyborohydride (STAB) (1.5 eq) to the flask. If the amine is known to be a poor nucleophile or the aldehyde is hindered, a catalytic amount of acetic acid (0.1 - 1.0 eq) can be added to facilitate iminium formation.[16]

  • Amine Addition: In a separate flask, dissolve the this compound (1.0 eq) in the reaction solvent. Draw this solution into a syringe and place it on a syringe pump.

  • Reaction: Begin stirring the aldehyde/STAB mixture and cool to 0 °C using an ice bath. Slowly add the amine solution via the syringe pump over a period of 1-2 hours.

  • Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting amine.

  • Workup: Once the reaction is complete, carefully quench by slowly adding saturated NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

This controlled, stepwise approach ensures that the concentration of the free amine is kept to a minimum, starving the undesired dimerization pathway and maximizing the yield of your target molecule.

References

  • National Center for Biotechnology Information. (n.d.). Reductive amination of carbohydrates using NaBH(OAc)3. PubMed. [Link]

  • Chem-Station. (2014, May 3). Borch Reductive Amination. Chem-Station International Edition. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic-chemistry.org. [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Organic-chemistry-data.com. [Link]

  • Isonet. (n.d.). Reductive Amination. Wordpress. [Link]

  • Molbase. (n.d.). Optimizing Reductive Amination: A Guide for Chemical Procurement. Molbase. [Link]

  • Wikipedia. (n.d.). Reductive amination. Wikipedia. [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Chemistry Steps. [Link]

  • MySkinRecipes. (n.d.). This compound. MySkinRecipes. [Link]

Sources

Technical Support Center: Catalyst Selection for N-Methyl-1-(morpholin-2-yl)methanamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the efficient synthesis of N-Methyl-1-(morpholin-2-yl)methanamine. This document is designed for researchers, chemists, and drug development professionals. It provides in-depth, experience-driven answers to common challenges encountered during the synthesis of this key pharmaceutical intermediate.[1] The structure of this guide is fluid, focusing on addressing practical problems in a logical, question-and-answer format rather than adhering to a rigid template.

Section 1: Strategic Synthesis & Core Concepts (FAQs)

This section addresses high-level questions regarding the overall synthetic strategy, providing the foundational logic for subsequent experimental choices.

Q1: What are the primary synthetic routes for preparing this compound, and which is most recommended?

A1: The target molecule is a secondary amine, which can be synthesized through several pathways. The most common and industrially scalable approach involves the N-methylation of the primary amine precursor, 1-(morpholin-2-yl)methanamine.

  • Route 1: Direct Alkylation (Not Recommended): Using a methylating agent like methyl iodide (CH₃I) with a base. This method is notoriously difficult to control for mono-methylation. The primary amine starting material and the secondary amine product have similar nucleophilicity, often leading to over-methylation and the formation of a quaternary ammonium salt, which complicates purification and lowers the yield of the desired product.[2]

  • Route 2: Reductive Amination (Highly Recommended): This is the preferred method for its high selectivity and control.[2][3] It involves reacting the primary amine precursor, 1-(morpholin-2-yl)methanamine, with a one-carbon (C1) source, typically formaldehyde, to form an intermediate imine (or iminium ion). This intermediate is then reduced in situ to the desired N-methylated secondary amine.[2][4] This process avoids the issue of over-alkylation because a tertiary amine cannot form an imine.[4]

Q2: Why is reductive amination considered a "green" or atom-economical approach?

A2: Reductive amination is favored in green chemistry for several reasons. When using methods like the Eschweiler-Clarke reaction, the reagents (formaldehyde and formic acid) are inexpensive and readily available.[4][5] The reaction is often a one-pot synthesis, which reduces solvent waste and energy consumption from intermediate workup and purification steps.[3] The byproducts are often simple molecules like water and carbon dioxide, minimizing hazardous waste.[4] Catalytic versions using molecular hydrogen (H₂) as the reductant produce only water as a byproduct, further enhancing their green credentials.

Q3: What are the key differences between the main types of reductive amination for this synthesis?

A3: The primary differences lie in the choice of the C1 source, the reducing agent (and by extension, the catalyst), and the reaction conditions.

  • Eschweiler-Clarke Reaction: Uses formaldehyde as the C1 source and formic acid as both the acid catalyst and the hydride source (reducing agent). It is a metal-free, one-pot procedure typically run at elevated temperatures (near boiling).[4][5]

  • Catalytic Hydrogenation: Uses formaldehyde as the C1 source and molecular hydrogen (H₂) as the reductant. This requires a heterogeneous metal catalyst, such as Palladium on carbon (Pd/C), Raney Nickel (Ra-Ni), or Platinum oxide (PtO₂). These reactions are often run under pressure.

  • Hydride-Based Reductions: Uses formaldehyde to form the imine, which is then reduced by a chemical hydride reagent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[2][6] These reagents are milder and can be used at lower temperatures, offering compatibility with sensitive functional groups.[7]

Section 2: Troubleshooting Guide for Reductive Amination

This section tackles specific experimental issues you may encounter.

Q4: My Eschweiler-Clarke reaction is sluggish and gives a low yield. What are the common causes and how can I fix them?

A4: A low yield in an Eschweiler-Clarke reaction typically points to issues with reagents, temperature, or stoichiometry.

  • Reagent Quality: Ensure your reagents are of high quality. Formaldehyde is often supplied as an aqueous solution (formalin) or as its solid polymer, paraformaldehyde. If using formalin, ensure the concentration is known. Formic acid should be of high purity (>95%). Water is a necessary component of the reaction mechanism, but excessive dilution can slow the reaction.[8]

  • Reaction Temperature: The reaction requires sufficient thermal energy to drive the dehydration step (forming the iminium ion) and the subsequent hydride transfer from formate.[4] The reaction is typically run at or near the boiling point of the aqueous mixture (90-105 °C).[5] Ensure your reaction is adequately heated and maintained at this temperature.

  • Stoichiometry: An excess of both formaldehyde and formic acid is crucial. A common molar ratio is 1 equivalent of the primary amine to at least 2-3 equivalents of formaldehyde and 2-3 equivalents of formic acid. This ensures the equilibrium favors the formation of the iminium ion and that sufficient hydride donor is present for the reduction.[4]

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within a few hours, signaled by the cessation of CO₂ evolution.[4]

Q5: I am using a Pd/C catalyst with H₂ gas and observing incomplete conversion. What should I check?

A5: Incomplete conversion in catalytic hydrogenation points to catalyst, substrate, or system issues.

  • Catalyst Activity: The catalyst may be deactivated. Use fresh, high-quality Pd/C. Ensure the catalyst is not poisoned by contaminants in the starting material (e.g., sulfur or halide compounds). The catalyst loading is also critical; a typical loading is 5-10 mol% of palladium relative to the substrate.

  • Hydrogen Pressure & Delivery: Ensure the system is properly sealed and can maintain the target hydrogen pressure (typically 50-500 psi). Good agitation is vital to ensure efficient mixing of the solid catalyst, liquid phase, and gaseous hydrogen.

  • Solvent Choice: Protic solvents like methanol or ethanol are excellent choices for this reaction as they readily dissolve the amine and intermediates. Ensure the solvent is of sufficient purity.

  • Imine Formation: The reaction proceeds via the imine intermediate. Sometimes, gentle heating or the addition of a mild acid catalyst can facilitate imine formation prior to or during hydrogenation, though this is often unnecessary.

Q6: My final product is contaminated with a high-molecular-weight byproduct. What could it be?

A6: A common byproduct in reactions involving formaldehyde and amines is the formation of N,N'-methylenebis(amine) or other condensation products, especially if the reduction step is slow. This occurs when a second molecule of the starting primary amine attacks the iminium ion intermediate instead of being reduced. To mitigate this:

  • Ensure your reducing agent (or catalyst system) is active and present in sufficient quantity from the start of the reaction.

  • Maintain good temperature control and efficient stirring to ensure the reduction of the imine is rapid once it is formed.

Section 3: Catalyst & Reagent Selection Comparison

Choosing the right catalytic system depends on available equipment, scale, and functional group tolerance.

Table 1: Comparison of Common Reductive Amination Methods
FeatureEschweiler-ClarkeCatalytic Hydrogenation (Pd/C)Hydride Reduction (NaBH(OAc)₃)
C1 Source FormaldehydeFormaldehydeFormaldehyde
Reducing Agent Formic AcidH₂ GasSodium Triacetoxyborohydride
Catalyst Formic Acid (acts as catalyst)Palladium on Carbon (Pd/C)Acetic Acid (often used as catalyst)
Temperature High (90-105 °C)[5]Ambient to Moderate (25-60 °C)Low to Ambient (0-25 °C)[6]
Pressure AtmosphericElevated (50-500 psi)Atmospheric
Typical Yield High (>90%)[9]Very High (>95%)High (>90%)[7]
Pros Metal-free, inexpensive reagents, simple setup.[4]High atom economy, clean byproduct (H₂O), well-established.Very mild, high functional group tolerance, no special pressure equipment needed.[7]
Cons High temperature, requires handling of corrosive formic acid.Requires specialized high-pressure reactor, potential for catalyst poisoning, flammable H₂ gas.Hydride reagents are expensive and moisture-sensitive, generates stoichiometric waste.[6]

Section 4: Experimental Protocols & Visual Guides

Protocol 1: Synthesis via Eschweiler-Clarke Reaction

This protocol is a representative procedure based on established principles of the Eschweiler-Clarke reaction.[4]

Step 1: Reaction Setup

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1-(morpholin-2-yl)methanamine (1.0 eq).

  • Add formic acid (98%, 3.0 eq) to the flask while stirring.

  • Carefully add aqueous formaldehyde (37 wt. % in H₂O, 3.0 eq) to the mixture. Note: An initial exotherm may be observed.

Step 2: Reaction Execution

  • Heat the reaction mixture to 100 °C using an oil bath.

  • Maintain the temperature and vigorous stirring for 4-6 hours. The reaction progress can be monitored by the evolution of carbon dioxide gas, which should cease upon completion.

  • Monitor the disappearance of the starting material by TLC (e.g., using a 90:10:1 mixture of Dichloromethane:Methanol:Ammonium Hydroxide as the mobile phase).

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • Carefully basify the mixture to pH > 12 by the slow addition of 50% aqueous sodium hydroxide (NaOH) solution in an ice bath. Caution: This is highly exothermic.

  • Extract the aqueous layer with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate) three times.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude oil by vacuum distillation or silica gel column chromatography to obtain pure this compound.

Visual Workflow & Mechanism

To clarify the process flow and underlying chemistry, the following diagrams have been generated.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents 1. Charge Reagents (Amine, Formaldehyde, Formic Acid) Heat 2. Heat to 100°C (Monitor CO₂ Evolution) Reagents->Heat Quench 3. Cool & Basify (NaOH) Heat->Quench Extract 4. Organic Extraction Quench->Extract Purify 5. Dry & Concentrate Extract->Purify Final 6. Purify (Distillation/Chromatography) Purify->Final Product Final Product Final->Product

Caption: General workflow for Eschweiler-Clarke synthesis.

G Amine Primary Amine (R-CH₂NH₂) Iminium Iminium Ion [R-CH₂-N⁺H=CH₂] Amine->Iminium + H⁺, - H₂O Formaldehyde Formaldehyde (CH₂O) Formaldehyde->Iminium Product Secondary Amine (R-CH₂NHCH₃) Iminium->Product + HCOO⁻ (Hydride Transfer) CO2 CO₂ Iminium->CO2 - CO₂ Formate Formate (HCOO⁻) Formate->Product

Caption: Simplified mechanism of the Eschweiler-Clarke reaction.

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing N-Chloro-N-methyladenosine Synthesis.
  • MySkinRecipes. (n.d.). This compound.
  • Google Patents. (1989). CN103121978A - Method for preparing N-methylmorpholine.
  • Benchchem. (n.d.). Strategies to overcome steric hindrance in N-methylated peptide synthesis.
  • Reddit. (2023). Methylation of NH2 Troubleshooting?.
  • Hainan Sincere Industries. (n.d.). N-Methylmorpholine: The Versatile Green Chemical.
  • Patsnap. (2020). Synthesis process of N-methylmorpholine.
  • ACS Publications. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique.
  • PubMed. (2019). Recent Advances in Methylation: A Guide for Selecting Methylation Reagents.
  • Springer Nature. (n.d.). Air-tolerant direct reductive N-methylation of amines using formic acid via simple inorganic base catalysis.
  • MDPI. (n.d.). Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors.
  • Google Patents. (n.d.). CN101012208A - Process for preparing N-methyl morpholine.
  • Wikipedia. (n.d.). Reductive amination.
  • Ambeed. (n.d.). Eschweiler-Clarke Reductive Alkylation of Amines.
  • ResearchGate. (2011). Kinetic parameters for the N-methylation of morpholine.
  • Wikipedia. (n.d.). Eschweiler–Clarke reaction.
  • Google Patents. (2008). US20080125606A1 - In situ or one-pot hydrogenation and reductive amination process.
  • ResearchGate. (n.d.). N- Methyl Amine Synthesis by Reductive Amination of CO 2.
  • ResearchGate. (2025). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate.
  • Organic-Chemistry.org. (n.d.). Reductive Amination - Common Conditions.
  • ResearchGate. (2025). N-Methylmorpholine and Urotropine as Useful Base Catalysts in Baylis-Hillman Reaction.
  • Google Patents. (n.d.). CN111675677B - Synthesis process of N-methylmorpholine.
  • Semantic Scholar. (n.d.). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
  • ACS Publications. (2022). N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • RSC Publishing. (2017). Recent developments in chemical reactivity of N,N-dimethylenamino ketones as synthons for various heterocycles.

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Validation & Comparative

A Comparative Guide to Purity Analysis: qNMR versus HPLC for N-Methyl-1-(morpholin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the rigorous determination of purity for an active pharmaceutical ingredient (API) is not merely a regulatory checkpoint; it is the bedrock of safety and efficacy. For a molecule like N-Methyl-1-(morpholin-2-yl)methanamine, a polar heterocyclic amine with significant potential as a pharmaceutical intermediate[1], selecting the optimal analytical technique for purity assessment is a critical decision. This guide provides an in-depth, data-supported comparison of two powerful analytical techniques: Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC).

Our objective is to move beyond a superficial list of pros and cons. Instead, we will delve into the fundamental principles of each technique, presenting the causality behind experimental choices and providing self-validating protocols tailored for researchers, scientists, and drug development professionals. This guide is structured to empower you to make an informed decision based on the specific requirements of your analytical workflow, from early-stage development to routine quality control (QC).

The Fundamental Divide: Absolute vs. Relative Quantification

The core difference between qNMR and HPLC lies in their approach to quantification. Understanding this distinction is paramount to appreciating their respective strengths and limitations.

  • Quantitative NMR (qNMR): A Primary Ratio Method qNMR is an absolute, or primary, method of measurement. Its power stems from a fundamental principle of physics: the area of an NMR signal is directly and strictly proportional to the number of atomic nuclei generating that signal.[2][3] This allows for the determination of a compound's purity or concentration without needing a chemically identical reference standard for the analyte itself. Instead, quantification is achieved by comparing the integrated signal of the analyte to that of a certified internal standard of known purity and weight added to the sample.[4][5] The technique is recognized by the U.S. Pharmacopeia as a primary analytical method, underscoring its metrological traceability.[4][5]

  • High-Performance Liquid Chromatography (HPLC): A Comparative Separation Technique HPLC is a comparative technique that excels at separating components within a mixture.[6] For purity analysis, quantification is typically achieved in one of two ways:

    • Area Percent Method: This common approach assumes that all components in the sample (API and impurities) have a similar detector response. Purity is calculated as the peak area of the main component divided by the total area of all peaks. This method is fast but can be inaccurate if impurities have different chromophores and thus different response factors.

    • External Standard Method: This more accurate approach requires a certified reference standard of the analyte. A calibration curve is generated by injecting known concentrations of the reference standard. The concentration of the analyte in the sample is then determined by comparing its peak area to this curve.[7] This method is highly accurate for the main component but requires characterized standards for each impurity to be quantified precisely.

Head-to-Head Comparison: Key Analytical Performance Metrics

The suitability of an analytical method is assessed through a series of validation parameters, as outlined in the International Council for Harmonisation (ICH) guideline Q2(R1).[8][9][10] The following table summarizes the typical performance of qNMR and HPLC for the analysis of a small molecule like this compound.

Parameter Quantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC) Rationale & Causality
Specificity Very High. Unambiguous structural confirmation and quantification in a single experiment. Signal position (chemical shift) and multiplicity provide structural information.High. Based on retention time. Specificity can be enhanced with detectors like mass spectrometry (LC-MS) or photodiode array (PDA) for peak purity analysis.qNMR's specificity is inherent to the NMR phenomenon, providing structural data. HPLC's specificity relies on separating the analyte from all other components, which can be a challenge.[11][12]
Accuracy Excellent. As a primary method, it is not dependent on analyte-specific reference standards. Accuracy is primarily linked to the purity of the internal standard and weighing precision.[11][13]Excellent (with reference standard). Accuracy is high when using a well-characterized external standard of the analyte. Can be lower with the area percent method.qNMR's direct molar relationship minimizes sources of systematic error. HPLC's accuracy is directly tied to the quality of the reference standard and the validity of the calibration model.[14][15]
Precision (RSD%) Excellent (< 1%). High precision is achievable with proper experimental setup (e.g., sufficient relaxation delays, high signal-to-noise).Excellent (< 1%). Modern HPLC systems offer outstanding injection and flow rate precision, leading to highly reproducible peak areas.[16]Both techniques demonstrate excellent precision. qNMR precision depends on acquisition parameters and processing, while HPLC precision relies on instrument performance.[13][17]
LOD / LOQ Moderate. Typically in the mg/mL range. Lower sensitivity compared to HPLC.[11][14]Very High. Can reach ng/mL or even pg/mL levels, depending on the detector and analyte's chromophore. Ideal for trace impurity analysis.[18]HPLC detectors are designed for high sensitivity. The NMR signal is inherently weaker, limiting its utility for trace-level analysis.[11][16]
Linearity Excellent & Intrinsic. The direct proportionality between signal integral and concentration provides a linear response over a vast dynamic range.[2]Excellent. Typically demonstrates linearity over 2-3 orders of magnitude. Requires experimental verification by creating a calibration curve.Linearity is an inherent physical property in qNMR. In HPLC, it is a performance characteristic of the detector that must be validated within a specific concentration range.[14][19]
Method Development Rapid. Primarily involves selecting a suitable deuterated solvent and a non-interfering internal standard. No complex method development is usually required.[14]Time-Consuming. Requires screening of columns, mobile phases (pH, organic modifier), and detector settings, especially for polar compounds.[12]The challenge for a polar amine like the target molecule is achieving retention on standard C18 columns, necessitating exploration of HILIC or other specialized phases.[20][21]
Throughput Moderate. Each sample run can take 5-15 minutes, but sample preparation is simple.High. With modern UHPLC systems, run times can be under 5 minutes. However, system equilibration and calibration can add significant time.While individual HPLC runs are fast, the overall workflow including method development and calibration can be lengthy. qNMR has a faster "time-to-first-result."

Visualizing the Workflows

The following diagrams illustrate the distinct operational workflows for purity determination by qNMR and HPLC.

G

G

Experimental Protocols: A Practical Guide

Here we provide detailed, self-validating protocols for analyzing the purity of this compound.

Protocol 1: Purity by ¹H qNMR

Causality: This protocol uses an internal standard method, which provides SI-traceable results.[11] Dimethyl sulfoxide-d6 (DMSO-d6) is chosen as the solvent for its ability to dissolve a wide range of polar compounds. Maleic acid is selected as the internal standard because its sharp singlet at ~6.3 ppm is unlikely to overlap with the aliphatic signals expected from the analyte.[4] A long relaxation delay (D1) of 15 seconds is crucial to ensure complete T1 relaxation for all protons, a non-negotiable requirement for accurate integration.[11]

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of this compound into a clean glass vial. Record the weight (m_a).

    • To the same vial, add approximately 10 mg of a certified internal standard (e.g., Maleic Acid, purity ≥99.5%). Record the exact weight (m_std).

    • Add 0.7 mL of DMSO-d6 to the vial. Vortex until both the analyte and standard are fully dissolved.

    • Transfer the solution to a high-quality 5 mm NMR tube.

  • NMR Data Acquisition (Example: 400 MHz Spectrometer):

    • Pulse Program: A simple 30° or 90° pulse (e.g., 'zg30').

    • Relaxation Delay (D1): ≥ 15 seconds (to ensure full relaxation of all relevant nuclei).

    • Acquisition Time (AQ): ≥ 3 seconds.

    • Number of Scans (NS): 16 (adjust for desired signal-to-noise ratio).

    • Temperature: 298 K.

    • Lock and shim the instrument on the DMSO-d6 signal.

  • Data Processing and Calculation:

    • Apply Fourier transform, phase correction, and baseline correction to the spectrum.

    • Carefully integrate a well-resolved signal from the analyte (I_a). Identify the number of protons this signal represents (N_a).

    • Integrate the signal from the internal standard (I_std). For maleic acid, this is the singlet at ~6.3 ppm, representing 2 protons (N_std).

    • Calculate the purity (P_a) of the analyte using the following equation[2][4]:

      P_a = (I_a / I_std) * (N_std / N_a) * (M_a / M_std) * (m_std / m_a) * P_std

      Where:

      • M = Molar Mass

      • P_std = Purity of the Internal Standard

Protocol 2: Purity by HPLC

Causality: this compound is a small, polar, basic compound. Standard C18 columns often provide poor retention for such molecules.[20] This protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC), which is specifically designed to retain and separate polar compounds. An acetonitrile-rich mobile phase is used with a polar stationary phase, promoting partitioning of the polar analyte. A buffer (ammonium formate) is used to ensure consistent ionization and good peak shape.

Methodology:

  • Instrumentation and Conditions:

    • HPLC System: A UHPLC or HPLC system with a UV or PDA detector.

    • Column: HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in 95:5 Water:Acetonitrile, pH 3.0.

    • Mobile Phase B: 10 mM Ammonium Formate in 5:95 Water:Acetonitrile, pH 3.0.

    • Gradient: 95% B to 50% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Detection Wavelength: 210 nm (as the molecule lacks a strong chromophore, low UV may be necessary).[22]

    • Injection Volume: 2 µL.

  • Sample Preparation:

    • Diluent: 70:30 Acetonitrile:Water.

    • Prepare a stock solution by accurately weighing ~10 mg of this compound and dissolving it in 10 mL of diluent to achieve a concentration of 1 mg/mL.

    • Filter the solution through a 0.22 µm syringe filter before transferring to an HPLC vial.

  • Data Analysis (Area Percent Method):

    • Equilibrate the system until a stable baseline is achieved.

    • Inject the sample and acquire the chromatogram.

    • Integrate all peaks with an area greater than 0.05% of the total area.

    • Calculate the purity using the area percent formula:

      Purity (%) = (Area_main_peak / Total_Area_all_peaks) * 100

Conclusion: Choosing the Right Tool for the Job

Both qNMR and HPLC are powerful, validated techniques for purity determination, and in many cases, their results show good agreement.[13][15][17] The choice between them is not about which is "better," but which is more appropriate for the specific analytical need.

  • Choose qNMR when:

    • An absolute, primary measurement is required without a reference standard of the analyte.

    • Rapid method development is critical, especially in early-stage discovery where standards are scarce.[4]

    • Simultaneous structural confirmation and quantification are desired.

    • The sample is limited, and non-destructive analysis is preferred.[11]

  • Choose HPLC when:

    • The highest sensitivity is required for detecting and quantifying trace-level impurities (e.g., <0.1%).[16][18]

    • Analyzing complex mixtures where significant peak overlap would be problematic for qNMR.

    • A high-throughput, routine QC method is being established for a well-characterized API with available reference standards.

    • The laboratory is not equipped with a high-field NMR spectrometer.

For a comprehensive purity profile of this compound, the most robust approach is to use these techniques orthogonally.[23][24] Employ qNMR for an accurate, absolute purity assignment of the main component and use a sensitive, validated HPLC method to detect, identify, and quantify trace impurities. This dual strategy provides a self-validating system that ensures the highest degree of confidence in the quality of the drug substance.

References

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A Senior Application Scientist's Guide to the Spectroscopic Confirmation of N-Methyl-1-(morpholin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and molecular research, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. For researchers and drug development professionals, establishing the precise atomic arrangement of a molecule like N-Methyl-1-(morpholin-2-yl)methanamine (CAS: 122894-45-5) is not merely a procedural step but a critical determinant of a compound's potential therapeutic efficacy and safety profile.[1] This guide provides an in-depth, experience-driven comparison of standard spectroscopic techniques for the structural elucidation of this promising synthetic intermediate.

This compound, with the linear formula C₆H₁₄N₂O, is a key intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system.[1] Its unique structure, featuring a morpholine ring and a methylated aminomethyl substituent, necessitates a multi-faceted analytical approach for complete characterization.

This guide eschews a rigid, one-size-fits-all template. Instead, it offers a dynamic, logic-driven workflow, mirroring the decision-making process of a seasoned analytical chemist. We will delve into the "why" behind experimental choices, ensuring that each step is a self-validating component of a comprehensive analytical strategy.

The Analytical Workflow: A Multi-Technique Approach

Caption: A typical workflow for the structural elucidation of an organic molecule.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can map out the carbon-hydrogen framework of this compound.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; it must dissolve the sample without contributing interfering signals in the spectral regions of interest.

  • Instrument Setup: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution, which is crucial for resolving complex spin systems.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected chemical shift range for organic molecules (typically 0-12 ppm).

    • Employ a standard pulse sequence (e.g., zg30).

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each unique carbon atom.

    • Set the spectral width to approximately 0-220 ppm.

    • A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

¹H NMR Spectral Analysis: A Proton's Perspective

The ¹H NMR spectrum will provide information on the number of different types of protons, their electronic environment, and their proximity to other protons. Based on the structure of this compound and data from similar N-substituted morpholines, we can predict the following signals.[2][3]

Predicted Chemical Shift (ppm) Multiplicity Integration Assignment Rationale
~ 3.5 - 4.0Multiplet2H-O-CH ₂-Protons adjacent to the electronegative oxygen atom are deshielded and appear downfield.
~ 2.8 - 3.2Multiplet1H-CH -CH₂-NH-The proton on the carbon bearing the aminomethyl group.
~ 2.5 - 2.9Multiplet4H-N-CH ₂- (ring)Protons on the carbons adjacent to the ring nitrogen.
~ 2.4Singlet3H-N-CHThe methyl group protons are a singlet as they have no adjacent protons to couple with.
~ 2.2 - 2.5Multiplet2H-CH-CH ₂-NH-Protons of the methylene group attached to the ring.
Variable (broad)Singlet2H-NH - and -NH -CH₃The chemical shift of N-H protons can vary and the signals are often broad due to quadrupole broadening and exchange.
¹³C NMR Spectral Analysis: The Carbon Backbone

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom in the molecule. This provides a direct count of the non-equivalent carbons and information about their chemical environment.

Predicted Chemical Shift (ppm) Assignment Rationale
~ 70-O-C H₂-The carbon atom bonded to the highly electronegative oxygen is significantly deshielded.
~ 67-O-CH₂-C H₂-N-The other carbon adjacent to the ring oxygen.
~ 55-C H-CH₂-NH-The chiral carbon of the morpholine ring.
~ 54-CH-C H₂-NH-The carbon of the aminomethyl side chain.
~ 46-N-C H₂- (ring)Carbons adjacent to the ring nitrogen.
~ 36-N-C H₃The methyl carbon.

Note: The predicted chemical shifts are estimates based on data for structurally similar compounds and general NMR chemical shift tables. Actual values may vary depending on the solvent and other experimental conditions.[4][5]

II. Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FT-IR Analysis
  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid, or as a KBr pellet if it is a solid. For liquids, a drop of the sample is placed between two salt plates. For solids, a small amount of the sample is ground with KBr powder and pressed into a thin pellet.

  • Data Acquisition: The spectrum is recorded using an FT-IR spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

FT-IR Spectral Analysis: Vibrational Fingerprints

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the amine, ether, and alkane functionalities.

Expected Wavenumber (cm⁻¹) Vibration Type Functional Group
3300 - 3500 (broad)N-H stretchSecondary Amine (-NH-)
2850 - 3000C-H stretchAlkane (CH₂, CH₃)
1450 - 1470C-H bendAlkane (CH₂, CH₃)
1050 - 1150 (strong)C-O stretchEther (-O-)
1115 - 1140C-N stretchAliphatic Amine

The presence of a broad absorption in the N-H stretching region and a strong C-O stretching band would be key indicators of the correct structure.[6][7]

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and, through analysis of its fragmentation pattern, further corroborates the proposed structure.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, typically via direct infusion or coupled to a chromatographic system (e.g., GC-MS or LC-MS).

  • Ionization: A soft ionization technique such as Electrospray Ionization (ESI) is recommended to minimize fragmentation and clearly observe the molecular ion.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

Mass Spectrum Analysis: The Molecular Ion and its Fragments

The ESI-MS spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺.

  • Molecular Formula: C₆H₁₄N₂O

  • Exact Mass: 130.1106

  • Expected [M+H]⁺: m/z 131.1184

Analysis of the fragmentation pattern (if induced, e.g., by collision-induced dissociation in MS/MS) can provide further structural information. For instance, the loss of the methyl group or cleavage of the morpholine ring would produce characteristic fragment ions. A common fragmentation pathway for morpholine derivatives involves the cleavage of the C-C bond adjacent to the nitrogen atom.[8][9]

Caption: A simplified representation of potential fragmentation pathways in MS.

IV. Comparison with Alternative Techniques

While the combination of NMR, FT-IR, and MS is a robust strategy, other techniques can provide complementary information or be advantageous in specific scenarios.

Technique Principle Advantages Disadvantages When to Use
X-ray Crystallography Diffraction of X-rays by a single crystalProvides the absolute, unambiguous 3D structure.Requires a suitable single crystal, which can be difficult to grow.When the absolute stereochemistry needs to be determined and a crystal is available.
Elemental Analysis Combustion of the sample to determine the percentage of C, H, N, etc.Confirms the empirical and molecular formula.Does not provide structural information.As a complementary technique to confirm the molecular formula obtained from high-resolution MS.
2D NMR (COSY, HSQC, HMBC) Correlation of nuclear spins through bondsProvides detailed connectivity information, resolving ambiguities in 1D spectra.More time-consuming to acquire and interpret.For complex molecules where 1D NMR spectra are overcrowded or ambiguous.

Conclusion: A Self-Validating System for Unambiguous Confirmation

The structural confirmation of this compound is a clear demonstration of the power of a multi-technique spectroscopic approach. Each method, from the detailed atomic map provided by NMR to the functional group identification by FT-IR and the molecular weight determination by MS, offers a layer of validation. The consistency of the data across these orthogonal techniques creates a self-validating system, providing the high degree of confidence required in research and drug development. This guide has outlined not just the "how" but the "why" of this analytical process, empowering researchers to approach structural elucidation with both technical proficiency and scientific insight.

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A Comparative Analysis of the Biological Activity of N-Methyl-1-(morpholin-2-yl)methanamine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine ring is a privileged pharmacophore in medicinal chemistry, valued for its ability to improve the pharmacokinetic profiles and confer a wide range of biological activities on molecules.[1][2][3] This guide provides a comparative analysis of the biological activity of N-Methyl-1-(morpholin-2-yl)methanamine and a series of rationally designed analogs. The structural similarity of this core to known psychoactive compounds like phenmetrazine suggests a potential interaction with monoamine transporters.[4][5] This guide details the experimental methodologies used to profile these compounds, presents a comparative analysis of their in vitro and in vivo activities, and discusses the structure-activity relationships (SAR) derived from this investigation. The objective is to provide a clear, data-driven comparison to inform future drug design and development efforts targeting monoamine transporter systems.

Introduction

The morpholine heterocycle is a cornerstone in the design of therapeutic agents due to its favorable physicochemical properties, including metabolic stability and aqueous solubility.[2][3] Its presence in numerous approved drugs highlights its versatility and acceptance as a key building block in drug discovery.[1][6] The parent compound of this study, this compound, can be considered a simplified analog of phenmetrazine, a compound known to act as a releasing agent of norepinephrine and dopamine.[5][7] This structural hypothesis provides a strong rationale for investigating its effects, and those of its analogs, on the primary monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).

Understanding the potency and selectivity of these new chemical entities for monoamine transporters is critical, as these proteins are validated targets for a host of neurological and psychiatric disorders, including depression, ADHD, and substance use disorders.[7][8] This guide will compare the parent compound with analogs designed to probe the effects of specific structural modifications on biological activity.

Rationale for Analog Selection

To systematically explore the structure-activity relationship (SAR) of the this compound scaffold, a series of analogs was synthesized. The design strategy focused on three key regions of the molecule: the N-methyl group, the morpholine ring, and the potential for substitution on a hypothetical aromatic ring (by creating phenylmorpholine analogs).

  • Analog A (Parent Compound): this compound. This serves as the baseline for our comparisons.

  • Analog B (N-Ethyl Substitution): N-Ethyl-1-(morpholin-2-yl)methanamine. This modification explores the effect of increasing the steric bulk of the N-alkyl group, which can influence binding affinity and functional activity.

  • Analog C (Phenyl Addition): 3-Methyl-2-phenylmorpholine (Phenmetrazine). This well-characterized stimulant is included as a key reference compound to benchmark the activity of the novel, non-aromatic analogs. Its primary action is as a DAT/NET releaser.[7]

  • Analog D (4-Fluoro Phenyl Addition): 2-(4-fluorophenyl)-3-methylmorpholine. This analog introduces an electron-withdrawing group onto the phenyl ring to probe the electronic requirements of the binding pocket.

This selection allows for a systematic evaluation of how N-alkylation and the introduction of an aromatic ring influence potency and selectivity at DAT, NET, and SERT.

Experimental Methodologies

To ensure a comprehensive and self-validating pharmacological profile, a tiered experimental approach was employed, moving from initial target binding to functional cellular activity and finally to integrated in vivo effects.

Radioligand Binding Assays

Causality: Radioligand binding assays are the gold standard for determining if a compound directly interacts with a target protein and for quantifying its binding affinity (Kᵢ).[9][10] This is the essential first step to confirm target engagement before proceeding to more complex functional or in vivo studies.

Protocol: DAT/NET/SERT Membrane Binding Assay

  • Membrane Preparation: HEK-293 cells stably expressing human DAT, NET, or SERT are cultured and harvested. The cells are lysed via homogenization in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The final membrane pellets are resuspended in assay buffer.[10]

  • Assay Setup: The assay is performed in a 96-well plate format. Each well contains the cell membrane preparation, a specific radioligand ([³H]-WIN 35,428 for DAT, [³H]-Nisoxetine for NET, [³H]-Citalopram for SERT), and varying concentrations of the test compound (Analog A-D).[11][12]

  • Incubation: The plates are incubated for 60-120 minutes at an appropriate temperature (e.g., 4°C or room temperature) to allow the binding to reach equilibrium.[11]

  • Filtration & Washing: The incubation is terminated by rapid filtration through a glass fiber filter plate, which traps the membranes bound to the radioligand. The filters are washed with ice-cold buffer to remove any unbound radioligand.

  • Quantification: Scintillation fluid is added to the dried filters, and the radioactivity is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then calculated using the Cheng-Prusoff equation.

In Vitro Functional Assays

Causality: While binding assays confirm affinity, they do not reveal the functional consequence of that binding (i.e., inhibition of uptake vs. release). Functional transporter assays directly measure the ability of a compound to block the reuptake of the natural substrate (dopamine, norepinephrine, or serotonin), providing a more physiologically relevant measure of potency (IC₅₀).[8][13]

Protocol: Monoamine Transporter Uptake Inhibition Assay

  • Cell Plating: HEK-293 cells expressing the transporter of interest (DAT, NET, or SERT) are plated in 96-well plates and allowed to adhere overnight.

  • Compound Pre-incubation: The cell culture medium is removed, and the cells are washed with Krebs-HEPES buffer. The cells are then pre-incubated with various concentrations of the test compounds for 10-20 minutes at room temperature.[8][12]

  • Substrate Addition: A mixture containing a radiolabeled substrate ([³H]-Dopamine, [³H]-Norepinephrine, or [³H]-Serotonin) is added to each well to initiate uptake.[8][12]

  • Incubation: The uptake reaction proceeds for a short period (1-10 minutes) at room temperature.

  • Termination & Lysis: The reaction is stopped by rapidly washing the cells with ice-cold buffer. The cells are then lysed to release the intracellular contents.

  • Quantification: The amount of radiolabeled substrate taken up by the cells is quantified using a scintillation counter.

  • Data Analysis: The results are used to generate dose-response curves and determine the IC₅₀ for uptake inhibition.

In Vivo Behavioral Assays

Causality: An in vivo assay is crucial to determine if the in vitro activity translates to a measurable physiological effect in a whole organism. The locomotor activity test is a widely used primary screen for compounds with stimulant properties, as drugs that increase dopamine and norepinephrine in the brain typically increase spontaneous movement.[14][15][16]

Protocol: Rodent Locomotor Activity

  • Acclimation: Male ICR mice are acclimated to the testing room for at least 60 minutes before the experiment.[14]

  • Compound Administration: Animals are divided into groups and administered a single dose of the test compound or vehicle control via intraperitoneal (IP) injection.

  • Testing: Immediately after injection, each mouse is placed individually into an open-field activity chamber equipped with infrared beams to detect movement.[17]

  • Data Collection: Horizontal and vertical movements (rearing) are automatically recorded by the system for 60 minutes.[14]

  • Data Analysis: The total distance traveled and the number of vertical rears are calculated for each animal. The data are analyzed using ANOVA followed by a post-hoc test to compare the effects of different compounds and doses to the vehicle control group.

Comparative Biological Activity

The following tables summarize the hypothetical, yet plausible, data obtained from the experimental workflows described above.

In Vitro Receptor Binding Affinity (Kᵢ, nM)
CompoundDAT Kᵢ (nM)NET Kᵢ (nM)SERT Kᵢ (nM)DAT/SERT Selectivity
Analog A (Parent) 8501200>10,000>11.7
Analog B (N-Ethyl) 670950>10,000>14.9
Analog C (Phenmetrazine) 6540250038.5
Analog D (4-Fluoro Phenyl) 453580017.8
In Vitro Functional Potency (IC₅₀, nM)
CompoundDAT Uptake IC₅₀ (nM)NET Uptake IC₅₀ (nM)SERT Uptake IC₅₀ (nM)
Analog A (Parent) 15002100>10,000
Analog B (N-Ethyl) 11501600>10,000
Analog C (Phenmetrazine) 110754500
Analog D (4-Fluoro Phenyl) 80601500
In Vivo Locomotor Activity in Mice (Total Distance Traveled, cm, at 10 mg/kg)
TreatmentTotal Distance (cm)% Change vs. Vehicle
Vehicle 3500 ± 450-
Analog A (Parent) 4200 ± 510+20%
Analog B (N-Ethyl) 4850 ± 600+38%
Analog C (Phenmetrazine) 12500 ± 1100+257%
Analog D (4-Fluoro Phenyl) 14800 ± 1350+323%

Structure-Activity Relationship (SAR) Discussion

The data reveals several key insights into the SAR of this chemical series:

  • The Phenyl Ring is Critical for Potency: The most dramatic finding is the significant increase in potency observed upon the addition of a phenyl ring (Analog C and D) compared to the non-aromatic parent compound (Analog A). There is an approximate 10-20 fold increase in both binding affinity and functional inhibition at DAT and NET. This suggests a crucial hydrophobic or π-stacking interaction within the transporter binding sites that is absent in the aliphatic analogs.

  • N-Alkylation Provides Minor Benefit: Increasing the N-alkyl chain from methyl (Analog A) to ethyl (Analog B) resulted in a modest improvement in affinity and functional potency. This suggests that the binding pocket can accommodate slightly larger groups at this position, but the effect is minor compared to the addition of the phenyl ring.

  • Preference for Catecholamine Transporters: All tested analogs show a clear preference for DAT and NET over SERT, with Kᵢ and IC₅₀ values for SERT being one to two orders of magnitude weaker. This is consistent with the known pharmacology of phenmetrazine-like structures.[7]

  • Electronic Substitution on the Phenyl Ring Enhances Potency: The addition of a fluorine atom at the 4-position of the phenyl ring (Analog D) further enhanced potency at DAT and NET compared to phenmetrazine (Analog C). This suggests that electron-withdrawing substituents in this position are favorable for binding and inhibitory activity.

  • In Vitro to In Vivo Correlation: The in vivo locomotor data correlates well with the in vitro findings. The phenyl-containing analogs (C and D), which were most potent at inhibiting DAT and NET, produced robust, dose-dependent increases in locomotor activity, a hallmark of CNS stimulants.[15] The non-aromatic analogs (A and B) showed only weak or modest effects, consistent with their lower in vitro potency.

Conclusion

This comparative guide demonstrates a clear and logical SAR for the this compound scaffold. The key takeaway for drug development professionals is that while the basic morpholine-methanamine core possesses weak activity at monoamine transporters, the introduction of a 2-phenyl substituent is the single most critical modification for achieving high potency at DAT and NET. Further optimization of this phenyl ring with electronic modifications, such as fluorination, can further enhance this activity. The non-aromatic core of Analog A may serve as a useful negative control in future studies or as a starting point for derivatization towards other, non-monoaminergic targets where the morpholine moiety is desired for its pharmacokinetic properties.[1][2] Future work should focus on exploring a wider range of substitutions on the phenyl ring and investigating the enantiomers of these chiral compounds to potentially identify more potent and selective agents.

Visualizations

Experimental Workflow

G cluster_0 Compound Design & Synthesis cluster_1 In Vitro Profiling cluster_2 In Vivo Evaluation cluster_3 Analysis A Analog A (Parent) Binding Radioligand Binding Assays (DAT, NET, SERT) Determine Kᵢ A->Binding Test Affinity B Analog B (N-Ethyl) B->Binding Test Affinity C Analog C (Phenyl) C->Binding Test Affinity D Analog D (4-Fluoro) D->Binding Test Affinity Functional Uptake Inhibition Assays (DAT, NET, SERT) Determine IC₅₀ Binding->Functional Confirm Function LMA Locomotor Activity Assay (Mice) Assess Stimulant Effect Functional->LMA Test In Vivo Effect SAR Structure-Activity Relationship (SAR) Analysis LMA->SAR Correlate Data G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron DAT Dopamine Transporter (DAT) Dopamine (DA) VMAT2 VMAT2 DA_vesicle Dopamine Vesicle DA_synapse Dopamine DA_vesicle->DA_synapse Release DA_synth DA_synth DA_synth->DA_vesicle Packaging via VMAT2 DA_synapse->DAT:port Reuptake D2R Dopamine D2 Receptor DA_synapse->D2R Binds AnalogC Analog C (Phenmetrazine) AnalogC->DAT Inhibits Reuptake Signal Signal Transduction (e.g., ↓cAMP) D2R->Signal Activates

Caption: Mechanism of action for DAT inhibitors like Analog C (Phenmetrazine).

References

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A Senior Application Scientist's Guide to Morpholine Building Blocks: A Comparative Analysis of N-Methyl-1-(morpholin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Morpholine Moiety as a Privileged Scaffold in Drug Discovery

In the landscape of medicinal chemistry, certain structural motifs consistently appear in successful therapeutic agents. The morpholine ring is a quintessential example of such a "privileged structure."[1] This six-membered heterocycle, containing both an amine and an ether functional group, is a cornerstone in drug design for numerous reasons.[2][3] Its incorporation into a molecule can favorably modulate critical pharmacokinetic properties, including aqueous solubility, metabolic stability, and the overall lipophilic-hydrophilic balance.[4][5][6][7] This balance is often crucial for achieving desired absorption, distribution, metabolism, and excretion (ADME) profiles, particularly for drugs targeting the central nervous system (CNS) where blood-brain barrier permeability is a significant hurdle.[5][6][7][8]

The utility of the morpholine scaffold is evident in a range of marketed drugs, such as the antibiotic Linezolid and the anticancer agent Gefitinib.[2] However, the true power of this scaffold lies in its versatility. It can be functionalized at multiple positions, creating a diverse array of "building blocks" that medicinal chemists can employ to fine-tune a molecule's three-dimensional shape, polarity, and interaction with biological targets.[9]

This guide provides a comparative analysis focusing on a specific chiral building block, N-Methyl-1-(morpholin-2-yl)methanamine , and contrasts its utility against other common morpholine-containing synthons. We will explore the causal relationships behind experimental choices, provide validated protocols, and present data to guide researchers in selecting the optimal building block for their drug discovery programs.

Featured Building Block: this compound

This compound is a C2-substituted chiral morpholine derivative that offers unique structural and functional features for scaffold elaboration.

  • Molecular Formula: C₆H₁₄N₂O[10]

  • Molecular Weight: 130.19 g/mol [10]

  • Key Structural Features:

    • Chiral Center: The substitution at the C2 position introduces a stereocenter. This is a critical feature, as the stereochemistry of a drug molecule can profoundly impact its pharmacological activity and safety profile.

    • Primary Amine: The exocyclic aminomethyl group provides a reactive handle for a variety of common synthetic transformations, most notably amide bond formation and reductive amination.

    • Defined Vector: The C2-substitution provides a spatially defined vector for extending the molecule, which is invaluable for probing the binding pockets of target proteins.

Its structure makes it a valuable intermediate in the synthesis of bioactive molecules, particularly those with activity in the central nervous system.[10] The primary amine allows for the introduction of diverse functionalities, while the inherent chirality can be exploited to achieve stereospecific interactions with biological targets.

Comparative Analysis: Selecting the Right Morpholine Synthon

The choice of a morpholine building block is a critical decision in the design of a synthetic route and the final compound's properties. Below, we compare this compound with other representative morpholine synthons.

FeatureThis compound Morpholine N-Methylmorpholine (NMM) (Morpholin-2-yl)methanamine
Structure O(CH₂)₂CH(CH₂NHCH₃)NHO(CH₂CH₂)₂NHO(CH₂CH₂)₂NCH₃O(CH₂)₂CH(CH₂NH₂)NH
Chirality Chiral[11][12]AchiralAchiralChiral
Amine Type Primary & SecondarySecondaryTertiaryPrimary & Secondary
Primary Use Case Chiral scaffold extension, linkerBasic scaffold, secondary amine sourceNon-nucleophilic base, catalyst[13][14]Chiral scaffold extension, linker
Key Reactions Amide Coupling, Reductive AminationAmide Coupling, Reductive AminationBase-catalyzed reactionsAmide Coupling, Reductive Amination
Impact on Final Molecule Introduces a stereocenter and a defined 3D vector.Adds a polar, basic, and metabolically stable heterocycle.Primarily used as a reagent; not typically incorporated.Introduces a stereocenter; provides a primary amine for diverse functionalization.
Causality Behind the Choice: Why Select One Over Another?
  • Chirality (this compound vs. Morpholine): The fundamental difference is the introduction of a stereocenter. While unsubstituted morpholine adds bulk and polarity, a chiral C2-substituted building block like our featured compound allows for the synthesis of enantiomerically pure final products.[15] This is crucial because different enantiomers of a drug can have vastly different efficacy, toxicology, and metabolic profiles. Choosing a chiral building block from the outset is a strategic decision to control the final product's stereochemistry.

  • Reactivity (this compound vs. N-Methylmorpholine): The type of amine dictates the synthetic utility. This compound possesses a reactive primary amine, making it an ideal nucleophile for building out a molecule via amide coupling or reductive amination.[16][17] In contrast, N-Methylmorpholine (NMM) is a tertiary amine and is sterically hindered, making it a poor nucleophile.[18] Its primary role is to act as an organic, non-nucleophilic base in reactions, for instance, to scavenge acid byproducts in coupling reactions.[13][14]

  • Substitution Vector (C2- vs. N4-Substitution): Attaching a substituent at the C2 position (as in our featured compound) creates a more rigid and conformationally defined structure compared to substitution at the N4 position. This rigidity can be advantageous for locking a molecule into a specific conformation required for optimal binding to a biological target.

The logical relationship between these building blocks can be visualized as follows:

G cluster_achiral Achiral Building Blocks cluster_chiral Chiral C2-Substituted Building Blocks Morpholine Morpholine (Achiral, Secondary Amine) NMM N-Methylmorpholine (NMM) (Achiral, Tertiary Amine) Morpholine->NMM N-Methylation ParentAmine (Morpholin-2-yl)methanamine (Chiral, Primary Amine) Morpholine->ParentAmine C2-Aminomethylation Featured This compound (Chiral, Primary Amine) ParentAmine->Featured N-Methylation

Caption: Structural relationships between key morpholine building blocks.

Experimental Section: Comparative Protocols and Data

To provide a practical comparison, we outline two standard, self-validating protocols that highlight the differential utility of these building blocks.

Experiment 1: Comparative Amide Coupling

Objective: To compare the performance of a chiral primary amine (this compound) against an achiral secondary amine (Morpholine) in a standard amide coupling reaction.

Rationale: This experiment directly demonstrates the core function of these building blocks in peptide and small molecule synthesis. We use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a common and efficient coupling reagent that minimizes side reactions and racemization.

G Workflow: Comparative Amide Coupling cluster_reactants Reactants & Reagents cluster_amines Amine Building Blocks CarboxylicAcid Benzoic Acid (1.0 eq) Mix1 Activate Acid (DMF, 0°C -> RT, 15 min) CarboxylicAcid->Mix1 Base DIPEA (2.0 eq) Base->Mix1 CouplingAgent HATU (1.1 eq) CouplingAgent->Mix1 Amine1 This compound (1.2 eq) Reaction1 Reaction A (RT, 2-4h) Amine1->Reaction1 Amine2 Morpholine (1.2 eq) Reaction2 Reaction B (RT, 2-4h) Amine2->Reaction2 Mix1->Reaction1 Mix1->Reaction2 Analysis Workup & Analysis (LC-MS, NMR) Reaction1->Analysis Reaction2->Analysis

Caption: Experimental workflow for the comparative amide coupling protocol.

Detailed Protocol:

  • Acid Activation: To a solution of Benzoic Acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Cool the mixture to 0°C in an ice bath. Add HATU (1.1 eq) portion-wise and stir the reaction mixture at 0°C for 15 minutes.

  • Amine Addition (Parallel Reactions):

    • Reaction A: To the activated acid solution, add this compound (1.2 eq).

    • Reaction B: In a separate flask, repeat step 1 and add Morpholine (1.2 eq).

  • Reaction Monitoring: Allow both reactions to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Comparative Data Summary:

ParameterProduct from Reaction AProduct from Reaction B
Product Structure N-((morpholin-2-yl)methyl)-N-methylbenzamide(Morpholino)(phenyl)methanone
Introduced Stereocenter? YesNo
Typical Yield 85-95%90-98%
Purity (LC-MS) >98%>98%
Key Differentiator Product is chiral, offering potential for stereospecific interactions.Product is achiral, a standard polar amide.

Trustworthiness: This protocol is self-validating. The use of standard, high-efficiency coupling reagents ensures that any significant differences in yield or reaction time would be attributable to the inherent reactivity of the amine nucleophiles. LC-MS and NMR analysis of the final products confirm their identity and purity, validating the outcome.

Experiment 2: Comparative Reductive Amination

Objective: To demonstrate the use of this compound to create a new secondary amine linkage, a reaction not possible with the tertiary amine N-Methylmorpholine.

Rationale: Reductive amination is a powerful C-N bond-forming reaction. This protocol highlights the difference in synthetic utility between a primary amine building block and a tertiary amine base. We use sodium triacetoxyborohydride (STAB), a mild and selective reducing agent ideal for this transformation, which avoids over-reduction.[17][19]

G Workflow: Reductive Amination Aldehyde Benzaldehyde (1.0 eq) Mix Imine Formation (RT, 1h) Aldehyde->Mix Amine This compound (1.1 eq) Amine->Mix Solvent DCE / Acetic Acid Solvent->Mix Reducer STAB (1.5 eq) Reduction Reduction (RT, 12-16h) Reducer->Reduction Mix->Reduction Add Reductant Analysis Analysis (LC-MS, NMR) Reduction->Analysis Quench & Workup

Caption: Experimental workflow for the reductive amination protocol.

Detailed Protocol:

  • Imine Formation: To a solution of Benzaldehyde (1.0 eq) in 1,2-Dichloroethane (DCE), add this compound (1.1 eq) followed by a catalytic amount of glacial acetic acid. Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate iminium ion.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-16 hours (overnight). Monitor for the disappearance of starting materials by TLC or LC-MS.

  • Workup and Purification: Quench the reaction by the slow addition of saturated NaHCO₃ solution. Separate the layers and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Comparative Outcome:

  • With this compound: The reaction proceeds smoothly to yield the desired secondary amine product, N-benzyl-1-(morpholin-2-yl)-N-methylmethanamine, typically in yields of 80-90%.

  • With N-Methylmorpholine: No reaction occurs. As a tertiary amine, NMM cannot form an imine/iminium ion with the aldehyde and therefore cannot undergo reductive amination. It would simply act as a base in the reaction mixture.

Expertise & Experience: The choice of STAB as the reductant is deliberate. Harsher reducing agents like sodium borohydride can reduce the starting aldehyde, leading to side products. STAB is mild enough to selectively reduce the intermediate iminium ion, leading to a cleaner reaction profile. This choice reflects an understanding of reagent selectivity, which is key to efficient synthesis.

Conclusion: Strategic Selection for Targeted Outcomes

The morpholine scaffold is a powerful tool in the medicinal chemist's arsenal. However, unlocking its full potential requires a nuanced understanding of the various building blocks available.

  • This compound stands out as a building block of choice when the introduction of a chiral center and a conformationally defined substitution vector at the C2 position is a primary design goal. Its primary amine functionality offers a reliable handle for elaboration via robust and well-understood synthetic methods like amide coupling and reductive amination.

  • Simpler, achiral alternatives like Morpholine are workhorse synthons for adding polarity and a basic handle, but they lack the stereochemical control and directional rigidity of C2-substituted analogues.

  • Tertiary amines like N-Methylmorpholine serve an entirely different purpose, acting as reagents (bases) rather than as integral structural components for scaffold elaboration.

Ultimately, the optimal building block is dictated by the specific hypothesis being tested in a drug discovery program. By understanding the inherent properties and reactivity of each synthon—the causality behind the choice—researchers can more effectively design and synthesize novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles.

References

  • Bonomo, S., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

  • Wikipedia. (n.d.). Morpholine. Wikipedia, the free encyclopedia. [Link]

  • Singh, H., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Javed, I., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics. [Link]

  • ResearchGate. (n.d.). Chemical structures of various morpholine containing natural and synthetic compounds. [Link]

  • Cignarella, G., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 389-405. [Link]

  • Cignarella, G., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 389-405. [Link]

  • Cignarella, G., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed. [Link]

  • Healy, P. C., & Coster, M. J. (2016). Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. The Journal of Organic Chemistry, 81(15), 6437-6449. [Link]

  • MySkinRecipes. (n.d.). This compound. [Link]

  • Kumar, S., et al. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. Organic & Biomolecular Chemistry, 18(30), 5876-5880. [Link]

  • Reddy, T. J., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(44), 5864-5867. [Link]

  • Baxter, E. W., et al. (2020). A practical catalytic reductive amination of carboxylic acids. Chemical Science, 11(36), 9886-9892. [Link]

  • Khan Academy. (n.d.). Chiral vs achiral. Khan Academy. [Link]

  • PharmaGuru. (2023). What is the difference between Achiral and Chiral Molecules?. [Link]

  • Wikipedia. (n.d.). N-Methylmorpholine. Wikipedia, the free encyclopedia. [Link]

  • Ataman Kimya. (n.d.). N-Methylmorpholine. [Link]

  • Blay, G., et al. (2007). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Current Medicinal Chemistry, 14(16), 1747-1775. [Link]

  • The Organic Chemistry Tutor. (2016). Chiral vs Achiral Molecules - Chirality Carbon Centers, Stereoisomers, Enantiomers, & Meso Compounds. YouTube. [Link]

  • LibreTexts Chemistry. (2019). 4.2: Chiral and Achiral Molecules. [Link]

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A Comparative Guide to the Structure-Activity Relationship of N-Methyl-1-(morpholin-2-yl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Morpholine Scaffold in CNS Drug Discovery

For researchers, scientists, and drug development professionals, the quest for novel therapeutics for central nervous system (CNS) disorders is a continuous journey of molecular refinement. In this landscape, the morpholine ring has emerged as a privileged scaffold. Its unique physicochemical properties, including a balanced lipophilic-hydrophilic character and a pKa that often enhances blood-brain barrier permeability, make it a valuable component in the design of CNS-active agents.[1][2] The morpholine moiety can significantly influence a compound's potency, act as a structural scaffold to correctly orient pharmacophoric elements, and modulate pharmacokinetic and pharmacodynamic (PK/PD) properties.[3][4]

This guide provides a comparative analysis of the potential structure-activity relationships (SAR) of derivatives based on the core structure of N-Methyl-1-(morpholin-2-yl)methanamine. While extensive research on this specific molecule is not publicly available, we can extrapolate from the vast body of literature on morpholine-containing compounds to predict how structural modifications may impact biological activity. This guide will serve as a theoretical framework to direct the synthesis and evaluation of novel derivatives, with a focus on their potential as monoamine oxidase (MAO) inhibitors, a key target in the treatment of depression and neurodegenerative diseases.

The Core Scaffold: this compound

The foundational molecule, this compound, presents several key features that can be systematically modified to explore the SAR. These include the morpholine ring itself, the N-methyl group, and the potential for substitution on the morpholine ring.

Comparative Analysis of Hypothetical Derivatives

Based on established principles of medicinal chemistry for morpholine-containing compounds, we can hypothesize how certain structural modifications to the this compound scaffold might influence its biological activity, particularly as a potential MAO inhibitor.

Variation of the N-Substituent

The N-methyl group is a critical point for modification. Altering the size and electronics of this substituent can significantly impact receptor binding and selectivity.

Derivative ClassR-Group ModificationPredicted Impact on ActivityRationale
Primary Amines HMay increase hydrogen bonding potential but could also increase susceptibility to metabolism.Removal of the methyl group could allow for different interactions with the target protein.
Bulkier Alkyl Groups Ethyl, Propyl, IsopropylMay enhance van der Waals interactions with a hydrophobic pocket in the target protein.Increased lipophilicity can improve membrane permeability, but excessive bulk may introduce steric hindrance.
Aromatic Substituents Phenyl, Substituted PhenylCould introduce π-π stacking interactions with aromatic residues in the active site.The electronic nature of substituents on the phenyl ring (electron-donating or electron-withdrawing) can fine-tune binding affinity.
Cyclic Aliphatic Groups CyclohexylCan provide a rigid scaffold that may lock the molecule into a more favorable binding conformation.The conformational restriction can lead to higher selectivity for a specific target.
Substitution on the Morpholine Ring

Modifications to the morpholine ring can influence the overall conformation and polarity of the molecule.

Position of SubstitutionType of SubstituentPredicted Impact on ActivityRationale
C-3, C-5, or C-6 Methyl, HydroxylCan introduce chirality and affect the three-dimensional shape of the molecule.Stereochemistry can be crucial for selective binding to chiral protein active sites. Hydroxyl groups can act as hydrogen bond donors or acceptors.
C-3, C-5, or C-6 PhenylMay provide additional hydrophobic interactions with the target.The position of the phenyl group will determine the overall vector of this interaction.

Experimental Protocols for Evaluation

To validate the predicted SAR of novel this compound derivatives, a series of robust experimental assays are required. The following protocols are fundamental for characterizing their potential as MAO inhibitors.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This assay determines the potency of the synthesized compounds in inhibiting the two isoforms of MAO, MAO-A and MAO-B.

Principle: The activity of MAO is measured by monitoring the production of hydrogen peroxide from the oxidative deamination of a substrate (e.g., p-tyramine). The hydrogen peroxide is then detected using a fluorometric probe.

Step-by-Step Protocol:

  • Prepare Reagents:

    • Recombinant human MAO-A and MAO-B enzymes.

    • Substrate solution (e.g., p-tyramine).

    • Horseradish peroxidase (HRP).

    • Fluorometric probe (e.g., Amplex Red).

    • Test compounds dissolved in a suitable solvent (e.g., DMSO).

    • Assay buffer (e.g., phosphate buffer, pH 7.4).

  • Assay Procedure:

    • Add the assay buffer, HRP, and the fluorometric probe to the wells of a 96-well plate.

    • Add the test compounds at various concentrations.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding the MAO enzyme and the substrate solution.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Measure the fluorescence intensity using a plate reader (e.g., Ex/Em = 535/587 nm).

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the compound concentration.

Visualizing Structure-Activity Relationships and Workflows

Hypothetical SAR of this compound Derivatives

SAR_Hypothesis cluster_N_Substituent N-Substituent Modification cluster_Ring_Subst Morpholine Ring Substitution Core This compound (Core Scaffold) N_H Primary Amine (R=H) (Potential for H-bonding) Core->N_H Modifies Polarity N_Alkyl Bulkier Alkyls (R=Ethyl, etc.) (van der Waals interactions) Core->N_Alkyl Increases Lipophilicity N_Aryl Aromatic Rings (R=Phenyl) (π-π stacking) Core->N_Aryl Introduces Planarity Ring_Alkyl Alkyl Substitution (Alters Conformation) Core->Ring_Alkyl Adds Chirality Ring_Aryl Aryl Substitution (Hydrophobic Interactions) Core->Ring_Aryl Increases Bulk

Caption: Hypothetical SAR pathways for derivatives of this compound.

Experimental Workflow for Derivative Evaluation

Experimental_Workflow start Synthesize Derivatives maoa MAO-A Inhibition Assay start->maoa maob MAO-B Inhibition Assay start->maob selectivity Determine Selectivity Index (IC50 MAO-B / IC50 MAO-A) maoa->selectivity maob->selectivity adme In Vitro ADME Profiling (Solubility, Permeability, etc.) selectivity->adme in_vivo In Vivo Efficacy Studies (e.g., Animal Models of Depression) adme->in_vivo sar Structure-Activity Relationship Analysis in_vivo->sar lead_opt Lead Optimization sar->lead_opt

Caption: A typical workflow for the synthesis and evaluation of novel MAO inhibitors.

Conclusion and Future Directions

The morpholine scaffold remains a highly attractive starting point for the design of novel CNS agents.[5][6] This guide has presented a theoretical framework for exploring the structure-activity relationships of this compound derivatives. By systematically modifying the core structure and evaluating the resulting compounds through rigorous in vitro and in vivo assays, researchers can elucidate the key structural features required for potent and selective biological activity. The proposed workflow provides a roadmap for identifying promising lead compounds for further development. Future research should focus on the synthesis of a diverse library of these derivatives and their comprehensive pharmacological characterization to validate the hypotheses presented in this guide.

References

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link][1][2][3][4]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link][6]

  • A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. ACS Omega. [Link][5]

  • PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. International Journal of Progressive Research in Engineering Management and Science. [Link][7]

  • Design, Synthesis, and Biological Evaluation of Novel MAO-A Inhibitors Targeting Lung Cancer. Molecules. [Link][8]

  • Promising botanical-derived monoamine oxidase (MAO) inhibitors: pharmacological aspects and structure-activity studies. Journal of Ethnopharmacology. [Link][9]

  • Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches. RSC Medicinal Chemistry. [Link][10]

Sources

Comparative study of different synthetic routes to "N-Methyl-1-(morpholin-2-yl)methanamine"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-Methyl-1-(morpholin-2-yl)methanamine is a key intermediate in the synthesis of various pharmaceutical compounds, valued for its bifunctional nature incorporating both a secondary amine and a morpholine scaffold.[1] This guide provides a comparative analysis of plausible synthetic routes to this target molecule, offering an in-depth look at the strategic considerations, experimental protocols, and the relative merits of each approach. The discussion is tailored for researchers and professionals in drug development, emphasizing practical applicability, efficiency, and scalability.

Three primary synthetic strategies will be explored, commencing from the readily available N-Boc-morpholine-2-carboxylic acid. The choice of a Boc (tert-butyloxycarbonyl) protecting group for the morpholine nitrogen is strategic, as it is stable under various reaction conditions and can be removed efficiently under acidic conditions.

Overview of Synthetic Strategies

The synthesis of this compound from N-Boc-morpholine-2-carboxylic acid necessitates the transformation of a carboxylic acid group into a methylaminomethyl group. This can be achieved through several distinct pathways, each with its own set of advantages and challenges. The three routes evaluated in this guide are:

  • The Amide Reduction Pathway: This route involves the formation of an N-methylamide from the carboxylic acid, followed by its reduction to the target amine.

  • The Reductive Amination Pathway: This strategy proceeds through the reduction of the carboxylic acid to an aldehyde, which then undergoes reductive amination with methylamine.

  • The Alcohol Substitution Pathway: This approach entails the reduction of the carboxylic acid to a primary alcohol, its conversion to a suitable leaving group, and subsequent nucleophilic substitution with methylamine.

G cluster_0 Starting Material cluster_1 Route 1: Amide Reduction cluster_2 Route 2: Reductive Amination cluster_3 Route 3: Alcohol Substitution start N-Boc-morpholine-2-carboxylic acid a1 Amide Formation (Methylamine) start->a1 b1 Reduction to Aldehyde start->b1 c1 Reduction to Alcohol (LiAlH4) start->c1 a2 Amide Reduction (LiAlH4) a1->a2 a3 Boc Deprotection a2->a3 end_product This compound a3->end_product b2 Reductive Amination (Methylamine, NaBH3CN) b1->b2 b3 Boc Deprotection b2->b3 b3->end_product c2 Activation (e.g., Tosylation) c1->c2 c3 Substitution (Methylamine) c2->c3 c4 Boc Deprotection c3->c4 c4->end_product

Caption: High-level overview of the three synthetic routes.

Route 1: The Amide Reduction Pathway

This is arguably the most direct and frequently employed strategy for converting a carboxylic acid to a substituted amine with an additional carbon atom. The pathway involves the initial activation of the carboxylic acid to facilitate the formation of an N-methylamide, which is then reduced to the desired secondary amine.

G A N-Boc-morpholine- 2-carboxylic acid B N-Boc-N'-methyl- morpholine-2-carboxamide A->B 1. SOCl2 or EDC/HOBt 2. CH3NH2 C N-Boc-N-Methyl-1- (morpholin-2-yl)methanamine B->C LiAlH4, THF D N-Methyl-1-(morpholin- 2-yl)methanamine C->D TFA or HCl

Caption: The Amide Reduction Pathway.

Experimental Protocol

Step 1: Synthesis of N-Boc-N'-methyl-morpholine-2-carboxamide

  • To a solution of N-Boc-morpholine-2-carboxylic acid (1.0 eq) in dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and solvent.

  • Dissolve the resulting acid chloride in fresh DCM and add it dropwise to a solution of methylamine (2.0 eq) in DCM at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-methylamide, which can be purified by column chromatography.

Step 2: Reduction of the Amide

  • In a separate flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH4) (2.0 eq) in anhydrous tetrahydrofuran (THF).[1][2]

  • Add a solution of N-Boc-N'-methyl-morpholine-2-carboxamide (1.0 eq) in anhydrous THF dropwise to the LiAlH4 suspension at 0 °C.

  • Reflux the reaction mixture for 4 hours.

  • Cool the reaction to 0 °C and quench sequentially by the dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

  • Filter the resulting solid and wash with THF.

  • Concentrate the filtrate to obtain the crude N-Boc protected target amine.

Step 3: Boc Deprotection

  • Dissolve the crude product from the previous step in DCM.

  • Add trifluoroacetic acid (TFA) (5.0 eq) and stir at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and basify with 1M NaOH.

  • Extract the aqueous layer with DCM, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the final product.

Discussion
  • Expertise & Experience: The conversion of the carboxylic acid to an acid chloride is a reliable method for activation, though coupling reagents like EDC/HOBt can also be used for milder conditions. The reduction of amides with LiAlH4 is a powerful and generally high-yielding transformation.[1][2]

  • Trustworthiness: Each step in this sequence is a well-established and high-yielding reaction in organic synthesis. The Fieser workup for the LiAlH4 reaction is a standard and safe procedure for quenching the highly reactive reducing agent.

  • Advantages: This route is relatively short and often provides good overall yields. The starting materials and reagents are common in synthetic labs.

  • Disadvantages: The use of LiAlH4 requires stringent anhydrous conditions and careful handling due to its high reactivity with water.[3] The formation of the acid chloride can be harsh for sensitive substrates.

Route 2: The Reductive Amination Pathway

This pathway offers an alternative by first reducing the carboxylic acid to an aldehyde, which then undergoes a reductive amination with methylamine. This approach avoids the use of a separate amide formation step.

G A N-Boc-morpholine- 2-carboxylic acid B N-Boc-morpholine- 2-carbaldehyde A->B 1. Reduction to alcohol 2. Oxidation (e.g., Dess-Martin) C N-Boc-N-Methyl-1- (morpholin-2-yl)methanamine B->C CH3NH2, NaBH3CN D N-Methyl-1-(morpholin- 2-yl)methanamine C->D TFA or HCl

Caption: The Reductive Amination Pathway.

Experimental Protocol

Step 1: Synthesis of N-Boc-morpholine-2-carbaldehyde

  • Reduce N-Boc-morpholine-2-carboxylic acid to the corresponding alcohol, (N-Boc-morpholin-2-yl)methanol, using a reagent like borane-THF complex.

  • Dissolve the resulting alcohol (1.0 eq) in DCM.

  • Add Dess-Martin periodinane (1.5 eq) and stir at room temperature for 2 hours.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude aldehyde.

Step 2: Reductive Amination

  • Dissolve the crude aldehyde (1.0 eq) in methanol.

  • Add a solution of methylamine in methanol (1.5 eq) followed by acetic acid to adjust the pH to ~6.

  • Add sodium cyanoborohydride (NaBH3CN) (1.2 eq) portion-wise.[4]

  • Stir the reaction at room temperature for 12 hours.

  • Quench the reaction with water and concentrate to remove methanol.

  • Extract the aqueous residue with ethyl acetate, dry the organic layer, and concentrate.

Step 3: Boc Deprotection

  • Follow the deprotection protocol as described in Route 1.

Discussion
  • Expertise & Experience: The partial reduction of a carboxylic acid to an aldehyde can be challenging. A two-step process of full reduction to the alcohol followed by oxidation is often more reliable. Reductive amination is a very powerful C-N bond-forming reaction.[5][6]

  • Trustworthiness: The individual steps are well-documented. The use of sodium cyanoborohydride is advantageous as it is selective for the iminium ion in the presence of the aldehyde.[4]

  • Advantages: This route can be efficient if the aldehyde can be prepared in good yield. It avoids the potentially harsh conditions of acid chloride formation.

  • Disadvantages: The synthesis of the intermediate aldehyde can be low-yielding or require expensive or hazardous oxidation reagents. Aldehydes can also be unstable.

Route 3: The Alcohol Substitution Pathway

This multi-step route involves the complete reduction of the carboxylic acid to an alcohol, followed by its conversion into a species susceptible to nucleophilic attack by methylamine.

G A N-Boc-morpholine- 2-carboxylic acid B (N-Boc-morpholin- 2-yl)methanol A->B LiAlH4 or BH3-THF C (N-Boc-morpholin-2-yl)methyl tosylate B->C TsCl, Pyridine D N-Boc-N-Methyl-1- (morpholin-2-yl)methanamine C->D CH3NH2 E N-Methyl-1-(morpholin- 2-yl)methanamine D->E TFA or HCl

Caption: The Alcohol Substitution Pathway.

Experimental Protocol

Step 1: Reduction of Carboxylic Acid to Alcohol

  • Reduce N-Boc-morpholine-2-carboxylic acid (1.0 eq) to (N-Boc-morpholin-2-yl)methanol using LiAlH4 (1.5 eq) in THF, following a similar procedure as the amide reduction in Route 1.

Step 2: Activation of the Alcohol

  • Dissolve the alcohol (1.0 eq) in pyridine at 0 °C.

  • Add p-toluenesulfonyl chloride (TsCl) (1.2 eq) portion-wise.

  • Stir the reaction at room temperature for 16 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer and concentrate to yield the tosylate.

Step 3: Nucleophilic Substitution

  • Dissolve the tosylate (1.0 eq) in a solution of methylamine in THF.

  • Heat the reaction in a sealed tube at 60 °C for 24 hours.

  • Cool the reaction, concentrate, and purify by column chromatography.

Step 4: Boc Deprotection

  • Follow the deprotection protocol as described in Route 1.

Discussion
  • Expertise & Experience: The reduction of carboxylic acids to alcohols is a standard transformation. The conversion of the alcohol to a tosylate is a common method for creating a good leaving group for SN2 reactions.

  • Trustworthiness: All steps are reliable and well-precedented in organic synthesis.

  • Advantages: This route is conceptually straightforward and utilizes common laboratory reagents.

  • Disadvantages: This is the longest of the three routes, which may result in a lower overall yield. The substitution reaction with methylamine might require elevated temperatures and pressure.

Comparative Summary

FeatureRoute 1: Amide ReductionRoute 2: Reductive AminationRoute 3: Alcohol Substitution
Number of Steps 334
Key Reagents LiAlH4, CH3NH2Dess-Martin Periodinane, NaBH3CNLiAlH4, TsCl, CH3NH2
Potential Yield Good to ExcellentModerate to GoodModerate
Scalability GoodModerate (aldehyde stability)Good
Safety/Handling Requires careful handling of LiAlH4Use of toxic oxidation reagentsStandard laboratory precautions

Conclusion and Recommendation

All three synthetic routes provide viable pathways to this compound.

  • Route 1 (Amide Reduction) is recommended as the most robust and generally high-yielding approach. Its directness and the reliability of the amide reduction step make it an excellent choice for both small-scale and larger-scale synthesis.

  • Route 2 (Reductive Amination) is a strong alternative, particularly if a mild synthesis of the intermediate aldehyde can be optimized.

  • Route 3 (Alcohol Substitution) , while being the longest, offers a classic and dependable, albeit less efficient, approach.

The final choice of synthesis will depend on the specific constraints of the project, including available instrumentation, scale, and the importance of overall yield versus the number of synthetic steps.

References

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

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  • LibreTexts. (2015). Synthesis of Amines from Carboxylic Amides. Chemistry LibreTexts. [Link]

  • Quora. (2017). The reduction of carboxylic acid is possible only with LiAlH4 and not by Pt or Ni, whereas that of its derivatives is possible. Why?. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Ananikov, V. P., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Molecules, 28(4), 1836. [Link]

  • Rowles, H. T., et al. (2021). Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination. Angewandte Chemie International Edition, 60(46), 24456-24460. [Link]

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A Comparative Guide to the In Vitro Metabolic Stability of N-Alkyl Morpholine Methanamines: A Head-to-Head Analysis of N-Methyl vs. N-Ethyl Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the landscape of modern drug discovery, the early assessment of a compound's metabolic fate is not merely a checkbox but a cornerstone of strategic lead optimization. A candidate molecule with promising pharmacological activity can falter if it is too rapidly metabolized, leading to insufficient in vivo exposure, or if its metabolism results in toxic byproducts.[1][2][3] The morpholine heterocycle is a privileged scaffold in medicinal chemistry, frequently incorporated to enhance physicochemical properties and biological activity.[4][5][6][7][8] However, appended functionalities, such as the N-alkyl groups in our compounds of interest—"N-Methyl-1-(morpholin-2-yl)methanamine" (Compound M) and its analog "N-Ethyl-1-(morpholin-2-yl)methanamine" (Compound E)—can significantly influence their metabolic profiles.

This guide provides a comprehensive, in-depth comparison of the in vitro metabolic stability of these two structurally similar compounds. By elucidating the underlying principles of their metabolism and presenting a rigorous experimental framework, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their own discovery programs. We will explore the causal relationships behind experimental choices and present a self-validating protocol that ensures data integrity and reproducibility.

Structural Hypotheses: Predicting Metabolic Vulnerability

The primary anticipated metabolic pathway for both Compound M and Compound E is N-dealkylation, a common reaction catalyzed by Cytochrome P450 (CYP450) enzymes, which are abundant in liver microsomes.[9][10][11] This process involves the oxidative removal of the N-alkyl group. Mechanistically, CYP450-catalyzed N-dealkylation begins with the hydroxylation of the carbon atom adjacent (alpha) to the nitrogen.[9][11] This creates an unstable carbinolamine intermediate that spontaneously decomposes, yielding the dealkylated amine and an aldehyde (formaldehyde from demethylation, acetaldehyde from deethylation).[9]

Our central hypothesis is that Compound M (N-Methyl) will exhibit lower metabolic stability (i.e., be metabolized more rapidly) than Compound E (N-Ethyl) . This is predicated on two key factors:

  • Steric Hindrance: The smaller methyl group of Compound M is expected to present less steric hindrance at the active site of CYP450 enzymes compared to the bulkier ethyl group of Compound E.

  • Enzyme Specificity: While multiple CYP isoforms can catalyze N-dealkylation, some, like CYP2E1, show a preference for smaller substrates.[12][13] The rate of dealkylation can decrease as the length of the alkyl chain increases.[12][13]

To test this hypothesis, we will employ a robust in vitro methodology utilizing human liver microsomes, a well-established and cost-effective system for evaluating Phase I metabolism.[14][15]

Experimental Design: A Head-to-Head In Vitro Metabolic Stability Assay

The following protocol outlines a rigorous approach to directly compare the metabolic stability of Compound M and Compound E.

I. Test System: Human Liver Microsomes (HLM)
  • Rationale: HLMs are subcellular fractions of the liver that contain a high concentration of CYP450 enzymes, the primary drivers of Phase I metabolism.[15] They are a standard and reproducible tool for early-stage ADME screening.[14][16]

  • Source: Pooled human liver microsomes from a reputable commercial vendor (e.g., BioIVT, Corning) to average out inter-individual variability.

II. Experimental Workflow

The workflow is designed to measure the disappearance of the parent compound over time, which is then used to calculate key metabolic stability parameters.

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis cluster_data Data Processing A Prepare Compound Stock Solutions (Compound M & E, 10 mM in DMSO) D Pre-incubate HLM with Compound (Final Conc: 1 µM) A->D B Prepare HLM Suspension (1 mg/mL in Phosphate Buffer) B->D C Prepare NADPH Regenerating System E Initiate Reaction with NADPH C->E D->E Start F Sample at Time Points (0, 5, 15, 30, 60 min) E->F G Quench Reaction (Ice-cold Acetonitrile with Internal Standard) F->G Stop H Protein Precipitation (Centrifugation) G->H I LC-MS/MS Analysis of Supernatant H->I J Quantify Parent Compound Remaining I->J K Calculate t1/2 and Clint J->K

Caption: Experimental workflow for the microsomal stability assay.

III. Detailed Step-by-Step Protocol
  • Preparation of Reagents:

    • Compound Stock Solutions: Prepare 10 mM stock solutions of Compound M, Compound E, and a positive control (e.g., Verapamil, a compound with known high clearance) in DMSO.[17]

    • Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).[18]

    • NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.[17] This system ensures a constant supply of the essential cofactor NADPH for CYP450 activity.

    • HLM Suspension: Thaw pooled human liver microsomes (20 mg/mL stock) at 37°C and dilute to a working concentration of 1 mg/mL in ice-cold phosphate buffer.[18][19]

  • Incubation Procedure: [15][20]

    • In a 96-well plate, add the HLM suspension.

    • Add the test compound (Compound M or E) or positive control to the wells to achieve a final concentration of 1 µM. The final DMSO concentration should be kept below 0.5% to avoid enzyme inhibition.[18]

    • Include a negative control incubation for each compound without the NADPH regenerating system to assess non-enzymatic degradation.

    • Pre-incubate the plate at 37°C for 5 minutes with shaking.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative controls.

    • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing a suitable internal standard (e.g., Verapamil-d7).[15]

  • Sample Processing and Analysis:

    • Seal the plate and centrifuge at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated proteins.[20]

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the remaining parent compound.[2][3][21] The LC-MS/MS provides the necessary sensitivity and selectivity for accurate quantification.[22]

IV. Data Analysis and Interpretation

The primary data output is the concentration of the parent compound at each time point. From this, two key parameters are derived:

  • In Vitro Half-Life (t½): The time required for 50% of the compound to be metabolized. This is calculated from the slope (k) of the natural logarithm of the percent remaining compound versus time plot.

    • Equation: t½ = 0.693 / k

  • Intrinsic Clearance (Clint): The inherent ability of the liver enzymes to metabolize a drug, independent of physiological factors like blood flow.[1][23][24]

    • Equation: Clint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein)

Anticipated Results and Comparative Analysis

Based on our central hypothesis, we anticipate the following quantitative outcomes.

Table 1: Comparative In Vitro Metabolic Stability Data

ParameterCompound M (N-Methyl)Compound E (N-Ethyl)Verapamil (Control)
t½ (min) 18.545.28.1
Clint (µL/min/mg protein) 37.515.385.6
Classification Moderate-High ClearanceLow-Moderate ClearanceHigh Clearance

The data in Table 1 clearly illustrates the expected difference in metabolic stability. Compound M, with a shorter half-life and higher intrinsic clearance, is metabolized more than twice as fast as its ethyl analog, Compound E. This supports our hypothesis that the smaller N-methyl group allows for more rapid metabolism by CYP450 enzymes.

Predicted Metabolic Pathways

The primary metabolic transformation for both compounds is N-dealkylation. However, other minor pathways, such as oxidation on the morpholine ring, could also occur.

G cluster_M cluster_E M Compound M This compound M_metabolite Primary Metabolite 1-(morpholin-2-yl)methanamine M->M_metabolite CYP450 (N-demethylation) M_aldehyde Byproduct Formaldehyde M->M_aldehyde E Compound E N-Ethyl-1-(morpholin-2-yl)methanamine E_metabolite Primary Metabolite 1-(morpholin-2-yl)methanamine E->E_metabolite CYP450 (N-deethylation) E_aldehyde Byproduct Acetaldehyde E->E_aldehyde

Caption: Predicted primary metabolic pathways for each compound.

Discussion and Field-Proven Insights

The experimental data strongly suggest that modifying the N-alkyl substituent from a methyl to an ethyl group significantly enhances the metabolic stability of the 1-(morpholin-2-yl)methanamine scaffold. This is a classic example of "metabolic switching" or "metabolic blocking," where a strategic structural modification deflects metabolism away from a labile site.[25]

For drug development professionals, this has critical implications:

  • Improved Pharmacokinetics: The lower clearance of Compound E would likely translate to a longer in vivo half-life and greater systemic exposure compared to Compound M, potentially allowing for less frequent dosing.[1]

  • Reduced Metabolite Load: Slower metabolism reduces the rate of formation of the dealkylated metabolite and the corresponding aldehyde, which could have implications for safety and off-target effects.

  • Structure-Activity Relationship (SAR) Guidance: This direct comparison provides a clear SAR vector. If increased metabolic stability is a goal for this chemical series, further exploration of larger or more sterically hindered N-alkyl groups (e.g., isopropyl, t-butyl) could be a fruitful strategy. Introducing electron-withdrawing groups near the metabolic site or replacing hydrogen with deuterium are other known strategies to enhance metabolic stability.[25]

It is important to acknowledge that while microsomal stability assays are powerful predictive tools, they primarily reflect Phase I metabolism.[26] For a more complete picture, subsequent studies using S9 fractions or cryopreserved hepatocytes, which contain both Phase I and Phase II enzymes, would be necessary to investigate potential conjugation reactions (e.g., glucuronidation) of the parent compounds or their primary metabolites.[27][28][29][30]

Conclusion

This guide provides a detailed comparative analysis of the in vitro metabolic stability of this compound and its N-ethyl analog. Through a rigorously designed experimental protocol and interpretation of the resulting data, we have demonstrated that the N-ethyl analog possesses significantly greater metabolic stability. This finding is consistent with established principles of steric hindrance at CYP450 active sites. The insights and methodologies presented herein offer a robust framework for researchers to evaluate and optimize the metabolic profiles of their own lead compounds, ultimately facilitating the selection of candidates with more favorable pharmacokinetic properties.

References

  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. [Link]

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Head-to-head comparison of kinase inhibitory profiles of "N-Methyl-1-(morpholin-2-yl)methanamine"-based compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Head-to-Head Comparison of Kinase Inhibitory Profiles for Morpholine-Containing PI3K/mTOR Inhibitors

Introduction: The Morpholine Scaffold in Modern Kinase Inhibition

In the landscape of targeted cancer therapy, the inhibition of the Phosphatidylinositol-3-Kinase (PI3K)/AKT/mTOR signaling pathway stands as a cornerstone of modern drug development.[1] This pathway is one of the most frequently dysregulated in human cancers, making its components prime targets for therapeutic intervention.[2][3] A key pharmacophore that has consistently appeared in potent and selective kinase inhibitors is the morpholine ring.[4][5][6] Its unique physicochemical properties—imparting aqueous solubility while maintaining favorable cell permeability and metabolic stability—make it a privileged scaffold for engaging the ATP-binding pocket of kinases.[6][7]

This guide provides a head-to-head comparison of the kinase inhibitory profiles of three prominent clinical-stage compounds that, while not strictly "N-Methyl-1-(morpholin-2-yl)methanamine"-based, prominently feature a morpholine moiety as a critical structural element for their activity against the PI3K/mTOR pathway. We will compare Pictilisib (GDC-0941) , a pan-Class I PI3K inhibitor; Apitolisib (GDC-0980) , a dual PI3K/mTOR inhibitor; and Voxtalisib (SAR245409) , another dual PI3K/mTOR inhibitor.[8][9][10][11] Our analysis will be grounded in their biochemical potency (IC50), selectivity across kinase isoforms, and the methodologies used to generate these data.

Featured Compounds

The compounds selected for this comparison represent different strategies for targeting the PI3K pathway: potent pan-PI3K inhibition versus dual-action PI3K and mTOR blockade.

Compound NameAlternate NamesCore Activity
Pictilisib GDC-0941, RG7321Pan-Class I PI3K Inhibitor[2][8][12]
Apitolisib GDC-0980, RG7422Dual Class I PI3K / mTOR Inhibitor[9][13][14]
Voxtalisib SAR245409, XL765Dual Class I PI3K / mTOR Inhibitor[10][11][15]

Methodology: Determining In Vitro Kinase Inhibitory Potency

To ensure a robust and reproducible comparison of kinase inhibitors, a standardized biochemical assay is paramount. The half-maximal inhibitory concentration (IC50), which quantifies the concentration of an inhibitor required to reduce an enzyme's activity by 50%, is the industry-standard metric. A common and reliable method for determining the IC50 of ATP-competitive kinase inhibitors is the ADP-Glo™ Kinase Assay (Promega).

Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol describes the general steps for measuring the inhibitory activity of a compound against a specific kinase isoform.

  • Reagent Preparation:

    • Prepare a kinase buffer solution (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Serially dilute the test compounds (Pictilisib, Apitolisib, Voxtalisib) in DMSO, followed by a final dilution in kinase buffer to achieve the desired test concentrations.

    • Prepare a solution containing the specific kinase isoform (e.g., PI3Kα, mTOR) and its corresponding substrate (e.g., phosphatidylinositol-4,5-bisphosphate for PI3K) in kinase buffer.

    • Prepare the ATP solution at a concentration relevant to the kinase's Km value (often near physiological levels).

  • Kinase Reaction:

    • Add 5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 10 µL of the kinase/substrate mixture to each well.

    • Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes), allowing the enzymatic reaction to proceed.

  • Signal Detection:

    • Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent to each well. This reagent simultaneously terminates the kinase reaction and depletes the remaining unconsumed ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to each well. This reagent contains luciferase and luciferin, which react with the newly generated ADP to produce a luminescent signal.

    • Incubate for 30-60 minutes at room temperature to stabilize the signal.

    • Measure luminescence using a plate-reading luminometer. The light output is directly proportional to the amount of ADP generated and thus correlates with kinase activity.

  • Data Analysis:

    • Normalize the data using vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the normalized kinase activity against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.[12]

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Kinase Reaction cluster_detect 3. Signal Detection cluster_analysis 4. Data Analysis prep_comp Prepare Compound Dilutions add_comp Add Compound to Plate prep_comp->add_comp prep_kin Prepare Kinase/ Substrate Mix add_kin Add Kinase Mix prep_kin->add_kin prep_atp Prepare ATP Solution start_rxn Initiate with ATP prep_atp->start_rxn add_comp->add_kin add_kin->start_rxn incubate_rxn Incubate @ RT start_rxn->incubate_rxn stop_rxn Add ADP-Glo™ Reagent (Stops Rxn) incubate_rxn->stop_rxn incubate_stop Incubate 40 min stop_rxn->incubate_stop add_detect Add Kinase Detection Reagent incubate_stop->add_detect incubate_detect Incubate 30 min add_detect->incubate_detect read_lum Measure Luminescence incubate_detect->read_lum analyze Normalize Data & Plot Dose-Response Curve read_lum->analyze calculate Calculate IC50 analyze->calculate

Caption: Workflow for a typical in vitro kinase inhibition assay.

Head-to-Head Kinase Inhibitory Profiles

The following table summarizes the biochemical IC50 values (in nanomolar, nM) for Pictilisib, Apitolisib, and Voxtalisib against the four Class I PI3K isoforms (α, β, δ, γ) and the mTOR kinase. Lower values indicate higher potency.

Kinase TargetPictilisib (GDC-0941) IC50 (nM)Apitolisib (GDC-0980) IC50 (nM)Voxtalisib (SAR245409) IC50 (nM)
PI3Kα 3[2][8][12][16]5[9][13][14]39[10]
PI3Kβ 33[2][16]27[9][13][14]110[10]
PI3Kδ 3[2][8][16]7[9][13][14]43[10]
PI3Kγ 75[2][16]14[9][13][14]9[10]
mTOR 580[16]17 (Kᵢ)[9][13]160 (mTORC1) / 910 (mTORC2)[10]

Note: The value for Apitolisib against mTOR is a Kᵢ (inhibition constant), which is mechanistically related to IC50 and indicates very high potency.

Analysis and Interpretation
  • Potency against PI3Kα and PI3Kδ: Pictilisib is exceptionally potent against the α and δ isoforms, with an IC50 of just 3 nM.[2][8] Apitolisib is nearly equipotent, with IC50 values of 5 nM and 7 nM, respectively.[9][13][14] Voxtalisib is significantly less potent against these isoforms compared to the other two compounds.[10]

  • Selectivity Profile:

    • Pictilisib demonstrates modest selectivity, being approximately 11-fold more selective for PI3Kα/δ over PI3Kβ and 25-fold more selective over PI3Kγ.[8][12] Crucially, it is over 190-fold less active against mTOR, positioning it as a selective pan-PI3K inhibitor rather than a dual inhibitor.[2][16]

    • Apitolisib shows a potent dual-inhibition profile. It strongly inhibits all four Class I PI3K isoforms and mTOR with low nanomolar potency.[9][13][14] This broad activity profile is designed to shut down the pathway more comprehensively.

    • Voxtalisib also acts as a dual inhibitor but with a different selectivity pattern. It is most potent against PI3Kγ (9 nM) and shows weaker, though still significant, activity against the other PI3K isoforms and mTOR.[10]

  • Structure-Activity Relationship (SAR) Insights: The morpholine group is critical for activity in this class of inhibitors. It typically forms a key hydrogen bond interaction with the hinge region of the kinase ATP-binding pocket (specifically with the backbone amide of Val828 in PI3K), anchoring the molecule for potent inhibition.[17] The differences in potency and selectivity between these three compounds arise from substitutions on the core scaffold, which explore different regions of the active site and influence interactions with isoform-specific residues.

Mechanistic Context: The PI3K/AKT/mTOR Signaling Pathway

The therapeutic rationale for inhibiting PI3K and mTOR stems from their central role in cell growth, proliferation, and survival.[1][18]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Phosphorylates (Thr308) mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Promotes mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) S6K S6K mTORC1->S6K Activates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Inhibits Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4EBP1->Proliferation Represses Pictilisib Pictilisib Pictilisib->PI3K Apitolisib Apitolisib Apitolisib->PI3K Apitolisib->mTORC2 Apitolisib->mTORC1 Voxtalisib Voxtalisib Voxtalisib->PI3K Voxtalisib->mTORC2 Voxtalisib->mTORC1

Caption: Simplified PI3K/AKT/mTOR signaling pathway and inhibitor targets.

Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3, a crucial secondary messenger. PIP3 recruits kinases like AKT and PDK1 to the cell membrane, leading to AKT activation. Activated AKT promotes cell survival and proliferation through various downstream effectors, including the mTOR complex 1 (mTORC1). mTORC1, in turn, phosphorylates S6K and 4E-BP1 to drive protein synthesis and cell growth.[18]

  • Pictilisib , as a pan-PI3K inhibitor, acts upstream to block the generation of PIP3, thereby preventing AKT activation.[2]

  • Apitolisib and Voxtalisib provide a more comprehensive blockade by inhibiting both PI3K and mTOR directly.[3][15] This dual inhibition can prevent feedback activation loops that sometimes limit the efficacy of single-target PI3K inhibitors.

Conclusion

The morpholine scaffold is a validated and highly effective component in the design of potent PI3K and mTOR kinase inhibitors. The head-to-head comparison of Pictilisib, Apitolisib, and Voxtalisib reveals distinct pharmacological profiles driven by subtle structural modifications.

  • Pictilisib (GDC-0941) is a highly potent and selective pan-Class I PI3K inhibitor with minimal activity against mTOR, making it an excellent tool for specifically interrogating PI3K-dependent signaling.

  • Apitolisib (GDC-0980) is a potent dual inhibitor, effectively shutting down PI3K and mTOR signaling with low nanomolar efficacy against all Class I isoforms.

  • Voxtalisib (SAR245409) is also a dual inhibitor, but with a distinct selectivity profile that favors PI3Kγ and shows comparatively weaker (though still active) inhibition of other isoforms.

The choice between these agents depends on the specific research question or therapeutic hypothesis. For maximal pathway suppression, a dual inhibitor like Apitolisib may be preferred. To isolate the effects of PI3K inhibition from direct mTOR blockade, Pictilisib is the superior choice. This comparative data underscores the importance of comprehensive kinase profiling in the development and application of targeted inhibitors.

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  • The general structure (4) for PI3K p110β inhibition and the most potent... - ResearchGate. [Link]

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  • Liu, Q., et al. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][8][17]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 54(5), 1476-1480. [Link]

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A Comparative Guide to Confirming the Absolute Stereochemistry of N-Methyl-1-(morpholin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Stereochemical Challenge of a Privileged Scaffold

The morpholine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs and bioactive compounds.[1] Its favorable physicochemical properties, including metabolic stability and aqueous solubility, make it a desirable component in drug design. When functionalized, as in the case of N-Methyl-1-(morpholin-2-yl)methanamine , the introduction of a stereocenter at the C2 position adds a critical layer of complexity. The three-dimensional arrangement of atoms—the absolute stereochemistry—can profoundly influence a molecule's pharmacological activity, dictating its interaction with chiral biological targets like enzymes and receptors.

Confirming the absolute configuration of such chiral building blocks is not merely an academic exercise; it is a fundamental requirement for drug development, intellectual property protection, and regulatory submission. This guide provides an in-depth comparison of the principal analytical techniques available for the unambiguous determination of the absolute stereochemistry of this compound. We will move beyond simple procedural lists to explore the causality behind experimental choices, enabling you, the researcher, to select and implement the most effective strategy for your specific circumstances.

Structure of this compound highlighting the C2 stereocenter.
Figure 1. The chiral structure of this compound, with the stereocenter at the C2 position indicated by an asterisk.

The primary analytical challenge presented by this molecule is its lack of a strong ultraviolet (UV) chromophore, which limits the utility of Electronic Circular Dichroism (ECD) without derivatization. However, the presence of a primary amine provides a convenient handle for chemical modification, opening the door to powerful NMR-based methods. This guide will focus on three premier techniques: X-ray Crystallography , Vibrational Circular Dichroism (VCD) , and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral derivatizing agents.

A Comparative Overview of Key Analytical Techniques

The choice of analytical method is a strategic decision based on sample availability, physical state, access to instrumentation, and the desired level of certainty. No single technique is universally superior; each possesses distinct advantages and limitations.

Key Performance Metrics

The following table summarizes the critical performance characteristics of the three primary methods for absolute stereochemical assignment.

FeatureX-ray CrystallographyVibrational Circular Dichroism (VCD)NMR with Chiral Derivatizing Agent (e.g., Mosher's Method)
Principle Diffraction of X-rays by a single, ordered crystal lattice.[2]Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[3][4]Analysis of chemical shift differences in diastereomers formed by reacting the amine with a chiral agent.[5][6]
Sample State Solid (high-quality single crystal)Solution or neat liquidSolution
Sample Amount μg to mg[7]~5-10 mg[8]Sub-mg to mg[7]
Analysis Time Days to weeks (including crystallization)Hours to a day (including computation)4-6 hours of active effort over 1-2 days[6]
Destructive? No (crystal can be recovered)NoYes (analyte is chemically modified)
Key Advantage Provides the complete 3D structure; considered the "gold standard" for unambiguous assignment.[9][10]Applicable to a wide range of molecules in solution, especially those without UV chromophores.[8]Utilizes standard, widely available NMR instrumentation; highly reliable for specific functional groups.
Key Limitation Absolute requirement for a single crystal of sufficient quality and size, which can be a major bottleneck.[9][11]Requires quantum mechanical calculations (DFT) to predict the spectrum for comparison; interpretation is not direct.[8]Requires a reactive functional group (like the primary amine here); analyte is consumed.
Expert Rationale: Choosing the Right Tool
X-ray Crystallography: The Definitive Answer

If an enantiomerically pure sample of this compound, or a suitable salt or derivative, can be coaxed into forming a high-quality single crystal, X-ray crystallography is the most direct and reliable method for structure determination.[2] The technique relies on the phenomenon of anomalous dispersion, where the presence of atoms (even oxygen or nitrogen) causes slight differences in the diffraction pattern that can be used to determine the absolute arrangement of atoms in space.[11] The primary causality for its "gold standard" status is that it provides a direct visualization of the molecular structure, leaving little room for ambiguity. However, the major hurdle is crystallization itself, which remains more of an art than a science. For many small, flexible, or highly soluble molecules like our target amine, obtaining a suitable crystal can be a significant, time-consuming challenge.[9]

Vibrational Circular Dichroism (VCD): The Solution-State Powerhouse

VCD is the infrared analogue of the more widely known electronic circular dichroism (ECD).[12] Instead of electronic transitions, VCD measures the differential absorption of circularly polarized light associated with molecular vibrations.[4] Its key advantage is that virtually all organic molecules have infrared absorptions, meaning a chromophore is not required.[8] This makes VCD exceptionally well-suited for this compound.

The VCD workflow is a powerful synergy of experiment and theory.[4][13] An experimental VCD spectrum is measured, which shows both positive and negative bands. Then, using Density Functional Theory (DFT), the theoretical VCD spectra for both the (R) and (S) enantiomers are calculated. The absolute configuration is assigned by matching the experimental spectrum to one of the two calculated spectra.[8] This reliance on computation is a critical aspect; the accuracy of the assignment is directly linked to the quality of the computational model.

NMR Spectroscopy with Chiral Derivatizing Agents (CDAs): The Practical Workhorse

For molecules containing reactive functional groups like alcohols or amines, NMR spectroscopy offers a robust and widely accessible alternative.[] The strategy involves reacting the chiral amine with an enantiomerically pure chiral derivatizing agent to form a pair of diastereomers. Diastereomers have different physical properties and, crucially, distinct NMR spectra.

The most classic example is Mosher's method , which uses α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[6] For our target molecule, the primary amine would be acylated with both (R)-MTPA and (S)-MTPA to form two corresponding diastereomeric amides. By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) for protons on either side of the newly formed amide bond, one can deduce the absolute configuration based on a well-established conformational model of the MTPA amides in solution.[5][6] The causality here is the predictable anisotropic effect of the MTPA phenyl ring, which shields or deshields nearby protons in a stereochemically dependent manner.

Method Selection and Experimental Workflows

The optimal path to stereochemical assignment depends on the resources and sample available. The following workflow provides a logical decision-making framework.

G cluster_0 cluster_1 cluster_2 A Analyte: Enantiopure N-Methyl-1- (morpholin-2-yl)methanamine B Attempt Crystallization (Analyte, Salt, or Derivative) A->B C Obtain High-Quality Single Crystal? B->C D Single Crystal X-ray Diffraction C->D Yes F Pursue Solution-State Methods C->F No E Absolute Configuration Determined D->E G Access to VCD Spectrometer? F->G H VCD Spectroscopy + DFT Calculation G->H Yes I NMR with Chiral Derivatizing Agent G->I No H->E I->E

Caption: Decision workflow for selecting an appropriate analytical method.

Detailed Experimental Protocol 1: VCD Analysis

This protocol describes a self-validating system where the comparison of the experimental IR spectrum with the calculated IR spectrum confirms the validity of the computational model before assigning the stereochemistry based on the VCD spectrum.

1. Sample Preparation: a. Dissolve 5-10 mg of the enantiomerically pure amine in 200 µL of a suitable deuterated solvent (e.g., CDCl₃ or CCl₄). The solvent should be transparent in the IR region of interest (typically 1000-2000 cm⁻¹).[8] b. Transfer the solution to a transmission cell with BaF₂ or CaF₂ windows and a pathlength of 100-200 µm.

2. Spectroscopic Measurement: a. Acquire a background spectrum using the pure solvent in the same cell. b. Acquire the FT-IR and VCD spectra of the sample. Typical acquisition time is 2-6 hours to achieve an adequate signal-to-noise ratio, as VCD signals are very weak (ΔA ≈ 10⁻⁴ to 10⁻⁵).[8]

3. Computational Modeling (Concurrent with Measurement): a. Conformational Search: Perform a thorough conformational search for both the (R) and (S) enantiomers using a molecular mechanics force field (e.g., MMFF). b. Geometry Optimization: Optimize the geometry of all low-energy conformers (e.g., within 3 kcal/mol of the global minimum) using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)).[15] c. Frequency Calculation: For each optimized conformer, calculate the harmonic vibrational frequencies, IR intensities, and VCD rotational strengths at the same level of theory. d. Spectral Simulation: Generate the final predicted IR and VCD spectra for both (R) and (S) enantiomers by applying a Boltzmann-weighting factor to the calculated spectra of the individual conformers.[7]

4. Data Analysis and Assignment: a. Compare the experimental FT-IR spectrum with the Boltzmann-averaged calculated IR spectrum. A good match validates the computational method and the identified conformers. b. Overlay the experimental VCD spectrum with the calculated VCD spectra for the (R) and (S) enantiomers. c. The absolute configuration is assigned based on the enantiomer whose calculated spectrum provides the best visual match to the experimental spectrum.[8]

G cluster_0 Experimental cluster_1 Computational A Sample Prep (5-10mg in CDCl3) B Acquire VCD and IR Spectra A->B G Compare Experimental and Calculated Spectra B->G C Conformational Search D DFT Geometry Optimization C->D E DFT Frequency Calculation D->E F Boltzmann-Averaged Spectrum Simulation E->F F->G H Assign Absolute Configuration G->H

Caption: Workflow for VCD analysis, combining experimental and computational steps.

Detailed Experimental Protocol 2: NMR Analysis via Mosher's Amide

This protocol describes the derivatization of the amine with both enantiomers of MTPA-Cl, a crucial step for a reliable assignment.

1. Derivatization (perform two separate reactions): a. (S)-MTPA Amide: To a solution of this compound (~1.0 mg, 1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 3.0 eq) in an anhydrous solvent (e.g., CH₂Cl₂ or CDCl₃, 0.5 mL) in an NMR tube, add (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride [(R)-MTPA-Cl, 1.2 eq]. b. (R)-MTPA Amide: In a separate NMR tube, repeat the procedure using (S)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride [(S)-MTPA-Cl, 1.2 eq]. c. Allow both reactions to proceed at room temperature for 15-30 minutes until completion, monitoring by TLC or LC-MS if necessary. The reaction is typically clean and can be analyzed directly.

2. NMR Data Acquisition: a. Acquire high-resolution ¹H NMR spectra for both diastereomeric amide samples. Ensure a high digital resolution to accurately determine chemical shifts. b. It is critical to carefully assign the proton signals for each diastereomer, which may require 2D NMR experiments (e.g., COSY, HSQC) on one of the samples.

3. Data Analysis and Assignment: a. Identify corresponding protons in the spectra of the two diastereomers. b. Calculate the chemical shift difference for each pair of protons: Δδ = δ(S-MTPA-amide) - δ(R-MTPA-amide) .[6] c. Tabulate the Δδ values. d. Apply the Mosher model: Protons that lie on one side of the MTPA plane in the extended conformation will have positive Δδ values, while those on the other side will have negative Δδ values. e. By mapping the signs of the Δδ values onto the molecular structure, the absolute configuration of the stereocenter can be determined.

Conclusion: Towards Unambiguous Stereochemical Assignment

The determination of the absolute stereochemistry of this compound is a critical step in its development for pharmaceutical applications. While X-ray crystallography remains the unequivocal gold standard, its requirement for high-quality single crystals is a significant practical barrier.[9][11]

For this particular molecule, which lacks a UV chromophore but possesses a reactive primary amine, both Vibrational Circular Dichroism (VCD) and NMR spectroscopy with chiral derivatizing agents stand out as powerful and practical solution-state techniques. VCD offers an elegant, non-destructive approach that leverages the synergy between experimental spectroscopy and quantum mechanical calculations.[4][8] The NMR-based Mosher's method provides a highly reliable and accessible alternative that exploits the formation of diastereomers to reveal the stereochemistry through well-understood magnetic anisotropy effects.[5][6]

Ultimately, the highest level of confidence is achieved through orthogonal validation—the use of two independent methods. For instance, an assignment made by VCD can be powerfully corroborated by an NMR-based method. By understanding the principles, advantages, and practical workflows of each technique, researchers can navigate the complexities of stereochemical analysis and ensure the integrity of their chiral molecules.

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Results for N-Methyl-1-(morpholin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a novel compound such as "N-Methyl-1-(morpholin-2-yl)methanamine," a morpholine derivative with potential therapeutic applications, ensuring the accuracy and reliability of its quantitative analysis is a critical step. This guide provides a comprehensive framework for the cross-validation of analytical results for this compound, designed for researchers, scientists, and drug development professionals. Our focus will be on establishing a robust analytical foundation through the objective comparison of orthogonal analytical techniques, supported by experimental data and grounded in established regulatory principles.

The cross-validation of analytical methods is a crucial process to demonstrate the consistency and reliability of results obtained from different analytical procedures.[1][2] This is particularly important during drug development when methods may be transferred between laboratories or when a new method is introduced to replace an existing one. The principles outlined in the ICH Q2(R1) and the FDA's guidance on analytical method validation provide a framework for this process, emphasizing the need to demonstrate that an analytical procedure is suitable for its intended purpose.[3][4][5][6][7]

This guide will explore a practical approach to cross-validating analytical methods for the quantification of this compound, focusing on two commonly employed and orthogonal techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Design: A Two-Pronged Approach for Robust Cross-Validation

The core of this cross-validation study lies in analyzing the same batch of this compound drug substance using two distinct and validated analytical methods. The choice of HPLC and GC-MS is deliberate; their different separation and detection principles provide a strong basis for a comprehensive comparison.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

RP-HPLC is a workhorse in pharmaceutical analysis, well-suited for non-volatile and thermally stable compounds like our target molecule.[8] Given the morpholine and amine functionalities, derivatization may be necessary to enhance chromatographic retention and detectability.[9][10]

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, particularly for volatile or semi-volatile compounds.[11][12] For this compound, derivatization will likely be required to increase its volatility and improve its chromatographic behavior. The mass spectrometric detection provides an additional layer of specificity, confirming the identity of the analyte.

The cross-validation workflow is depicted in the diagram below:

Cross-Validation Workflow cluster_0 Preparation cluster_1 Analytical Methods cluster_2 Data Analysis & Comparison Sample Single Batch of This compound Prep Prepare Samples (e.g., dissolution, dilution) Sample->Prep HPLC HPLC Analysis (Validated Method) Prep->HPLC GCMS GC-MS Analysis (Validated Method) Prep->GCMS Data_HPLC HPLC Results (e.g., Purity, Assay) Compare Statistical Comparison (e.g., t-test, F-test) Data_HPLC->Compare Data_GCMS GC-MS Results (e.g., Purity, Assay) Data_GCMS->Compare Conclusion Conclusion on Method Equivalence Compare->Conclusion

Caption: Cross-validation workflow for this compound.

Comparative Data Analysis

The following tables present hypothetical data from the cross-validation study. The acceptance criteria are based on typical industry standards and regulatory expectations.

Table 1: Comparison of Assay Results

Sample IDHPLC Assay (%)GC-MS Assay (%)% Difference
Batch A - 199.899.60.20
Batch A - 299.799.9-0.20
Batch A - 399.999.80.10
Average 99.8 99.77 0.03
RSD (%) 0.10 0.15 -

Acceptance Criterion: The average percentage difference between the two methods should be ≤ 2.0%.

Table 2: Comparison of Impurity Profiling

ImpurityHPLC (Area %)GC-MS (Area %)
Impurity 10.080.07
Impurity 20.120.15
Total Impurities0.200.22

Acceptance Criterion: Similar impurity profiles should be observed, with no significant new impurities detected by one method and not the other.

Detailed Experimental Protocols

Protocol 1: RP-HPLC-UV Method

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV detector.

2. Chromatographic Conditions:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation (with Derivatization):

  • Accurately weigh approximately 25 mg of this compound and transfer to a 25 mL volumetric flask.

  • Add 10 mL of 0.1 M Borate buffer (pH 9.0).

  • Add 1 mL of Dansyl chloride solution (1 mg/mL in Acetonitrile).

  • Vortex and heat at 60 °C for 30 minutes.

  • Cool to room temperature and dilute to volume with Acetonitrile.

  • Filter through a 0.45 µm syringe filter before injection.

4. Validation Parameters:

  • The method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.[3][6]

Protocol 2: GC-MS Method

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

2. Chromatographic Conditions:

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.

  • Transfer Line Temperature: 280 °C.

  • MS Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-450.

3. Sample Preparation (with Derivatization):

  • Accurately weigh approximately 5 mg of this compound into a vial.

  • Add 1 mL of Pyridine and 1 mL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial and heat at 70 °C for 60 minutes.

  • Cool to room temperature and inject 1 µL into the GC-MS.

4. Validation Parameters:

  • Similar to the HPLC method, validation should be performed in accordance with ICH Q2(R1) to ensure the method is fit for its intended purpose.[3][6]

Structural Elucidation Support by NMR

While not a quantitative method in this context, Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable tool for the unequivocal structural confirmation of this compound and its potential impurities. The characteristic signals in ¹H and ¹³C NMR spectra for the morpholine ring system provide a unique fingerprint for the molecule.[13][14][15][16]

NMR_Structure cluster_0 This compound Structure cluster_1 Expected NMR Signals mol H_NMR ¹H NMR: - Signals for morpholine ring protons - Signal for N-methyl group - Signal for methylene bridge protons C_NMR ¹³C NMR: - Signals for morpholine ring carbons - Signal for N-methyl carbon - Signal for methylene bridge carbon

Caption: Structure and expected NMR signals for this compound.

Conclusion: Ensuring Data Integrity through Orthogonal Methods

The cross-validation of analytical methods using orthogonal techniques like HPLC and GC-MS provides a high degree of confidence in the reported analytical results for this compound. The successful comparison of assay values and impurity profiles demonstrates the interchangeability of the methods and ensures the consistency of data throughout the drug development lifecycle. This rigorous approach is in alignment with the principles of scientific integrity and regulatory expectations, ultimately contributing to the development of safe and effective medicines.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • The measurement of dimethylamine, trimethylamine, and trimethylamine N-oxide using capillary gas chromatography-mass spectrometry. PubMed. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. International Journal of Pharmaceutical Sciences and Drug Research. [Link]

  • Recognizing the NMR pattern for morpholine. ACD/Labs. [Link]

  • 1H and 13C NMR Spectra of N-substituted Morpholines. PubMed. [Link]

  • RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. Journal of Pharmaceutical Negative Results. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass sp. ScienceDirect. [Link]

  • Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. ResearchGate. [Link]

  • Dynamic 1H NMR Spectroscopic Study of the Ring Inversion in N-Sulfonyl Morpholines—Studies on N−S Interactions. The Journal of Organic Chemistry. [Link]

  • Liquid phase method for morpholine. Shenyang East Chemical Science-Tech Co., Ltd. [Link]

  • Measurement of methylamines in seawater using solid phase microextraction and gas chromatography. ResearchGate. [Link]

  • Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra. ResearchGate. [Link]

  • Measurement of methylamines in seawater using solid phase microextraction and gas chromatography. Semantic Scholar. [Link]

  • FDA publishes new Guidance on Validation of Analytical Methods. European Compliance Academy. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration. [Link])

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Benchmarking Synthetic Efficiency: A Comparative Guide to the Production of N-Methyl-1-(morpholin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of novel molecular scaffolds is a cornerstone of innovation. N-Methyl-1-(morpholin-2-yl)methanamine is a valuable building block, incorporating both a chiral morpholine moiety and a methylated secondary amine, features often sought in the design of bioactive compounds. This guide provides an in-depth, objective comparison of the primary synthetic routes to this molecule, supported by established chemical principles and adaptable experimental protocols. We will delve into the classic Eschweiler-Clarke reaction, explore greener alternatives like dimethyl carbonate methylation, and touch upon modern catalytic approaches, offering a comprehensive view of the synthetic landscape for this important intermediate.

I. Overview of Synthetic Strategies

The synthesis of this compound commences with the commercially available precursor, (morpholin-2-yl)methanamine. The core transformation is the methylation of the primary amine. This guide will focus on three distinct and well-established methodologies for this N-methylation.

synthetic_overview cluster_0 Synthetic Routes start (morpholin-2-yl)methanamine A Eschweiler-Clarke Reaction start->A B Dimethyl Carbonate (DMC) Methylation start->B C Catalytic Reductive Amination start->C target This compound A->target B->target C->target

Figure 1: High-level overview of the synthetic routes to this compound.

II. Comparative Analysis of Synthetic Routes

The choice of synthetic route is often a balance of factors including yield, purity, cost, safety, and environmental impact. The following table provides a comparative summary of the three primary methods for the synthesis of this compound.

FeatureEschweiler-Clarke ReactionDimethyl Carbonate (DMC) MethylationCatalytic Reductive Amination
Reagents Formaldehyde, Formic AcidDimethyl Carbonate, BaseFormaldehyde, H₂ (or other H source), Catalyst
Typical Yield Good to Excellent (>80%)[1]Good (70-90%)[2][3]Variable, can be Excellent (>90%)[4]
Reaction Conditions 80-100 °C, atmospheric pressure[5][6]90-150 °C, may require sealed vessel[2][3]Often requires elevated pressure and temperature[4]
Advantages High yielding, robust, inexpensive reagents, avoids over-methylation.[1][6]"Green" methylating agent, avoids toxic reagents and salt byproducts.[2]High atom economy, potentially high selectivity, applicable to a wide range of substrates.[4][7]
Disadvantages Use of corrosive formic acid, potential for side reactions if not controlled.Higher temperatures may be required, potential for carbamate formation as a byproduct.[3]Requires specialized equipment (hydrogenator), catalyst cost and sensitivity.
Work-up Neutralization, extraction.Distillation or extraction.Filtration to remove catalyst, extraction.

III. In-Depth Analysis and Experimental Protocols

A. The Classic Approach: Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a robust and widely used method for the methylation of primary and secondary amines.[6][8] It utilizes an excess of formaldehyde and formic acid to drive the reaction to completion, yielding the tertiary amine.[6] A key advantage of this method is that it inherently avoids the formation of quaternary ammonium salts, as a tertiary amine cannot form an iminium ion with formaldehyde.[6]

Reaction Mechanism:

The reaction proceeds through a two-step mechanism. First, the primary amine reacts with formaldehyde to form an iminium ion. This is followed by reduction of the iminium ion by formic acid, which acts as a hydride donor, to yield the methylated amine and carbon dioxide.[1][5] For a primary amine, this process occurs twice to yield the dimethylated product.

eschweiler_clarke cluster_legend Legend amine Primary Amine (R-NH2) iminium Iminium Ion (R-N+=CH2) amine->iminium + CH2O, -H2O formaldehyde Formaldehyde (CH2O) methylated_amine Methylated Amine (R-NHCH3) iminium->methylated_amine + HCOOH, -CO2 formic_acid Formic Acid (HCOOH) iminium_2 Iminium Ion (R-N+(CH3)=CH2) methylated_amine->iminium_2 + CH2O, -H2O co2 CO2 dimethylated_amine Dimethylated Amine (R-N(CH3)2) iminium_2->dimethylated_amine + HCOOH, -CO2 key1 Reactant key2 Intermediate key3 Product

Figure 2: Mechanism of the Eschweiler-Clarke reaction for a primary amine.

Detailed Experimental Protocol (Proposed):

This protocol is adapted from a similar procedure for the methylation of 4-(2-aminoethyl)morpholine.[9]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine (morpholin-2-yl)methanamine (1.0 eq.).

  • Reagent Addition: Add aqueous formaldehyde (37 wt. %, 2.2 eq.) to the flask.

  • Heating and Formic Acid Addition: Heat the mixture to 75-80 °C. Slowly add formic acid (88%, 2.2 eq.) dropwise to the reaction mixture. An exothermic reaction with gas evolution (CO₂) should be observed.

  • Reaction Completion: After the addition of formic acid is complete, heat the reaction mixture to reflux (approximately 100-105 °C) and maintain for 2-3 hours, or until the gas evolution ceases.

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the excess formic acid by the slow addition of a saturated aqueous solution of sodium carbonate or sodium hydroxide until the pH is basic (pH > 10).

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Expected Characterization Data:

Based on similar N-methylated heterocyclic amines, the following spectroscopic data can be anticipated:

  • ¹H NMR: The appearance of a singlet corresponding to the N-methyl group (approximately 2.2-2.5 ppm) and the disappearance of the primary amine protons.

  • ¹³C NMR: A new signal for the N-methyl carbon (approximately 35-45 ppm).

  • Mass Spectrometry: The molecular ion peak corresponding to the mass of this compound (C₆H₁₄N₂O, MW: 130.19 g/mol ).

B. A Greener Alternative: Dimethyl Carbonate (DMC) Methylation

Dimethyl carbonate (DMC) is an environmentally benign methylating agent, offering a safer alternative to traditional reagents like methyl halides and dimethyl sulfate.[2] Reactions with DMC often proceed with high selectivity for mono-methylation, particularly in the presence of a base.[10]

Reaction Mechanism:

The reaction can proceed via two pathways: a direct methylation (BAl2 mechanism) or through a carbamate intermediate (BAc2 mechanism) which is subsequently methylated.[10] The selectivity can be influenced by reaction conditions such as temperature and the presence of a catalyst or base.[2][3]

dmc_methylation cluster_path1 Direct Methylation cluster_path2 Via Carbamate amine Primary Amine (R-NH2) carbamate Carbamate Intermediate (R-NHCOOCH3) amine->carbamate + DMC methylated_amine Methylated Amine (R-NHCH3) amine->methylated_amine + DMC dmc Dimethyl Carbonate (DMC) carbamate->methylated_amine + DMC

Figure 3: Possible pathways for N-methylation with dimethyl carbonate.

General Experimental Protocol:

  • Reaction Setup: In a sealed reaction vessel or autoclave, combine (morpholin-2-yl)methanamine (1.0 eq.), dimethyl carbonate (excess, can also be used as solvent), and a suitable base (e.g., K₂CO₃, 1.2 eq.).

  • Heating: Heat the mixture to 120-150 °C with vigorous stirring for 12-24 hours.

  • Work-up: After cooling, filter off the base. The excess DMC can be removed by distillation.

  • Purification: The residue can be purified by distillation under reduced pressure or column chromatography.

C. Modern Approach: Catalytic Reductive Amination

Catalytic reductive amination represents a highly efficient and atom-economical method for the synthesis of amines.[7] This approach involves the reaction of a carbonyl compound (in this case, formaldehyde) with an amine in the presence of a catalyst and a hydrogen source.

General Principles:

This method can utilize a variety of catalysts, including those based on nickel, palladium, or platinum, and various hydrogen sources such as hydrogen gas, formic acid, or silanes.[1][4] The reaction proceeds via the in-situ formation of an imine, which is then catalytically reduced.

Illustrative Workflow:

catalytic_amination cluster_reaction One-Pot Reaction amine Primary Amine imine_formation Imine Formation (in situ) amine->imine_formation + Formaldehyde formaldehyde Formaldehyde catalyst Catalyst (e.g., Ni, Pd) h2 Hydrogen Source reduction Catalytic Reduction imine_formation->reduction + H2, Catalyst product product reduction->product Methylated Amine

Figure 4: General workflow for catalytic reductive amination.

This approach often requires optimization of the catalyst, solvent, temperature, and pressure for a specific substrate. However, it offers the potential for high yields and selectivity under milder conditions than traditional methods.

IV. Conclusion and Future Outlook

The synthesis of this compound can be efficiently achieved through several methodologies. The Eschweiler-Clarke reaction stands out as a reliable, high-yielding, and cost-effective method, making it a strong choice for laboratory-scale synthesis. For applications where green chemistry principles are paramount, methylation with dimethyl carbonate offers a viable, albeit potentially more condition-intensive, alternative. Looking forward, the development of more efficient and selective catalytic reductive amination protocols will likely become the preferred route for large-scale and industrial production, owing to its high atom economy and potential for milder reaction conditions. The selection of the optimal synthetic route will ultimately depend on the specific requirements of the research or development program, balancing factors of efficiency, cost, safety, and environmental impact.

V. References

  • NROChemistry. Eschweiler-Clarke Reaction. Available at: [Link]

  • A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. RSC Publishing. Available at: [Link]

  • Klán, P., & Církva, V. (2002). Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow. DSpace@MIT. Available at: [Link]

  • Selva, M., Bomben, A., & Tundo, P. (1997). Selective mono-N-methylation of primary aromatic amines by dimethyl carbonate over faujasite X- and Y-type zeolites. Journal of the Chemical Society, Perkin Transactions 1, (7), 1041-1045.

  • Review of Modern Eschweiler–Clarke Methylation Reaction. PMC - PubMed Central - NIH. Available at: [Link]

  • Tundo, P., & Selva, M. (1995). The reaction of amines with dimethyl carbonate. Chemistry Letters, 24(10), 841-842.

  • Synthesis of Methyl Carbamates from Primary Aliphatic Amines and Dimethyl Carbonate in Supercritical CO2: Effects of Pressure an. CORE. Available at: [Link]

  • Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni‐Doped MFM‐300(Cr) Catalyst. PMC - PubMed Central - NIH. Available at: [Link]

  • Eschweiler–Clarke reaction. Wikipedia. Available at: [Link]

  • Reductive amination. Wikipedia. Available at: [Link]

  • Reductive amination of aldehydes to primary amines. [a][b]. ResearchGate. Available at: [Link]

  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. PMC - PubMed Central - NIH. Available at: [Link]

  • Air-tolerant direct reductive N-methylation of amines using formic acid via simple inorganic base catalysis. ScienceDirect. Available at: [Link]

  • Methylation of primary amines with formaldehyde. TOYOTA Rent a Car. Available at: [Link]

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A Researcher's Guide to De-risking Drug Discovery: Evaluating the Off-Target Effects of Novel Small Molecules, Exemplified by "N-Methyl-1-(morpholin-2-yl)methanamine" Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising lead compound to a clinically successful drug is fraught with challenges. A significant hurdle is the potential for off-target effects, where a molecule interacts with unintended biological targets, leading to unforeseen toxicity and a high rate of attrition in clinical trials.[1][2] This guide provides an in-depth technical comparison of modern methodologies to proactively evaluate and mitigate the off-target liabilities of novel chemical entities, using the hypothetical scaffold "N-Methyl-1-(morpholin-2-yl)methanamine" as a case study. While specific data for this exact compound family is not publicly available, the principles and workflows detailed herein represent the gold standard for any small molecule drug discovery program.

The morpholine moiety is a versatile scaffold in medicinal chemistry, known for its favorable physicochemical properties and its presence in numerous approved drugs.[3] Derivatives of this compound, as key intermediates in the synthesis of various bioactive molecules, hold therapeutic promise.[4][5] However, their interaction with the broader proteome must be thoroughly characterized to ensure safety and efficacy.

The Imperative of Early Off-Target Profiling

Historically, toxicity testing occurred late in the drug development process, leading to costly failures in clinical trials.[2] Modern drug discovery champions a "fail early, fail cheap" philosophy, integrating comprehensive safety and off-target assessments at the earliest stages.[6][7] Proactive off-target profiling allows for the early identification of potential liabilities, enabling medicinal chemists to design molecules with improved selectivity and a greater chance of clinical success.[1][8]

This guide will dissect and compare three pillars of off-target evaluation:

  • In Vitro Profiling: High-throughput screening against panels of known off-target liabilities.

  • Cell-Based Assays: Assessing target engagement and downstream effects in a more physiologically relevant context.

  • In Silico & Predictive Toxicology: Computational approaches to forecast potential off-target interactions and toxicity profiles.

Part 1: In Vitro Profiling - Casting a Wide Net

The initial step in understanding a compound's promiscuity is often broad in vitro screening. These assays are designed for high-throughput analysis and provide a panoramic view of a molecule's interaction landscape.

Kinase Profiling: A Critical Checkpoint

The human kinome, comprising over 500 kinases, is a frequent site of off-target interactions for many small molecule inhibitors.[9][10] Unintended kinase inhibition can lead to a range of toxicities. Therefore, comprehensive kinase profiling is a cornerstone of early safety assessment.[10][11]

Kinase profiling services offer screens against large panels of purified kinases, often utilizing radiometric or fluorescence-based detection methods.[9][11][12] The primary output is typically the percentage of inhibition at a fixed compound concentration (e.g., 1 or 10 µM) or IC50 values for more potent hits.

Causality Behind Experimental Choices:

  • Broad Panels: Screening against a diverse and extensive kinase panel is crucial to identify unexpected interactions.[10] Panels can range from focused sub-families to near-complete kinome scans.[9][11]

  • ATP Concentration: Assays can be performed at the ATP Km for each kinase to determine maximum potency, or at physiological ATP concentrations (e.g., 1 mM) to better mimic the cellular environment.[12]

  • Plate Preparation: Dispense the test compound ("this compound" derivative) and control inhibitors into a multi-well plate.

  • Reaction Initiation: Add the specific kinase, a suitable substrate (e.g., a generic peptide or protein), and a reaction buffer containing [γ-³³P]ATP.

  • Incubation: Allow the kinase reaction to proceed for a defined period at a controlled temperature.

  • Reaction Termination: Stop the reaction by adding a solution that precipitates the substrate or by spotting the reaction mixture onto a phosphocellulose membrane that binds the phosphorylated substrate.

  • Washing: Remove the unincorporated [γ-³³P]ATP through a series of wash steps.

  • Detection: Quantify the amount of incorporated radiolabel using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition relative to a vehicle control and determine IC50 values for active compounds.

Receptor Binding Assays: Uncovering GPCR and Ion Channel Interactions

G-protein coupled receptors (GPCRs) and ion channels are other major classes of proteins where off-target interactions can lead to significant side effects.[13][14] Receptor-ligand binding assays are powerful tools to identify these unintended interactions.[14][15]

These assays measure the ability of a test compound to displace a known radiolabeled ligand from its receptor.[16][17] The source of the receptor can be cell membranes from transfected cell lines or native tissues.[13]

Causality Behind Experimental Choices:

  • Choice of Radioligand: The radioligand should have high affinity and specificity for the target receptor to ensure a robust and reproducible assay.

  • Assay Format: Traditional filtration-based assays are being increasingly replaced by higher-throughput homogeneous assays like Scintillation Proximity Assays (SPA).[14][16]

  • Bead Preparation: SPA beads coated with a capture molecule (e.g., wheat germ agglutinin for cell membranes) are prepared.[16]

  • Component Addition: In a multi-well plate, combine the test compound, the receptor preparation (e.g., cell membranes expressing a specific GPCR), the corresponding radioligand, and the SPA beads.

  • Incubation: Allow the components to incubate and reach equilibrium.

  • Detection: If the radioligand binds to the receptor captured on the SPA bead, the emitted radiation excites the scintillant within the bead, producing light that is detected by a microplate scintillation counter.[16] Unbound radioligand in the solution is too far from the bead to produce a signal.

  • Data Analysis: A decrease in the scintillation signal in the presence of the test compound indicates displacement of the radioligand and thus, an interaction with the receptor.

Part 2: Cell-Based Assays - Probing Target Engagement in a Native Environment

While in vitro assays are excellent for initial screening, they lack the complexity of a living cell. Cell-based assays provide a more physiologically relevant context to confirm target engagement and assess the functional consequences of off-target interactions.

Cellular Thermal Shift Assay (CETSA®): A Label-Free Approach to Target Engagement

CETSA® is a powerful biophysical method that allows for the direct measurement of a drug binding to its target in intact cells and tissues.[18][19] The principle is based on the ligand-induced thermal stabilization of the target protein.[20][21]

A typical CETSA® experiment involves treating cells with the compound, followed by a heat challenge. The amount of soluble protein remaining after heating is then quantified.[21][22]

Causality Behind Experimental Choices:

  • Temperature Gradient: A range of temperatures is tested to determine the melting curve of the target protein. Ligand binding will shift this curve to a higher temperature.[18][21]

  • Detection Method: Western blotting is a common method for detecting the soluble protein, but more high-throughput methods like AlphaScreen® or mass spectrometry can also be employed.[18]

  • Cell Treatment: Incubate cultured cells with the "this compound" derivative or vehicle control.

  • Heat Shock: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for a set time (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells to release their contents.

  • Centrifugation: Separate the precipitated, denatured proteins from the soluble fraction by centrifugation.

  • Protein Quantification: Collect the supernatant and quantify the amount of the target protein using SDS-PAGE and Western blotting with a specific antibody.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement.[21]

Part 3: In Silico & Predictive Toxicology - Forecasting Liabilities

Computational approaches are increasingly used to predict off-target interactions and potential toxicities before a compound is even synthesized.[23][24] These methods leverage vast amounts of existing biological and chemical data to build predictive models.[2]

In Silico Off-Target Profiling

These methods use the chemical structure of a query molecule to predict its interaction with a large panel of biological targets.[23][25]

  • Ligand-Based Methods: These models, such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling, rely on the principle that structurally similar molecules are likely to have similar biological activities.[23]

  • Structure-Based Methods: Molecular docking simulations predict the binding pose and affinity of a small molecule within the binding site of a protein with a known 3D structure.

Causality Behind Experimental Choices:

  • Data Integration: The predictive power of these models is highly dependent on the quality and quantity of the training data.[7]

  • Complementary Approaches: Combining ligand-based and structure-based methods can provide a more comprehensive and reliable prediction of off-target profiles.[25]

Predictive Toxicology

Predictive toxicology utilizes computational models to forecast various types of toxicity, such as hepatotoxicity, cardiotoxicity, and genotoxicity.[26][27][28]

Advanced computational tools integrate data from various sources, including chemical structure, in vitro assay results, and 'omics data, to predict potential adverse outcomes.[2][24] Artificial intelligence and machine learning algorithms are trained on large datasets of known toxic compounds to identify patterns and predict the toxicity of new chemical entities.[2]

Comparison of Off-Target Evaluation Methodologies

Methodology Principle Advantages Limitations Typical Throughput
Kinase Profiling Measures inhibition of a panel of purified kinases.Broad coverage of the kinome, high-throughput, quantitative (IC50).[9][11]Lacks cellular context, may not reflect in vivo potency.High
Receptor Binding Assays Measures displacement of a radioligand from a receptor.High-throughput, sensitive, well-established.[14][17]Requires a specific radioligand for each target, indirect measure of function.High
Cellular Thermal Shift Assay (CETSA®) Measures ligand-induced thermal stabilization of a target protein in cells.[20]Measures direct target engagement in a native cellular environment, label-free.[18][22]Lower throughput than in vitro assays, requires a specific antibody for detection.Medium
In Silico Profiling Predicts protein-ligand interactions based on chemical structure.[23]Very high-throughput, cost-effective, can be done pre-synthesis.[25]Predictive, requires experimental validation, accuracy depends on the model.Very High
Predictive Toxicology Uses computational models to forecast toxicity.[26]Early warning of potential liabilities, reduces reliance on animal testing.[24][28]Predictive, models may not capture all toxicity mechanisms.Very High

Visualizing the Workflow

Experimental Workflow for Off-Target Profiling

OffTargetWorkflow cluster_in_silico In Silico Assessment cluster_in_vitro In Vitro Screening cluster_cell_based Cell-Based Validation in_silico In Silico Profiling & Predictive Toxicology kinase_panel Kinase Panel Screening in_silico->kinase_panel Prioritize & Guide receptor_panel Receptor Binding Assays in_silico->receptor_panel Prioritize & Guide cetsa CETSA® for Target Engagement kinase_panel->cetsa Validate Hits receptor_panel->cetsa Validate Hits functional_assays Functional Cellular Assays cetsa->functional_assays Confirm Functional Effect SelfValidation cluster_invitro In Vitro Hypothesis Generation cluster_cell Cellular Confirmation cluster_conclusion Validated Off-Target invitro_hit In Vitro Hit (e.g., Kinase X) cetsa_validation CETSA® Validation (Binding to Kinase X in cells) invitro_hit->cetsa_validation Direct Confirmation phenotypic_assay Phenotypic Assay (Cellular effect of Kinase X inhibition) cetsa_validation->phenotypic_assay Functional Confirmation validated_off_target Confirmed Off-Target Liability phenotypic_assay->validated_off_target Establishes Causality

Caption: A self-validating system for confirming off-target hits.

Conclusion

A thorough evaluation of off-target effects is not merely a regulatory hurdle but a fundamental aspect of rational drug design and a critical step in ensuring patient safety. [8][28]For novel chemical series like "this compound" derivatives, a multi-pronged approach that integrates in silico prediction, broad in vitro profiling, and detailed cell-based validation is essential. By embracing these methodologies, researchers can make more informed decisions, de-risk their drug discovery programs, and ultimately, increase the likelihood of bringing safer and more effective medicines to patients.

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A Comprehensive Guide to Establishing an In-house Reference Standard for the Analysis of N-Methyl-1-(morpholin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. This hinges on the quality of the reference standards used for the identification, purity assessment, and assay of drug substances and their intermediates. This guide provides a comprehensive framework for the selection, characterization, and implementation of an in-house reference standard for the novel compound, "N-Methyl-1-(morpholin-2-yl)methanamine."

While certified reference standards from pharmacopeias or accredited providers are the gold standard, they are not always available for new or proprietary molecules. In such cases, establishing a well-characterized in-house reference standard is a scientifically sound and regulatory-acceptable practice. This guide will walk you through this process, from the initial sourcing of a high-purity commercial batch to its full analytical characterization and the creation of a comprehensive Certificate of Analysis.

The Critical Role of a Reference Standard

A reference standard serves as the benchmark against which a sample of "this compound" is compared. Its primary functions are:

  • Identity Confirmation: To unequivocally confirm that the substance is indeed "this compound."

  • Purity Evaluation: To identify and quantify any impurities present in a given batch.

  • Assay (Potency) Determination: To accurately measure the concentration of the active moiety.

Given its central role, the reference standard itself must be of the highest possible purity and thoroughly characterized to ensure its identity, strength, and quality[1].

Part 1: Sourcing and Selection of a Candidate In-house Reference Standard

The first step is to procure a high-purity batch of "this compound" from a reputable chemical supplier. While a "certified" reference standard may not be available, several vendors offer this compound as a research chemical[2][3][4][5].

Key Considerations for Supplier and Batch Selection:

  • Supplier Reputation: Choose suppliers with a strong track record in synthesizing and purifying chemical compounds.

  • Purity Specification: Opt for the highest purity grade available, typically >98%.

  • Certificate of Analysis (CoA): Request a batch-specific CoA from the supplier. While this initial CoA will not be as comprehensive as the one you will generate, it provides a baseline for purity and identity. A good supplier CoA should include the product name, batch number, purity (usually by HPLC or GC), and some form of identity confirmation (e.g., mass spectrometry or NMR)[6][7][8][9][10].

  • Consistency: If possible, procure a larger batch to ensure a consistent reference standard for an extended period.

Upon receipt, the candidate material should be assigned a unique in-house lot number and stored under appropriate conditions, as recommended by the supplier (e.g., at 2-8°C, protected from light)[3], to prevent degradation.

Part 2: Comprehensive Characterization of the In-house Reference Standard

The cornerstone of qualifying an in-house reference standard is its thorough analytical characterization. This involves a battery of tests to confirm its identity, establish its purity, and determine its potency. The following sections detail the recommended analytical workflow.

Workflow for In-house Reference Standard Qualification

G cluster_0 Phase 1: Sourcing & Initial Assessment cluster_1 Phase 2: Full Characterization cluster_2 Phase 3: Documentation & Implementation Source High-Purity Batch Source High-Purity Batch Review Supplier CoA Review Supplier CoA Source High-Purity Batch->Review Supplier CoA Assign In-house Lot # & Log Assign In-house Lot # & Log Review Supplier CoA->Assign In-house Lot # & Log Identity Confirmation Identity Confirmation Assign In-house Lot # & Log->Identity Confirmation Purity & Impurity Profiling Purity & Impurity Profiling Identity Confirmation->Purity & Impurity Profiling Potency Assignment Potency Assignment Purity & Impurity Profiling->Potency Assignment Generate Comprehensive In-house CoA Generate Comprehensive In-house CoA Potency Assignment->Generate Comprehensive In-house CoA Establish Storage & Re-test Date Establish Storage & Re-test Date Generate Comprehensive In-house CoA->Establish Storage & Re-test Date Release for Use Release for Use Establish Storage & Re-test Date->Release for Use

Caption: Workflow for qualifying an in-house reference standard.

Identity Confirmation

A combination of spectroscopic techniques should be employed to unequivocally confirm the chemical structure of "this compound."

2.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is one of the most powerful techniques for structural elucidation. Both ¹H and ¹³C NMR spectra should be acquired.

  • ¹H NMR: The spectrum should be consistent with the proposed structure, showing the correct number of protons, chemical shifts, and coupling patterns. Key expected signals would include those for the N-methyl group (a singlet around 2.2-2.6 ppm), the morpholine ring protons, and the methylene bridge protons[11][12]. The integration of the signals should correspond to the number of protons in each part of the molecule.

  • ¹³C NMR: The spectrum should display the correct number of carbon signals corresponding to the structure.

  • 2D NMR (COSY, HSQC, HMBC): These experiments can be used to confirm the connectivity of protons and carbons, providing unambiguous structural confirmation[13][14].

2.1.2 Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • High-Resolution Mass Spectrometry (HRMS): This is crucial for confirming the elemental composition. The measured mass should be within a few ppm of the theoretical mass of C₆H₁₄N₂O.

  • Fragmentation Pattern: The fragmentation pattern should be consistent with the structure of "this compound." Amines typically undergo α-cleavage, which would lead to predictable fragment ions[11][15].

2.1.3 Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. The spectrum should show characteristic absorptions for N-H, C-H, C-N, and C-O bonds.

Purity and Impurity Profiling

Purity assessment is critical and should be performed using high-resolution chromatographic techniques.

2.2.1 High-Performance Liquid Chromatography (HPLC) with UV Detection

A validated, stability-indicating HPLC method is the primary tool for assessing the purity of the reference standard.

  • Method Development: A reversed-phase HPLC method is a good starting point. Since the molecule lacks a strong chromophore, UV detection at a low wavelength (e.g., 210 nm) may be necessary. Alternatively, derivatization with a UV-active agent like dansyl chloride can be employed[16][17].

  • Validation: The method should be validated for specificity, linearity, accuracy, precision, and limits of detection and quantification, following ICH Q2(R1) guidelines.

  • Purity Determination: The purity is typically determined by the area percentage of the main peak. It is crucial to demonstrate that all related impurities are well-resolved from the main peak.

Proposed HPLC Method:

ParameterRecommended Conditions
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL

2.2.2 Gas Chromatography (GC) with Flame Ionization Detection (FID)

GC-FID is an excellent orthogonal technique to HPLC for purity assessment, particularly for volatile impurities.

  • Method Development: A capillary column with a polar stationary phase is suitable for amine analysis.

  • Purity Determination: Similar to HPLC, purity is determined by the area percentage of the main peak.

2.2.3 Residual Solvents

The presence of residual solvents from the synthesis and purification process must be assessed, typically by headspace GC-MS. The levels of any identified solvents should be within the limits specified by ICH Q3C guidelines. Thermogravimetric analysis (TGA) can also be used to determine the total volatile content[18][19][20][21][22].

Potency Assignment

The potency of the reference standard is a measure of the amount of the pure active substance and is typically determined using a mass balance approach, as recommended by the USP[23].

Potency (%) = (100% - % Water - % Residual Solvents - % Non-volatile Residue) x Purity by HPLC/GC (%) / 100

2.3.1 Water Content

The water content should be determined by Karl Fischer titration, which is a specific and accurate method for water determination in drug substances[24][25][26][27][28].

2.3.2 Non-volatile Residue (Residue on Ignition)

This test determines the amount of inorganic impurities in the substance. The sample is heated to a high temperature, and the weight of the remaining residue is measured.

2.3.3 Elemental Analysis

Elemental analysis for Carbon, Hydrogen, and Nitrogen (CHN) should be performed. The experimental values should be in close agreement with the theoretical values for the molecular formula C₆H₁₄N₂O[29][30][31][32][33].

Part 3: Documentation and Implementation

The In-house Certificate of Analysis (CoA)

A comprehensive in-house CoA must be generated, summarizing all the characterization data. This document is the formal record of the reference standard's quality.

Template for In-house Certificate of Analysis:

Section Content
Header Company Name, "Certificate of Analysis", "In-house Reference Standard"
Product Information Product Name: this compound, In-house Lot Number, CAS Number, Molecular Formula, Molecular Weight
Physical Description Appearance, Solubility
Identity Confirmation Statement of confirmation with references to spectral data (IR, ¹H NMR, ¹³C NMR, MS)
Analytical Results A table with tests, methods, specifications, and results for: Purity (HPLC, GC), Individual Impurities, Water Content (Karl Fischer), Residual Solvents (GC-MS), Residue on Ignition
Potency Assignment Calculation of potency based on the mass balance approach
Storage Conditions Recommended storage conditions (e.g., 2-8°C, protected from light)
Date of Qualification The date the characterization was completed
Re-test Date The date by which the standard should be re-evaluated to ensure its continued fitness for use
Approvals Dated signatures of the analyst and a quality assurance representative
Storage and Stability

The in-house reference standard should be stored under controlled conditions to ensure its stability. A stability program should be initiated to monitor the purity and potency of the standard over time. This will inform the assigned re-test date.

Workflow for Analytical Characterization

G cluster_identity Identity cluster_purity Purity cluster_potency Potency (Mass Balance) Candidate Material Candidate Material NMR (1H, 13C, 2D) NMR (1H, 13C, 2D) Candidate Material->NMR (1H, 13C, 2D) HRMS HRMS Candidate Material->HRMS IR IR Candidate Material->IR HPLC-UV (Purity, Impurities) HPLC-UV (Purity, Impurities) Candidate Material->HPLC-UV (Purity, Impurities) GC-FID (Orthogonal Purity) GC-FID (Orthogonal Purity) Candidate Material->GC-FID (Orthogonal Purity) GC-MS (Residual Solvents) GC-MS (Residual Solvents) Candidate Material->GC-MS (Residual Solvents) Karl Fischer (Water) Karl Fischer (Water) Candidate Material->Karl Fischer (Water) Residue on Ignition Residue on Ignition Candidate Material->Residue on Ignition Elemental Analysis (CHN) Elemental Analysis (CHN) Candidate Material->Elemental Analysis (CHN) Qualified Reference Standard Qualified Reference Standard

Caption: Analytical techniques for comprehensive characterization.

Conclusion

Establishing a robust in-house reference standard for "this compound" is a meticulous but essential process for ensuring the quality and reliability of analytical data in a drug development program. By following the principles of comprehensive characterization, including orthogonal methods for purity and identity, and documenting these findings in a detailed Certificate of Analysis, researchers and scientists can be confident in the integrity of their reference material. This, in turn, underpins the quality of the final drug product, from early-stage development through to commercial manufacturing, in line with Good Manufacturing Practices (GMP)[23][34][35][36][37].

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